Product packaging for L-Tyrosine-17O(Cat. No.:)

L-Tyrosine-17O

Cat. No.: B12062607
M. Wt: 182.19 g/mol
InChI Key: OUYCCCASQSFEME-VTZOERGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-17O is a stable isotope-labeled analog of the proteinogenic amino acid L-Tyrosine, where the natural oxygen atom is replaced with the 17O isotope. This compound is an essential tool in advanced biochemical and biophysical research, specifically engineered for applications in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The primary research value of this compound lies in its ability to act as a direct probe for the ionization state and chemical environment of tyrosine side chains within proteins . Studies have demonstrated that the 17O chemical shift tensor is remarkably sensitive to the phenolic oxygen's ionization state, with an isotropic chemical shift increase of approximately 60 ppm upon phenol ionization—a change significantly larger than that observed for 13C in the same functional group . This makes this compound a powerful asset for investigating protein phosphorylation, tyrosine sulfation, and enzyme active sites. Its application extends to fundamental research on neurodegenerative diseases, metabolic disorders like tyrosinemia, and the development of novel biomaterials, providing researchers with critical insights into molecular structure and dynamics that are unattainable with unlabeled amino acids. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B12062607 L-Tyrosine-17O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

182.19 g/mol

IUPAC Name

(2S)-2-amino-3-(4-(17O)oxidanylphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i11+1

InChI Key

OUYCCCASQSFEME-VTZOERGVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[17OH]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to L-Tyrosine-¹⁷O: Isotopic Enrichment, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways, protein structure, and drug interactions. Among these, L-Tyrosine labeled with the oxygen-17 isotope (L-Tyrosine-¹⁷O) serves as a powerful probe in nuclear magnetic resonance (NMR) spectroscopy studies. This technical guide provides an in-depth overview of the isotopic enrichment of L-Tyrosine-¹⁷O, experimental protocols for its preparation and analysis, and its application in biochemical research.

Isotopic Enrichment of L-Tyrosine-¹⁷O

The isotopic enrichment of a labeled compound is a critical parameter that dictates its utility in experimental settings. Due to the low natural abundance of ¹⁷O (approximately 0.037%), isotopic enrichment is essential for its detection in NMR spectroscopy[1]. Commercially available L-Tyrosine-¹⁷O is offered at various enrichment levels, tailored to the specific needs of the research application.

A notable supplier, Cambridge Isotope Laboratories, provides L-Tyrosine specifically labeled at the phenol position with ¹⁷O. The isotopic enrichment for this product is detailed in the following table.

Compound Label Position Isotopic Enrichment (%) Supplier
L-Tyrosine-¹⁷OPhenol35-40Cambridge Isotope Laboratories

Table 1: Commercially available isotopic enrichment of L-Tyrosine-¹⁷O.

It is important to note that enrichment levels can be customized by suppliers based on research requirements, and researchers can also synthesize ¹⁷O-labeled L-Tyrosine in-house to achieve specific enrichment percentages.

Experimental Protocols

The following sections detail a representative protocol for the synthesis of ¹⁷O-labeled L-Tyrosine and a general procedure for its analysis using mass spectrometry.

Synthesis of L-Tyrosine-¹⁷O

The introduction of ¹⁷O into the L-Tyrosine molecule can be achieved through chemical synthesis. A common method involves the acid-catalyzed exchange of oxygen isotopes in the presence of ¹⁷O-enriched water.

Objective: To synthesize L-Tyrosine-¹⁷O by isotopic exchange.

Materials:

  • L-Tyrosine

  • ¹⁷O-enriched water (H₂¹⁷O)

  • Strong acid catalyst (e.g., trifluoromethanesulfonic acid)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve L-Tyrosine in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of ¹⁷O-water and Catalyst: To the solution, add ¹⁷O-enriched water and a catalytic amount of a strong acid like trifluoromethanesulfonic acid. The amount of ¹⁷O-water will depend on the desired final enrichment.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking small aliquots and analyzing them via mass spectrometry to determine the extent of ¹⁷O incorporation.

  • Quenching and Extraction: Once the desired level of enrichment is achieved, quench the reaction by adding an excess of saturated sodium bicarbonate solution. Extract the product into ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent using a rotary evaporator.

  • Purification and Lyophilization: The crude product can be further purified using techniques such as recrystallization or chromatography. Finally, the purified L-Tyrosine-¹⁷O is lyophilized to obtain a stable, solid product.

Analysis of Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment of the newly synthesized L-Tyrosine-¹⁷O can be quantified using mass spectrometry.

Objective: To determine the percentage of ¹⁷O incorporation in L-Tyrosine.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or triple quadrupole) coupled with liquid chromatography (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized L-Tyrosine-¹⁷O in a suitable solvent (e.g., water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample into the LC system to separate the L-Tyrosine from any impurities.

  • Mass Spectrometric Analysis: Analyze the eluting L-Tyrosine using the mass spectrometer in full scan mode.

  • Data Analysis: Determine the relative abundance of the unlabeled L-Tyrosine (mass corresponding to ¹⁶O) and the ¹⁷O-labeled L-Tyrosine (mass corresponding to ¹⁷O). The isotopic enrichment is calculated as the ratio of the abundance of the ¹⁷O-labeled species to the total abundance of all isotopic species.

Applications and Signaling Pathways

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key biomolecules, including neurotransmitters and hormones. The use of ¹⁷O-labeled L-Tyrosine is particularly valuable for studying the structure and function of proteins and enzymes involved in these pathways using solid-state NMR spectroscopy.

Catecholamine Biosynthesis Pathway

A primary metabolic fate of L-Tyrosine is its conversion to catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is crucial for neuronal signaling and physiological regulation.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA O₂ BH₄ Dopamine Dopamine LDOPA->Dopamine CO₂ Norepinephrine Norepinephrine Dopamine->Norepinephrine O₂ Ascorbate Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl- methionine TH Tyrosine Hydroxylase TH->Tyrosine DDC DOPA Decarboxylase DDC->LDOPA DBH Dopamine β- Hydroxylase DBH->Dopamine PNMT Phenylethanolamine N-Methyltransferase PNMT->Norepinephrine

Catecholamine biosynthesis from L-Tyrosine.
Experimental Workflow for ¹⁷O NMR Studies

The primary application of L-Tyrosine-¹⁷O is in solid-state NMR spectroscopy to probe the local environment of tyrosine residues within proteins. This can provide insights into protein structure, dynamics, and ligand binding.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Synthesis Synthesis of L-Tyrosine-¹⁷O Incorporation Incorporation into Protein of Interest Synthesis->Incorporation Purification Protein Purification & Crystallization Incorporation->Purification Acquisition Solid-State ¹⁷O NMR Data Acquisition Purification->Acquisition Processing Spectral Processing & Analysis Acquisition->Processing Interpretation Structural & Dynamic Interpretation Processing->Interpretation

Workflow for protein analysis using L-Tyrosine-¹⁷O.

References

L-Tyrosine-¹⁷O: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of L-Tyrosine-¹⁷O, a stable isotope-labeled variant of the amino acid L-Tyrosine. This document is intended for researchers, scientists, and drug development professionals interested in the application of ¹⁷O-labeled compounds in structural biology, metabolic studies, and drug discovery. The guide covers the chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols related to the use of L-Tyrosine-¹⁷O, with a particular focus on solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

L-Tyrosine is a non-essential amino acid with a polar side chain, playing a critical role in protein synthesis and as a precursor to several key biological molecules.[1][2] The isotopic labeling of L-Tyrosine with Oxygen-17 (¹⁷O) is typically achieved at the phenolic hydroxyl group, creating L-Tyrosine-(4-hydroxy-¹⁷O). This specific labeling allows for targeted studies of the local environment and ionization state of the tyrosine side chain.

The IUPAC name for this isotopologue is (2S)-2-amino-3-(4-(¹⁷O)oxidanylphenyl)propanoic acid.[3]

Physicochemical Properties

The introduction of the ¹⁷O isotope results in a slight increase in the molecular weight of L-Tyrosine. Other macroscopic physical properties are not significantly altered. The key differences emerge at the nuclear level, which are exploited in NMR spectroscopy.

PropertyValue (L-Tyrosine)Value (L-Tyrosine-¹⁷O)Reference
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₂¹⁷O[1][4]
Molar Mass 181.191 g/mol ~182.19 g/mol
Appearance White solidWhite solid
Solubility in water 0.45 g/L (25 °C)Not significantly different
Melting Point >300 °C (decomposes)>300 °C (decomposes)
pKa (Carboxyl) ~2.2Not significantly different
pKa (Ammonium) ~9.1Not significantly different
pKa (Phenolic OH) ~10.1Not significantly different
¹⁷O NMR Properties

Solid-state ¹⁷O NMR is a powerful technique for probing the local environment of the labeled oxygen atom. The ¹⁷O nucleus has a spin of 5/2 and is therefore a quadrupolar nucleus. Its NMR parameters, the quadrupole coupling (QC) and chemical shift (CS) tensors, are highly sensitive to the local electronic structure.

A key finding is the remarkable sensitivity of the ¹⁷O chemical shift to the ionization state of the phenolic hydroxyl group. The isotropic ¹⁷O chemical shift increases by approximately 60 ppm upon deprotonation of the phenol group. This change is about six times larger than the corresponding change in the isotropic ¹³C chemical shift for the Cζ nucleus of the same phenol group, making ¹⁷O NMR a highly sensitive probe for the protonation state of tyrosine residues in proteins.

Compound¹⁷O Isotropic Chemical Shift (δ_iso)¹⁷O Quadrupole Coupling Constant (C_Q)Reference
L-Tyrosine~83 ppm8.5 MHz
L-Tyrosine·HClNot significantly different from L-TyrosineNot significantly different from L-Tyrosine
Na₂(L-Tyrosinate) (deprotonated)~143 ppm7.9 MHz

Metabolic Significance of L-Tyrosine

L-Tyrosine is a central hub in metabolism, serving as a precursor for a variety of crucial biomolecules. Isotopic labeling with ¹⁷O can be used to trace the metabolic fate of the phenolic oxygen in these pathways.

Neurotransmitter and Hormone Synthesis

In the brain and adrenal glands, L-Tyrosine is the precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. L-Tyrosine is also fundamental for the synthesis of thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland.

// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_DOPA [label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epinephrine [label="Epinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thyroid_Hormones [label="Thyroid Hormones", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Tyrosine -> L_DOPA [label=" Tyrosine\n Hydroxylase", fontsize=8, fontcolor="#5F6368"]; L_DOPA -> Dopamine [label=" DOPA\n Decarboxylase", fontsize=8, fontcolor="#5F6368"]; Dopamine -> Norepinephrine [fontsize=8, fontcolor="#5F6368"]; Norepinephrine -> Epinephrine [fontsize=8, fontcolor="#5F6368"]; L_Tyrosine -> Thyroid_Hormones [label=" Iodination &\n Coupling", fontsize=8, fontcolor="#5F6368"];

// Styling {rank=same; L_Tyrosine;} {rank=same; L_DOPA; Thyroid_Hormones;} {rank=same; Dopamine;} {rank=same; Norepinephrine;} {rank=same; Epinephrine;} } L-Tyrosine as a precursor to neurotransmitters and hormones.

Catabolism

The breakdown of L-Tyrosine begins with a transamination reaction to form p-hydroxyphenylpyruvate. Subsequent enzymatic steps lead to the formation of homogentisate, which is then further metabolized, eventually yielding fumarate and acetoacetate, intermediates of the citric acid cycle and ketone body metabolism, respectively.

// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_HPP [label="p-Hydroxyphenylpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogentisate [label="Homogentisate", fillcolor="#F1F3F4", fontcolor="#202124"]; Maleylacetoacetate [label="Maleylacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fumarylacetoacetate [label="Fumarylacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [label="Acetoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges L_Tyrosine -> p_HPP [label=" Tyrosine\n Aminotransferase", fontsize=8, fontcolor="#5F6368"]; p_HPP -> Homogentisate [label=" p-Hydroxyphenylpyruvate\n Dioxygenase", fontsize=8, fontcolor="#5F6368"]; Homogentisate -> Maleylacetoacetate [label=" Homogentisate\n 1,2-Dioxygenase", fontsize=8, fontcolor="#5F6368"]; Maleylacetoacetate -> Fumarylacetoacetate [label=" Maleylacetoacetate\n Isomerase", fontsize=8, fontcolor="#5F6368"]; Fumarylacetoacetate -> Fumarate [label=" Fumarylacetoacetate\n Hydrolase", fontsize=8, fontcolor="#5F6368"]; Fumarylacetoacetate -> Acetoacetate [label=" Fumarylacetoacetate\n Hydrolase", fontsize=8, fontcolor="#5F6368"];

// Styling Fumarate [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } The catabolic pathway of L-Tyrosine.

Experimental Protocols

The primary application of L-Tyrosine-¹⁷O is in NMR spectroscopy. The following provides a general methodology for solid-state ¹⁷O NMR experiments based on published studies.

Synthesis of L-Tyrosine-¹⁷O

A common method for introducing the ¹⁷O label is through acid-catalyzed exchange with H₂¹⁷O. A simple chemical procedure has been developed to introduce oxygen-17 labels into both the carboxylic and phenolic sites of L-tyrosine. For site-specific labeling of the phenolic oxygen, more complex synthetic routes may be necessary.

General Protocol for Acid-Catalyzed Exchange:

  • Dissolve L-Tyrosine in a solution of hydrochloric acid and H₂¹⁷O (10-20 atom %).

  • Heat the sealed reaction vessel at an elevated temperature (e.g., 100 °C) for a specified period (e.g., 24 hours).

  • Cool the solution to allow for the crystallization of the ¹⁷O-labeled L-Tyrosine hydrochloride.

  • Recover the crystals by filtration.

  • The H₂¹⁷O can be recovered via microdistillation for reuse.

Solid-State ¹⁷O NMR Spectroscopy

The following is a representative protocol for acquiring solid-state ¹⁷O NMR spectra of L-Tyrosine-¹⁷O.

Instrumentation:

  • High-field solid-state NMR spectrometer (e.g., 11.74 T, 14.09 T, or 21.14 T).

  • Magic Angle Spinning (MAS) probe (e.g., 3.2 mm or 4 mm).

Experimental Parameters:

  • Pulse Program: A simple pulse-acquire sequence or a quadrupolar echo sequence can be used.

  • ¹H Decoupling: High-power ¹H decoupling is applied during acquisition to remove ¹H-¹⁷O dipolar couplings and narrow the ¹⁷O resonances.

  • Magic Angle Spinning (MAS): Spinning speeds of 10-20 kHz are typically employed to average anisotropic interactions.

  • Recycle Delay: A recycle delay of several seconds (e.g., 5-20 s) is used to allow for the complete relaxation of the ¹⁷O nuclei.

  • Number of Transients: A large number of transients (several thousand to tens of thousands) are typically acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of ¹⁷O.

  • Chemical Shift Referencing: The ¹⁷O chemical shifts are referenced to liquid H₂O at 0 ppm.

// Nodes Sample_Prep [label="Sample Preparation\n(L-Tyrosine-¹⁷O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Packing [label="Pack into\nMAS Rotor", fillcolor="#F1F3F4", fontcolor="#202124"]; Spectrometer [label="Insert into\nNMR Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; Acquisition [label="Data Acquisition\n(Pulse Program, MAS, Decoupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Spectral Analysis\n(Peak Picking, Simulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Packing; Packing -> Spectrometer; Spectrometer -> Acquisition; Acquisition -> Processing; Processing -> Analysis; } Workflow for solid-state ¹⁷O NMR of L-Tyrosine-¹⁷O.

Applications and Future Directions

The use of L-Tyrosine-¹⁷O offers unique insights into the structure and function of proteins and metabolic pathways.

  • Probing Enzyme Mechanisms: By incorporating L-Tyrosine-¹⁷O into an enzyme's active site, it is possible to study changes in the local environment and protonation state of the tyrosine residue during catalysis.

  • Investigating Protein-Ligand Interactions: ¹⁷O NMR can detect changes in the electronic environment of a tyrosine residue upon ligand binding, providing information on the binding mode and affinity.

  • Metabolic Flux Analysis: Tracing the ¹⁷O label from L-Tyrosine through various metabolic pathways can provide quantitative data on metabolic fluxes and pathway utilization.

  • Structural Biology of Large Proteins: The high sensitivity of the ¹⁷O chemical shift to the local environment makes it a valuable probe for studying the structure and dynamics of large biomolecular systems where traditional ¹H, ¹³C, and ¹⁵N NMR methods may be challenging.

The continued development of higher field NMR magnets and more sophisticated solid-state NMR techniques will further enhance the utility of L-Tyrosine-¹⁷O in biochemical and biomedical research. This will enable the study of increasingly complex biological systems with greater sensitivity and resolution.

References

A Comprehensive Technical Guide to the Synthesis and Purification of ¹⁷O-Labeled L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the methodologies for the synthesis and purification of ¹⁷O-labeled L-Tyrosine, a critical tool in various fields of research, including mechanistic enzymology, protein structure and dynamics, and drug metabolism studies. The strategic incorporation of the stable isotope ¹⁷O into the L-Tyrosine molecule allows for non-invasive investigation of biological processes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of ¹⁷O-Labeled L-Tyrosine

The introduction of an ¹⁷O isotope into the L-Tyrosine molecule can be achieved at two specific positions: the carboxylic acid group and the phenolic hydroxyl group. The choice of labeling site depends on the specific research application. This guide outlines a well-established chemical method for labeling both sites.

Labeling of the Carboxylic Acid Group via Acid-Catalyzed Exchange

A common and effective method for selectively labeling the carboxylic acid group of L-Tyrosine involves acid-catalyzed oxygen exchange with ¹⁷O-enriched water (H₂¹⁷O).

Experimental Protocol:

  • Dissolution: Dissolve L-Tyrosine in a solution of ¹⁷O-enriched water (H₂¹⁷O, enrichment level typically 20-40 atom %).

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the solution. The final concentration of HCl should be approximately 2 M.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) in a sealed vessel for a specified period (typically 24-72 hours) to facilitate the oxygen exchange.

  • Neutralization and Isolation: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium hydroxide). The ¹⁷O-labeled L-Tyrosine can then be isolated by adjusting the pH to its isoelectric point (around 5.7), leading to its precipitation.

  • Washing and Drying: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry under vacuum to obtain the final product.

Labeling of the Phenolic Hydroxyl Group

Labeling the phenolic hydroxyl group is a more complex procedure that often involves a multi-step synthesis or specific enzymatic methods. A chemical approach involves the careful hydrolysis of a protected L-Tyrosine derivative.

Experimental Protocol:

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and available starting materials.

  • Protection of Carboxylic and Amino Groups: Protect the carboxylic acid and amino groups of L-Tyrosine to prevent side reactions. Common protecting groups include methyl ester for the carboxylic acid and tert-butyloxycarbonyl (Boc) for the amino group.

  • Activation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is typically activated for nucleophilic substitution.

  • Nucleophilic Substitution with H₂¹⁷O: The activated tyrosine derivative is then reacted with ¹⁷O-enriched water in the presence of a suitable catalyst or under specific reaction conditions to facilitate the incorporation of the ¹⁷O isotope.

  • Deprotection: Following the labeling step, the protecting groups are removed under appropriate conditions to yield ¹⁷O-labeled L-Tyrosine.

  • Purification: The final product is purified using chromatographic techniques to separate it from any unreacted starting materials or byproducts.

Purification of ¹⁷O-Labeled L-Tyrosine

Purification is a critical step to ensure the isotopic and chemical purity of the final product, which is essential for its use in sensitive analytical techniques. A combination of recrystallization and chromatographic methods is often employed.

Recrystallization

Recrystallization is an effective method for removing impurities and can be the first step in the purification process.

Experimental Protocol:

  • Dissolution: Dissolve the crude ¹⁷O-labeled L-Tyrosine in a minimal amount of hot acidic water (e.g., dilute HCl).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization. The pH can be carefully adjusted to the isoelectric point of L-Tyrosine (~5.7) with a base (e.g., NaOH) to maximize precipitation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography is often necessary. Ion-exchange or reverse-phase chromatography are common choices.

Experimental Protocol (Ion-Exchange Chromatography):

  • Resin Preparation: Pack a column with a suitable cation-exchange resin (e.g., Dowex-50) and equilibrate it with an acidic solution (e.g., 0.1 M HCl).

  • Sample Loading: Dissolve the partially purified ¹⁷O-labeled L-Tyrosine in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound ¹⁷O-labeled L-Tyrosine using a gradient of increasing pH or ionic strength (e.g., a gradient of ammonium hydroxide).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of L-Tyrosine using a suitable method (e.g., UV-Vis spectroscopy at 275 nm).

  • Desalting and Lyophilization: Pool the fractions containing the pure product, desalt if necessary (e.g., by dialysis or using a desalting column), and lyophilize to obtain the final purified ¹⁷O-labeled L-Tyrosine.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of ¹⁷O-labeled L-Tyrosine. It is important to note that these values can vary depending on the specific experimental conditions and the scale of the reaction.

ParameterCarboxylic Acid LabelingPhenolic Hydroxyl LabelingPurification (Overall)
Starting Material L-TyrosineProtected L-TyrosineCrude ¹⁷O-labeled L-Tyrosine
¹⁷O Source H₂¹⁷O (20-40 atom %)H₂¹⁷O (20-40 atom %)-
Typical Isotopic Enrichment 15-35 atom %10-25 atom %>95% chemical purity
Typical Yield 70-90%40-60%80-95% recovery
Key Analytical Techniques ¹⁷O NMR, Mass Spectrometry¹⁷O NMR, Mass SpectrometryHPLC, ¹H NMR, ¹³C NMR

Visualization of Experimental Workflow and Synthesis Logic

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Tyrosine L-Tyrosine Reaction Reaction L-Tyrosine->Reaction H2(17)O H2(17)O H2(17)O->Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction Crude_17O_L-Tyrosine Crude_17O_L-Tyrosine Reaction->Crude_17O_L-Tyrosine Recrystallization Recrystallization Crude_17O_L-Tyrosine->Recrystallization Step 1 Column_Chromatography Column_Chromatography Recrystallization->Column_Chromatography Step 2 Pure_17O_L-Tyrosine Pure_17O_L-Tyrosine Column_Chromatography->Pure_17O_L-Tyrosine Final Product

Caption: Overall workflow for the synthesis and purification of ¹⁷O-labeled L-Tyrosine.

Synthesis_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs L-Tyrosine_Molecule L-Tyrosine (C9H11NO3) Oxygen_Exchange Acid-Catalyzed Oxygen Exchange L-Tyrosine_Molecule->Oxygen_Exchange Enriched_Water ¹⁷O-Enriched Water (H₂¹⁷O) Enriched_Water->Oxygen_Exchange Catalyst Acid Catalyst (e.g., HCl) Catalyst->Oxygen_Exchange Carboxylic_Labeled Carboxylic Acid Labeled L-Tyrosine (C9H11N¹⁶O¹⁷O₂) Oxygen_Exchange->Carboxylic_Labeled Primary Product Phenolic_Labeled Phenolic Hydroxyl Labeled L-Tyrosine (C9H11N¹⁷O₂) Oxygen_Exchange->Phenolic_Labeled Requires specific precursors & conditions

Caption: Logical relationship of the ¹⁷O-labeling synthesis process for L-Tyrosine.

Commercial Suppliers and Technical Applications of L-Tyrosine-¹⁷O: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of ¹⁷O-labeled L-Tyrosine, a critical tool for advanced biochemical and pharmaceutical research. The document details supplier specifications, experimental protocols for its incorporation into proteins, and its application in studying protein structure and function using ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability of L-Tyrosine-¹⁷O

The primary commercial suppliers of L-Tyrosine-¹⁷O identified are MedchemExpress and Cambridge Isotope Laboratories. The following table summarizes the available quantitative data for their products to facilitate comparison and procurement.

SupplierProduct NameCatalog NumberIsotopic Enrichment (%)Chemical Purity (%)Available Quantities
MedchemExpress L-Tyrosine-¹⁷OHY-N0473S12Not specifiedNot specifiedInquire for details
Cambridge Isotope Laboratories, Inc. L-Tyrosine (phenol-¹⁷O, 35-40%)OLM-62135-40≥98250 mg, 500 mg

Core Applications in Research

L-Tyrosine-¹⁷O serves as a valuable isotopic tracer for investigating a variety of biological processes at the molecular level. Its primary application lies in the field of biomolecular NMR spectroscopy, where the ¹⁷O nucleus provides a sensitive probe for elucidating protein structure, dynamics, and interactions.[1] The quadrupolar nature of the ¹⁷O nucleus makes its NMR properties highly sensitive to the local electronic environment, providing unique insights into hydrogen bonding, protein hydration, and enzyme mechanisms.

Key Signaling Pathway: Catecholamine Biosynthesis

L-Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to various physiological and neurological processes. The enzymatic conversion of L-Tyrosine is the rate-limiting step in this pathway.

Catecholamine_Biosynthesis LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Figure 1: The enzymatic conversion of L-Tyrosine to catecholamines.

Experimental Protocols

The following sections provide detailed methodologies for the site-specific incorporation of L-Tyrosine-¹⁷O into a protein of interest using an E. coli expression system and subsequent analysis by ¹⁷O NMR spectroscopy. This protocol is adapted from established methods for site-specific incorporation of non-canonical amino acids and general procedures for protein NMR.[2][3][4][5]

I. Site-Specific Incorporation of L-Tyrosine-¹⁷O into a Target Protein

This protocol utilizes a tyrosine-auxotrophic E. coli strain, which is incapable of synthesizing its own tyrosine and will therefore incorporate the exogenously supplied L-Tyrosine-¹⁷O into the expressed protein of interest.

A. Materials

  • Tyrosine-auxotrophic E. coli strain (e.g., DL39(DE3))

  • Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with necessary nutrients (excluding tyrosine)

  • L-Tyrosine-¹⁷O (from commercial supplier)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics

  • Shaking incubator

  • Centrifuge

B. Protocol

  • Transformation: Transform the expression plasmid into the tyrosine-auxotrophic E. coli strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and a small amount of unlabeled L-Tyrosine to allow for colony growth. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and unlabeled L-Tyrosine. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except tyrosine, plus vitamins and trace metals) with the overnight starter culture. Add the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Gently wash the cell pellet twice with M9 minimal medium lacking tyrosine to remove any residual unlabeled tyrosine.

    • Resuspend the cell pellet in 500 mL of fresh M9 minimal medium (lacking tyrosine) containing the appropriate antibiotic.

    • Add L-Tyrosine-¹⁷O to a final concentration of 50-100 mg/L.

    • Allow the culture to recover for 30 minutes at 37°C with shaking.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours to allow for protein expression and incorporation of L-Tyrosine-¹⁷O.

  • Harvesting: Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

II. Protein Purification

The purification protocol will be specific to the protein of interest and any affinity tags it may contain (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.

A. Materials

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Lysozyme, DNase I

  • Sonciator or French press

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis buffer (NMR buffer, see below)

  • SDS-PAGE analysis reagents

B. Protocol

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Purity Check: Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: Pool the pure fractions and dialyze against the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, 10% D₂O).

III. ¹⁷O NMR Spectroscopy

This section outlines the general procedure for acquiring and processing ¹⁷O NMR data for the labeled protein.

A. Sample Preparation

  • Concentrate the purified, ¹⁷O-labeled protein in the NMR buffer to a final concentration of 0.5-2.0 mM.

  • Transfer approximately 500 µL of the protein solution to a high-quality NMR tube.

  • Add a known concentration of an internal standard if quantitative analysis is required.

B. Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁷O frequency.

  • Tuning and Matching: Tune and match the probe for the ¹⁷O frequency using the protein sample.

  • Temperature Control: Set and equilibrate the sample temperature, typically at 298 K (25°C).

  • Acquisition Parameters:

    • Pulse Program: A simple one-pulse experiment is often sufficient for initial spectra. For higher resolution in larger proteins, advanced techniques like Quadrupole Central Transition (QCT) NMR may be employed.

    • Spectral Width: A wide spectral width (e.g., 1000 ppm) is typically required due to the broad nature of ¹⁷O signals.

    • Acquisition Time: A short acquisition time is usually sufficient.

    • Recycle Delay: A short recycle delay can be used due to the fast relaxation of the quadrupolar ¹⁷O nucleus.

    • Number of Scans: A large number of scans (from thousands to millions) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

C. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Referencing: Reference the chemical shifts relative to a known standard (e.g., H₂¹⁷O).

  • Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁷O signals to obtain information about the local environment of the labeled tyrosine residues.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein expression to NMR data analysis for studying a protein with a site-specifically incorporated L-Tyrosine-¹⁷O label.

Experimental_Workflow cluster_Expression Protein Expression & Labeling cluster_Purification Protein Purification cluster_NMR ¹⁷O NMR Spectroscopy Transformation Transformation of Auxotrophic E. coli Culture Cell Culture in Minimal Media Transformation->Culture Induction Induction with IPTG & Addition of L-Tyrosine-¹⁷O Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Chromatography Affinity Chromatography Lysis->Chromatography Dialysis Buffer Exchange into NMR Buffer Chromatography->Dialysis SamplePrep NMR Sample Preparation Dialysis->SamplePrep DataAcq ¹⁷O NMR Data Acquisition SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Interpretation Interpretation DataProc->Interpretation Structural & Dynamic Information

Figure 2: Workflow for ¹⁷O-based protein NMR studies.

References

A Technical Guide to ¹⁷O NMR Spectroscopy: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique with unique applications in chemistry, materials science, and drug development. This document provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and practical applications of ¹⁷O NMR, with a focus on providing actionable information for researchers and scientists.

Core Principles of ¹⁷O NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] The ¹⁷O isotope of oxygen possesses a nuclear spin (I = 5/2) and a nuclear electric quadrupole moment, making it NMR-active.[2][3] However, several key factors present challenges and opportunities in ¹⁷O NMR spectroscopy.

The principle of NMR involves aligning the magnetic nuclear spins in a constant magnetic field, perturbing this alignment with a radio-frequency (RF) pulse, and then detecting the electromagnetic waves emitted as the nuclei return to their initial state.[1] The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed information about molecular structure, dynamics, and interactions.[1]

Key ¹⁷O NMR Parameters:

  • Chemical Shift (δ): The ¹⁷O chemical shift is a sensitive probe of the electronic environment around the oxygen atom. It is influenced by factors such as hybridization, bond order, and the electronegativity of neighboring atoms. The chemical shift is reported in parts per million (ppm) relative to a standard reference, typically water (H₂¹⁷O).

  • Quadrupolar Coupling Constant (Cq): Due to its non-spherical nuclear charge distribution, the ¹⁷O nucleus interacts with the local electric field gradient (EFG) generated by the surrounding electron distribution. This interaction, known as the quadrupolar interaction, is characterized by the quadrupolar coupling constant (Cq) and the asymmetry parameter (η). The quadrupolar interaction is a major contributor to line broadening in ¹⁷O NMR spectra.

  • Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation: Relaxation refers to the processes by which the nuclear spins return to thermal equilibrium after being perturbed by an RF pulse. The spin-lattice relaxation time (T₁) characterizes the rate of energy exchange with the surrounding environment ("lattice"), while the spin-spin relaxation time (T₂) describes the loss of phase coherence among the spins. For quadrupolar nuclei like ¹⁷O, relaxation is often dominated by the quadrupolar mechanism, leading to relatively short relaxation times and broad lines.

Quantitative Data in ¹⁷O NMR Spectroscopy

The following tables summarize typical quantitative data for ¹⁷O NMR spectroscopy, providing a reference for spectral interpretation and experimental design.

Table 1: ¹⁷O NMR Chemical Shift Ranges for Common Organic Functional Groups

Functional GroupChemical Shift Range (ppm)
Alcohols (R-OH)-50 to 50
Ethers (R-O-R)-20 to 120
Esters (RCOOR')100 to 200
Carboxylic Acids (RCOOH)150 to 250
Ketones (RCOR')500 to 600
Aldehydes (RCHO)550 to 650
Amides (RCONR'₂)150 to 300
Nitro compounds (R-NO₂)500 to 800
Water (H₂O)0 (Reference)

Note: Chemical shifts are referenced to H₂¹⁷O. The exact chemical shift can be influenced by solvent, temperature, and pH.

Table 2: Representative ¹⁷O Quadrupolar Coupling Constants (Cq)

CompoundCq (MHz)
H₂O (liquid)7.7
D₂O (liquid)6.7
Acetone9.5
Dimethyl sulfoxide (DMSO)8.2
Benzophenone9.8

Note: Cq values are sensitive to the molecular environment and are often determined from solid-state NMR or computational methods.

Table 3: Typical ¹⁷O Relaxation Times (T₁ and T₂) at Room Temperature

Compound/Functional GroupT₁ (ms)T₂ (ms)
H₂O5.83.8
Alcohols1 - 100.5 - 5
Ethers2 - 201 - 10
Carbonyls (ketones, aldehydes)0.1 - 10.05 - 0.5

Note: Relaxation times are highly dependent on molecular size, viscosity, and temperature. For quadrupolar nuclei, T₁ is often approximately equal to T₂.

Experimental Protocols in ¹⁷O NMR Spectroscopy

Sample Preparation

For Solution-State ¹⁷O NMR:

  • Enrichment: Due to the low natural abundance of ¹⁷O (0.038%), isotopic enrichment of the sample is often necessary. This can be achieved through chemical synthesis using ¹⁷O-labeled starting materials.

  • Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. The choice of solvent can influence the chemical shift.

  • Concentration: The required concentration depends on the enrichment level and the spectrometer sensitivity. For natural abundance samples, concentrations greater than 0.1 M are often required.

  • Dissolution: Dissolve the sample in the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is completely dissolved to avoid line broadening.

  • Filtration: If any solid particles are present, filter the solution into the NMR tube to improve spectral quality.

For Solid-State ¹⁷O NMR:

  • Sample Packing: The powdered or crystalline sample is packed into a zirconia rotor. The packing should be as dense and uniform as possible to ensure stable magic-angle spinning (MAS).

  • Magic-Angle Spinning (MAS): The rotor is spun at a high frequency (several kilohertz) at the "magic angle" of 54.7° with respect to the main magnetic field. This technique averages out anisotropic interactions, such as the quadrupolar interaction, leading to narrower lines and higher resolution spectra.

Spectrometer Setup and Data Acquisition

A general workflow for setting up an NMR spectrometer for a ¹⁷O NMR experiment is as follows:

Spectrometer_Setup cluster_setup Spectrometer Setup cluster_acquisition Data Acquisition Insert_Sample Insert Sample into Magnet Lock Lock on Deuterium Signal Insert_Sample->Lock Stabilize field Shim Shim Magnetic Field Lock->Shim Homogenize field Tune_Probe Tune and Match Probe Shim->Tune_Probe Optimize RF transmission Set_Parameters Set Acquisition Parameters Tune_Probe->Set_Parameters Define experiment Acquire_FID Acquire Free Induction Decay (FID) Set_Parameters->Acquire_FID Start experiment

Caption: General workflow for NMR spectrometer setup and data acquisition.

Key Acquisition Parameters:

  • Pulse Width: The duration of the RF pulse, calibrated to provide the desired flip angle (e.g., 90°).

  • Acquisition Time (AQ): The time over which the Free Induction Decay (FID) is recorded.

  • Relaxation Delay (D1): The time between successive scans to allow for T₁ relaxation. A delay of at least 5 times T₁ is recommended for quantitative measurements.

  • Number of Scans (NS): The number of FIDs co-added to improve the signal-to-noise ratio. Due to the low sensitivity of ¹⁷O, a large number of scans is often required.

  • Spectral Width (SW): The frequency range to be observed, which should encompass all expected ¹⁷O signals.

Data Processing and Analysis

The acquired FID is a time-domain signal that needs to be converted into a frequency-domain spectrum through a series of processing steps.

Data_Processing_Workflow cluster_processing Data Processing FID Acquired FID Apodization Apodization (Window Function) FID->Apodization Improve S/N or resolution Zero_Filling Zero Filling Apodization->Zero_Filling Increase digital resolution Fourier_Transform Fourier Transform (FT) Zero_Filling->Fourier_Transform Time to Frequency Domain Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Correct phase distortions Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Correct baseline distortions Integration Peak Integration Baseline_Correction->Integration Quantify signals Analysis Spectral Analysis Integration->Analysis Interpret spectrum

Caption: A typical workflow for processing one-dimensional NMR data.

Applications in Drug Development

¹⁷O NMR spectroscopy offers unique insights into molecular interactions and dynamics, making it a valuable tool in drug discovery and development.

Characterizing Drug-Target Interactions

By selectively enriching a drug molecule or a target protein with ¹⁷O, it is possible to probe the specific site of interaction. Changes in the ¹⁷O chemical shift, linewidth, and relaxation rates upon binding can provide information about the binding event, the local environment of the oxygen atom, and the dynamics of the complex.

Drug_Target_Interaction cluster_drug Drug Molecule cluster_target Target Protein cluster_complex Drug-Target Complex cluster_nmr ¹⁷O NMR Analysis Drug ¹⁷O-labeled Drug Complex Formation of Complex Drug->Complex Target Unlabeled Target Protein Target->Complex NMR_Signal Change in ¹⁷O NMR Signal (Chemical Shift, Linewidth, Relaxation) Complex->NMR_Signal Provides information on: - Binding Site - Conformational Changes - Dynamics

Caption: Probing drug-target interactions using ¹⁷O NMR.
Studying Water-Protein Interactions

Water molecules play a crucial role in biological systems, mediating protein folding, stability, and ligand binding. By observing the ¹⁷O NMR signal of water, it is possible to study the hydration of proteins and the displacement of water molecules upon drug binding. This information is critical for understanding the thermodynamics of binding and for designing more potent and specific drugs.

Conclusion

¹⁷O NMR spectroscopy, despite its challenges, provides a unique and powerful window into the structure and dynamics of oxygen-containing molecules. For researchers, scientists, and drug development professionals, a solid understanding of its fundamental principles and experimental methodologies is key to unlocking its full potential. The ability to directly probe oxygen environments offers invaluable insights into a wide range of chemical and biological processes, from catalysis to drug-target interactions. As instrumentation and enrichment techniques continue to advance, the applications of ¹⁷O NMR are expected to expand, further solidifying its role as an indispensable tool in modern scientific research.

References

The Unseen Oxygen: A Technical Guide to ¹⁷O Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxygen-17 (¹⁷O), the only stable, NMR-active isotope of oxygen, offers a unique window into a vast array of chemical and biological processes. Despite its extremely low natural abundance (≈0.038%), isotopic labeling with ¹⁷O has emerged as a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding biomolecular structures. This guide provides an in-depth overview of the natural abundance and physical properties of ¹⁷O, its relevance in isotopic labeling, detailed experimental protocols for enrichment and analysis, and its application in cutting-edge research, including the study of signaling pathways.

The ¹⁷O Isotope: Properties and Significance

The utility of ¹⁷O in scientific research stems from its unique nuclear properties. Unlike the most abundant oxygen isotope, ¹⁶O (99.762%), and the heavier ¹⁸O (0.200%), ¹⁷O possesses a non-zero nuclear spin (I = 5/2), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. This singular characteristic allows for the direct probing of the local chemical environment of oxygen atoms within a molecule.

However, the very low natural abundance of ¹⁷O presents a significant hurdle, necessitating isotopic enrichment for most applications. The quadrupolar nature of the ¹⁷O nucleus can also lead to broad NMR signals, which requires specialized instrumentation and experimental techniques to overcome.

Table 1: Key Properties of Stable Oxygen Isotopes

Property¹⁶O¹⁷O¹⁸O
Natural Abundance (%) 99.7570.038[1]0.205
Atomic Mass (Da) 15.9949146195616.99913170[1]17.9991604
Nuclear Spin (I) 0+5/2[1]0
NMR Active NoYesNo
Quadrupole Moment (barn) 0-0.025780

The Relevance of ¹⁷O Labeling in Research and Drug Development

The ability to introduce a "spy" in the form of a ¹⁷O atom into a molecule of interest has profound implications across various scientific disciplines.

  • Mechanistic Elucidation: By tracing the fate of a ¹⁷O label through a chemical reaction, researchers can gain unambiguous insights into reaction mechanisms, identify intermediates, and understand bond-breaking and bond-forming steps.

  • Metabolic Pathway Analysis: ¹⁷O labeling is instrumental in tracking the flow of oxygen atoms through metabolic pathways. A key application is in the study of oxidative phosphorylation, where the consumption of ¹⁷O₂ can be monitored to determine rates of cellular respiration.[2]

  • Structural Biology: ¹⁷O NMR spectroscopy provides valuable information on the structure and dynamics of biomolecules. It is particularly useful for studying hydrogen bonding networks, ion-oxygen interactions, and the local environment of oxygen atoms in proteins and nucleic acids.

  • Drug Development: Understanding the metabolism of a drug candidate is crucial for its development. ¹⁷O labeling, in conjunction with mass spectrometry, can be used to identify metabolites and elucidate metabolic pathways, aiding in the design of safer and more effective drugs.

Experimental Protocols

Isotopic Enrichment of Starting Materials

Due to its low natural abundance, the first step in any ¹⁷O labeling study is to obtain or prepare ¹⁷O-enriched starting materials. The most common precursor is ¹⁷O-enriched water (H₂¹⁷O).

This protocol describes the enrichment of an alcohol, using ethanol as an example, through acid-catalyzed exchange with H₂¹⁷O.

Materials:

  • Absolute Ethanol

  • ¹⁷O-enriched water (H₂¹⁷O, enrichment level as required)

  • Concentrated Sulfuric Acid (H₂SO₄) or an acidic ion-exchange resin (e.g., Amberlyst-15)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine absolute ethanol and H₂¹⁷O. The molar ratio of H₂¹⁷O to ethanol should be high (e.g., 5:1 or greater) to drive the equilibrium towards the labeled product.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of concentrated H₂SO₄ (approximately 0.1-0.5 mol% relative to ethanol). Alternatively, use an acidic ion-exchange resin for easier removal.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Allow the reaction to proceed for 24-48 hours to reach equilibrium.

  • Neutralization: Cool the reaction mixture to room temperature. If H₂SO₄ was used, neutralize it by adding a slight excess of anhydrous Na₂CO₃ and stir for 1 hour. If a resin was used, filter it off.

  • Purification: Separate the ¹⁷O-labeled ethanol from the excess water by fractional distillation.

  • Analysis: Determine the final ¹⁷O enrichment level using ¹⁷O NMR spectroscopy or mass spectrometry.

¹⁷O Labeling of Biomolecules

Mechanochemistry offers a rapid and efficient method for ¹⁷O labeling, particularly for carboxylic acids.

Materials:

  • Amino Acid

  • ¹⁷O-enriched water (H₂¹⁷O)

  • Ball mill and milling jars

Procedure:

  • Sample Preparation: Place the amino acid and a small amount of H₂¹⁷O into a milling jar.

  • Milling: Mill the mixture at a specified frequency for a short duration (e.g., 30-60 minutes).

  • Work-up: After milling, the product can be purified by recrystallization.

  • Analysis: Confirm the incorporation of ¹⁷O and determine the enrichment level by ¹⁷O NMR or mass spectrometry.

Analytical Techniques

Principle: The ¹⁷O nucleus, with its spin of 5/2, has a nuclear magnetic moment that can align with or against an external magnetic field. Transitions between these energy states can be induced by radiofrequency pulses, and the resulting signal provides information about the chemical environment of the oxygen atom.

Instrumentation:

  • High-field NMR spectrometer

  • Broadband probe capable of detecting the ¹⁷O frequency

General Procedure:

  • Sample Preparation: Dissolve the ¹⁷O-labeled compound in a suitable deuterated solvent.

  • Spectrometer Setup: Tune the probe to the ¹⁷O frequency. Set the spectral width, acquisition time, and relaxation delay. Due to the typically broad signals and low sensitivity, a larger number of scans is often required.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply Fourier transformation to the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

  • Analysis: Analyze the chemical shifts, line widths, and coupling constants to deduce structural and dynamic information.

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹⁷O (mass ≈ 17) in place of ¹⁶O (mass ≈ 16) results in a predictable mass shift in the molecular ion and fragment ions, allowing for the detection and quantification of the labeled species.

Instrumentation:

  • Mass spectrometer (e.g., GC-MS, LC-MS, or high-resolution MS)

General Procedure:

  • Sample Introduction: Introduce the labeled sample into the mass spectrometer.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization, electrospray ionization).

  • Mass Analysis: Separate the ions based on their m/z ratio.

  • Detection: Detect the abundance of each ion.

  • Analysis: Compare the mass spectra of the labeled and unlabeled compounds to confirm the incorporation of ¹⁷O and determine the labeling efficiency from the relative intensities of the isotopic peaks.

Application in Signaling Pathway Analysis: Tracing Phosphate Transfer

The transfer of phosphate groups is a fundamental process in cellular signaling, often mediated by kinases. ¹⁷O labeling can be a powerful tool to study the mechanism of these enzymes.

Investigating a Kinase-Mediated Phosphorylation

Objective: To determine the origin of the oxygen atoms in the phosphate group of a phosphorylated substrate after a kinase-catalyzed reaction.

Experimental Workflow:

G Workflow for Kinase-Mediated ¹⁷O Labeling Study cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Interpretation A Synthesize γ-¹⁷O₃-ATP C Incubate Kinase, Substrate, and γ-¹⁷O₃-ATP A->C B Prepare Kinase and Substrate B->C D Quench Reaction and Isolate Phosphorylated Substrate C->D E Analyze by ¹⁷O NMR or Mass Spectrometry D->E F Determine ¹⁷O Incorporation into the Phosphate Group E->F

Caption: Workflow for a ¹⁷O labeling study of a kinase reaction.

Detailed Protocol:

  • Synthesis of γ-¹⁷O₃-ATP: Prepare ATP with ¹⁷O atoms specifically in the γ-phosphate group. This can be achieved through enzymatic or chemical synthesis using ¹⁷O-labeled phosphate precursors.

  • Kinase Reaction: Set up a reaction mixture containing the kinase of interest, its specific substrate, and the synthesized γ-¹⁷O₃-ATP in an appropriate buffer.

  • Reaction Quenching and Product Isolation: After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent). Isolate the phosphorylated substrate from the reaction mixture using techniques like chromatography or immunoprecipitation.

  • Analysis: Analyze the isolated phosphorylated substrate by ¹⁷O NMR or high-resolution mass spectrometry.

  • Interpretation: The presence and number of ¹⁷O atoms in the phosphate group of the product will reveal the mechanism of phosphate transfer. For example, the transfer of the entire γ-phosphate group will result in the incorporation of three ¹⁷O atoms.

Visualizing the Signaling Cascade

The following diagram illustrates a generic MAP Kinase (MAPK) signaling pathway, a common target for drug development, where ¹⁷O labeling could be employed to study the sequential phosphorylation events.

MAPK_Pathway MAP Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Activates MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates (γ-¹⁷O₃-ATP can be used here) MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates (γ-¹⁷O₃-ATP can be used here) Transcription_Factor Transcription Factor MAPK->Transcription_Factor Phosphorylates (γ-¹⁷O₃-ATP can be used here) Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factor->Cellular_Response Leads to

Caption: A simplified MAP Kinase signaling cascade.

Conclusion

The low natural abundance of ¹⁷O has historically limited its widespread use. However, with advancements in isotopic enrichment techniques and the increasing sophistication of analytical instrumentation, ¹⁷O labeling is becoming an indispensable tool for researchers, scientists, and drug development professionals. Its unique ability to provide direct insights into the role of oxygen in chemical and biological systems offers unparalleled opportunities for discovery and innovation. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of this powerful isotopic labeling strategy.

References

L-Tyrosine-¹⁷O: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Physical and Chemical Properties, Experimental Analysis, and Biological Significance of ¹⁷O-Labeled L-Tyrosine.

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine, with a specific focus on its ¹⁷O isotopologue. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of stable isotope-labeled amino acids in their work. This document details experimental protocols for the analysis of L-Tyrosine-¹⁷O and explores its role in biological signaling pathways.

Physicochemical Properties

General Properties
PropertyValueSource
Molecular FormulaC₉H₁₁NO₃PubChem[1]
IUPAC Name(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acidPubChem[1]
Molecular Weight (unlabeled)181.19 g/mol PubChem[1]
Molecular Weight (¹⁷O-labeled)182.19 g/mol (approx.)MCE[2]
AppearanceWhite, silky needles or crystalline powderPubChem[1]
OdorOdorlessChemicalBook
TasteBland, slightly bitterChemicalBook
Solubility
SolventSolubilityTemperature (°C)Source
Water0.453 g/L25PubChem
1 M HCl25 g/L-Sigma-Aldrich
Alkaline SolutionsSoluble-PubChem
Absolute EthanolInsoluble-PubChem
EtherInsoluble-PubChem
AcetoneInsoluble-PubChem
Spectroscopic and Physicochemical Data
ParameterValueConditionsSource
Melting Point343 °C (decomposes)-PubChem
Isoelectric Point (pI)5.66-Sigma-Aldrich
pKa (α-carboxyl)2.20-Sigma-Aldrich
pKa (α-amino)9.21-Sigma-Aldrich
pKa (phenol hydroxyl)10.07-PubChem
Specific Optical Rotation [α]D-10.6°22 °C, c=4 in 1 N HClPubChem
¹H NMR Chemical Shifts (δ, ppm)See PubChem for detailed assignments600 MHz, H₂O, pH 7.0PubChem, BMRB, HMDB
¹³C NMR Chemical Shifts (δ, ppm)See PubChem for detailed assignments125 MHz, H₂O, pH 7.0PubChem, BMRB
Mass Spectrum (EI)Major fragments at m/z 107, 77, 51, 39-NIST, ChemicalBook
¹⁷O NMR Spectroscopic Data for L-Tyrosine-¹⁷O

Solid-state ¹⁷O NMR spectroscopy is a powerful technique for probing the local environment of the oxygen atom in L-Tyrosine. The following table summarizes the experimentally determined ¹⁷O quadrupole coupling (QC) and chemical shift (CS) tensor parameters for the phenolic oxygen in L-Tyrosine.

CompoundIsotropic Chemical Shift (δiso / ppm)Quadrupole Coupling Constant (CQ / MHz)Asymmetry Parameter (ηQ)
L-Tyrosine836.40.9
L-Tyrosine·HCl956.50.8
Na₂(L-Tyr)·xH₂O1436.40.9

Source: Wu, G. et al. (2010). A solid-state (17)O NMR study of L-tyrosine in different ionization states: implications for probing tyrosine side chains in proteins. The Journal of Physical Chemistry B.

Experimental Protocols

¹⁷O Isotopic Labeling of L-Tyrosine (Phenolic Group)

This protocol is based on methods described for the isotopic labeling of amino acids.

Objective: To selectively introduce a ¹⁷O isotope at the phenolic hydroxyl group of L-Tyrosine.

Materials:

  • L-Tyrosine

  • H₂¹⁷O (17O-enriched water, 20-40 atom %)

  • Acid catalyst (e.g., trifluoromethanesulfonic acid) or enzymatic catalyst (e.g., Tyrosinase in the presence of a suitable co-substrate for exchange)

  • Anhydrous dioxane or other suitable organic solvent

  • Lyophilizer

  • NMR spectrometer and/or mass spectrometer for verification

Procedure:

  • Dissolution: Dissolve L-Tyrosine in anhydrous dioxane.

  • Addition of Enriched Water: Add a stoichiometric amount of H₂¹⁷O to the solution.

  • Catalysis: Introduce a catalytic amount of a strong acid or the appropriate enzyme. The choice of catalyst will depend on the desired specificity and reaction conditions.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from several hours to days, monitoring the reaction progress by NMR or MS.

  • Quenching and Purification: Neutralize the acid catalyst with a suitable base if used. Remove the solvent and excess water via lyophilization. The crude product can be purified by recrystallization or chromatography.

  • Verification: Confirm the isotopic incorporation and purity of the L-Tyrosine-¹⁷O using ¹⁷O NMR spectroscopy and mass spectrometry.

Experimental Workflow for ¹⁷O Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Verification Dissolve L-Tyrosine\nin Dioxane Dissolve L-Tyrosine in Dioxane Add H₂¹⁷O Add H₂¹⁷O Dissolve L-Tyrosine\nin Dioxane->Add H₂¹⁷O Add Catalyst Add Catalyst Add H₂¹⁷O->Add Catalyst Incubate and Stir Incubate and Stir Add Catalyst->Incubate and Stir Quench Reaction Quench Reaction Incubate and Stir->Quench Reaction Lyophilize Lyophilize Quench Reaction->Lyophilize Purify Product Purify Product Lyophilize->Purify Product Verify by NMR/MS Verify by NMR/MS Purify Product->Verify by NMR/MS G Erythrose-4-phosphate Erythrose-4-phosphate DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate Erythrose-4-phosphate->DAHP Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP)->DAHP EPSP 5-Enolpyruvylshikimate- 3-phosphate Phosphoenolpyruvate (PEP)->EPSP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p-Hydroxyphenylpyruvate Prephenate dehydrogenase L-Tyrosine L-Tyrosine p-Hydroxyphenylpyruvate->L-Tyrosine Tyrosine aminotransferase

References

An In-depth Technical Guide to the Safety and Handling of ¹⁷O Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling considerations for compounds labeled with the stable isotope oxygen-17 (¹⁷O). While ¹⁷O is a non-radioactive isotope and poses no radiological hazard, prudent laboratory practices are essential when working with any isotopically labeled compound. This document outlines the physical and chemical properties of ¹⁷O, potential chemical hazards associated with ¹⁷O-labeled compounds, and recommended safety protocols for their handling, storage, and disposal. Detailed experimental methodologies for the synthesis and analysis of ¹⁷O-labeled compounds, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic tracer studies, are also presented.

Introduction to ¹⁷O Labeled Compounds

Oxygen-17 is a stable, non-radioactive isotope of oxygen with a natural abundance of approximately 0.038%.[1] Due to its nuclear spin of 5/2, ¹⁷O is an NMR-active nucleus, making it a valuable tool for probing molecular structure, dynamics, and reaction mechanisms in a variety of chemical and biological systems.[1] The use of ¹⁷O-labeled compounds allows researchers to selectively observe oxygen atoms within a molecule, providing unique insights that are not attainable with other isotopes.[2] Common applications include mechanistic studies of enzymatic reactions, characterization of metal-oxo complexes, and elucidation of metabolic pathways.[2][3]

While the ¹⁷O isotope itself is not hazardous, the chemical properties of the molecules into which it is incorporated dictate the necessary safety precautions. This guide will focus on the safe handling of these compounds in a research environment.

Physical and Chemical Properties of ¹⁷O

The physical and chemical properties of a ¹⁷O-labeled compound are nearly identical to its unlabeled counterpart. The primary difference is the increased mass, which can lead to subtle isotope effects in reaction kinetics.

PropertyValue
Isotope Oxygen-17 (¹⁷O)
Natural Abundance ~0.038%
Atomic Mass 16.99913170(12) u
Nuclear Spin (I) 5/2
Radioactivity None (Stable Isotope)
Commonly Labeled Compounds Water (H₂¹⁷O), Amino Acids, Phosphates, Organic Molecules

Safety and Handling

The primary safety concerns when working with ¹⁷O-labeled compounds are related to the chemical reactivity and toxicity of the molecule itself, rather than the isotope. Standard laboratory safety protocols should always be followed.

Hazard Identification
  • Chemical Hazards: The hazards are specific to the compound being used. For example, ¹⁷O-labeled organic solvents will retain the flammability and toxicity of the parent solvent. Always consult the Safety Data Sheet (SDS) for the specific compound.

  • ¹⁷O-Enriched Water: While water is generally non-hazardous, highly enriched H₂¹⁷O is expensive and should be handled carefully to avoid loss. No specific hazards are associated with the isotopic enrichment itself.

  • Reagents for Labeling: The synthesis of ¹⁷O-labeled compounds may involve hazardous reagents. For example, the synthesis of labeled phosphates can use phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃), which are corrosive and react violently with water.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling ¹⁷O-labeled compounds to protect against chemical exposure.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: A fume hood should be used when working with volatile or powdered compounds, or when performing reactions that may generate hazardous fumes.

Storage and Stability

Proper storage is crucial to maintain the integrity of ¹⁷O-labeled compounds and prevent degradation.

Compound TypeStorage ConditionsStability Considerations
¹⁷O-Enriched Water Store in a tightly sealed container at room temperature, protected from light and moisture.Long-term storage can lead to isotopic exchange with atmospheric oxygen if not properly sealed.
¹⁷O-Labeled Amino Acids Store at recommended temperatures (often refrigerated or frozen) in a tightly sealed container.Susceptible to degradation over time; follow manufacturer's recommendations.
¹⁷O-Labeled Phosphates Store in a dry, inert atmosphere.Can be hygroscopic and may hydrolyze if exposed to moisture.
Emergency Procedures

In the event of a spill, follow the established procedures for the specific chemical involved.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Clean the area with an appropriate solvent.

    • Dispose of the contaminated materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and activate the emergency response system.

    • Provide the emergency response team with the SDS for the spilled material.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving ¹⁷O-labeled compounds.

Synthesis of ¹⁷O-Labeled Compounds

The most common method for introducing ¹⁷O into organic molecules is through the use of ¹⁷O-enriched water (H₂¹⁷O) as a labeling agent.

4.1.1. Synthesis of ¹⁷O-Labeled Amino Acids

This protocol describes the acid-catalyzed exchange of oxygen atoms in the carboxyl group of an amino acid with ¹⁷O from H₂¹⁷O.

Materials:

  • Amino acid

  • ¹⁷O-enriched water (H₂¹⁷O)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve the amino acid in a solution of HCl in H₂¹⁷O.

  • Heat the mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours) in a sealed vial to allow for oxygen exchange.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base.

  • Extract the labeled amino acid with an organic solvent such as dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Lyophilize the resulting solid to obtain the purified ¹⁷O-labeled amino acid.

Synthesis_of_17O_Labeled_Amino_Acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Amino_Acid Amino Acid Dissolve Dissolve Amino Acid in HCl/H₂¹⁷O Amino_Acid->Dissolve H2_17O H₂¹⁷O H2_17O->Dissolve HCl HCl HCl->Dissolve Heat Heat in Sealed Vial (e.g., 80°C, 24-48h) Dissolve->Heat Cool Cool to RT Heat->Cool Neutralize Neutralize Cool->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Labeled_Amino_Acid ¹⁷O-Labeled Amino Acid Lyophilize->Labeled_Amino_Acid

Synthesis of ¹⁷O-Labeled Amino Acid.

4.1.2. Synthesis of ¹⁷O-Labeled Phosphates

This protocol describes the synthesis of ¹⁷O-labeled phosphate by the hydrolysis of phosphorus pentachloride (PCl₅) with H₂¹⁷O.

Materials:

  • Phosphorus pentachloride (PCl₅)

  • ¹⁷O-enriched water (H₂¹⁷O)

  • Fume hood

  • Glass reaction vessel

Procedure:

  • Caution: This reaction is highly exothermic and produces HCl gas. It must be performed in a well-ventilated fume hood.

  • Place the desired amount of PCl₅ in a dry glass reaction vessel.

  • Slowly add H₂¹⁷O dropwise to the PCl₅. The reaction will proceed vigorously.

  • Control the reaction rate by cooling the vessel if necessary.

  • Once the reaction is complete, the resulting solution will contain ¹⁷O-labeled phosphoric acid (H₃P¹⁷O₄).

  • The product can be further purified or used directly in subsequent reactions.

Synthesis_of_17O_Labeled_Phosphate cluster_reactants Reactants cluster_products Products PCl5 PCl₅ Reaction Hydrolysis (Exothermic, in Fume Hood) PCl5->Reaction H2_17O H₂¹⁷O H2_17O->Reaction H3PO4 H₃P¹⁷O₄ Reaction->H3PO4 HCl_gas HCl (gas) Reaction->HCl_gas

Synthesis of ¹⁷O-Labeled Phosphate.
¹⁷O NMR Spectroscopy

¹⁷O NMR is a powerful technique for studying the local environment of oxygen atoms in molecules.

4.2.1. Sample Preparation

  • Dissolve the ¹⁷O-labeled compound in a suitable deuterated solvent to the desired concentration.

  • Typical concentrations for ¹⁷O NMR are higher than for ¹H NMR due to the lower gyromagnetic ratio and natural abundance of ¹⁷O.

  • Filter the sample to remove any particulate matter.

  • Transfer the solution to a clean NMR tube.

4.2.2. Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the ¹⁷O frequency.

  • Shim the magnetic field to optimize homogeneity.

  • Set the appropriate acquisition parameters, including pulse sequence, spectral width, acquisition time, and number of scans.

  • Acquire the ¹⁷O NMR spectrum.

O17_NMR_Workflow Start Start with ¹⁷O-Labeled Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter Sample Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert into Spectrometer Transfer->Insert Tune_Match Tune and Match Probe Insert->Tune_Match Shim Shim Magnetic Field Tune_Match->Shim Set_Parameters Set Acquisition Parameters Shim->Set_Parameters Acquire Acquire Spectrum Set_Parameters->Acquire Process Process Data Acquire->Process Analyze Analyze Spectrum Process->Analyze End Structural & Dynamic Information Analyze->End

General Workflow for an ¹⁷O NMR Experiment.

Quantitative Data

Isotopic Enrichment

The level of ¹⁷O enrichment can be determined by mass spectrometry or NMR spectroscopy. The following table provides typical enrichment levels for various applications.

ApplicationTypical ¹⁷O Enrichment (%)Reference
¹⁷O NMR of small molecules10 - 50
¹⁷O NMR of biomolecules1 - 20
Metabolic tracer studies1 - 10
Synthesis of labeled compounds20 - 90+
¹⁷O NMR Parameters

The chemical shift and quadrupolar coupling constant of ¹⁷O are sensitive to the local chemical environment.

CompoundChemical Shift (ppm)Quadrupolar Coupling Constant (MHz)
H₂¹⁷O06.7
¹⁷O-labeled amino acids (carboxyl)250 - 3508 - 10
¹⁷O-labeled phosphates100 - 1505 - 7

Conclusion

The use of ¹⁷O-labeled compounds is a powerful tool in chemical and biomedical research. While the ¹⁷O isotope itself is stable and non-radioactive, the chemical nature of the labeled molecules necessitates adherence to standard laboratory safety practices. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize ¹⁷O-labeled compounds to advance their scientific investigations. This document provides a foundation for the safe handling, synthesis, and analysis of these valuable research materials. Researchers should always consult the specific Safety Data Sheet for each compound and adhere to their institution's safety policies.

References

An In-depth Technical Guide to Stable Isotope Labeling with ¹⁷O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Oxygen-17 (¹⁷O) offers a unique and powerful tool for elucidating molecular structure, dynamics, and metabolic pathways. As the only NMR-active stable isotope of oxygen, ¹⁷O provides a direct window into the chemical environment of oxygen atoms within a molecule, a perspective often unattainable with other isotopic labels. This guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of ¹⁷O stable isotope labeling for researchers in academia and the pharmaceutical industry.

Core Principles of ¹⁷O Stable Isotope Labeling

Oxygen-17 is a low-abundance (0.038%) stable isotope of oxygen with a nuclear spin of 5/2+. This non-zero spin makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive probe of the local electronic and structural environment of the oxygen atom. The key principles underpinning the utility of ¹⁷O labeling include:

  • NMR Activity: Unlike the most abundant oxygen isotope, ¹⁶O (spin 0), ¹⁷O possesses a nuclear magnetic moment, allowing it to be directly observed in NMR experiments. This provides invaluable information about chemical bonding, molecular dynamics, and intermolecular interactions.[1][2][3]

  • Quadrupole Moment: As a quadrupolar nucleus, the ¹⁷O resonance is highly sensitive to the symmetry of the local electric field gradient. This property can be exploited to study subtle changes in molecular conformation and binding events.[1]

  • Isotope Effects: The mass difference between ¹⁷O and ¹⁶O can lead to kinetic isotope effects (KIEs) in chemical and enzymatic reactions. Measuring these effects provides insights into reaction mechanisms and transition states.[2]

Synthesis of ¹⁷O-Labeled Compounds

The low natural abundance of ¹⁷O necessitates isotopic enrichment for most applications. The primary precursor for the synthesis of ¹⁷O-labeled compounds is ¹⁷O-enriched water (H₂¹⁷O). Various organic and inorganic synthesis methods have been developed to incorporate ¹⁷O into a wide range of molecules.

Table 1: Selected Methods for Synthesizing ¹⁷O-Labeled Compounds

Labeled Compound ClassSynthetic MethodKey ReagentsReference
Carboxylic Acids Acid-catalyzed exchange or saponification of estersH₂¹⁷O, acid or base catalyst
Amino Acids Acid-catalyzed exchange or enzymatic synthesisH₂¹⁷O, acid, specific enzymes
Alcohols Reaction of alkyl halides with Na¹⁷OHIodoalkanes, Na¹⁷OH
Phosphate Compounds Reaction of phosphorus oxychloride or pentachloride with H₂¹⁷OPOCl₃ or PCl₅, H₂¹⁷O
Peptides Solid-phase synthesis using ¹⁷O-labeled amino acidsFmoc- or Boc-protected ¹⁷O-amino acids

A general workflow for the synthesis of an ¹⁷O-labeled biomolecule is depicted below.

G H2O H₂¹⁷O (Enriched Water) Reaction Chemical or Enzymatic Synthesis Reaction H2O->Reaction Precursor Unlabeled Precursor (e.g., Ester, Alkyl Halide) Precursor->Reaction Purification Purification (e.g., HPLC, Crystallization) Reaction->Purification Labeled_Compound ¹⁷O-Labeled Compound Purification->Labeled_Compound Analysis Characterization (NMR, Mass Spectrometry) Labeled_Compound->Analysis

Caption: Synthesis of ¹⁷O-labeled compounds.

Experimental Protocols

Detailed experimental protocols are crucial for successful ¹⁷O labeling studies. Below are generalized methodologies for key applications.

¹⁷O Labeling in Cell Culture

This protocol outlines the general steps for enriching proteins with ¹⁷O in mammalian cells.

Protocol: ¹⁷O Enrichment in Mammalian Cells

  • Cell Culture Preparation: Culture mammalian cells (e.g., HEK293) in standard growth medium to the desired confluence.

  • Media Exchange: Replace the standard medium with a custom ¹⁷O-labeling medium. This medium is typically prepared using ¹⁷O-enriched water and may contain ¹⁷O-labeled amino acids.

  • Induction of Protein Expression: If using an inducible expression system, add the appropriate inducing agent to the culture.

  • Incubation: Incubate the cells for a sufficient period to allow for the incorporation of ¹⁷O into newly synthesized proteins. The duration will depend on the protein's expression rate and turnover.

  • Cell Harvest and Lysis: Harvest the cells and lyse them using a suitable buffer to extract the proteins.

  • Protein Purification: Purify the ¹⁷O-labeled protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Analysis: Analyze the purified protein by NMR spectroscopy or mass spectrometry to confirm ¹⁷O incorporation and for subsequent structural or functional studies.

Enzymatic ¹⁷O Labeling for Proteomics

Enzymatic incorporation of ¹⁸O is a well-established method for relative protein quantification in proteomics. A similar principle can be applied using ¹⁷O, although it is less common. The following is a conceptual protocol adapted from ¹⁸O labeling methods.

Protocol: Enzymatic ¹⁷O Labeling of Peptides

  • Protein Extraction and Digestion (Control): Extract proteins from the control sample and digest them into peptides using a protease (e.g., trypsin) in a buffer prepared with natural abundance water (H₂¹⁶O).

  • Protein Extraction and Digestion (Experimental): Extract proteins from the experimental sample and digest them with the same protease in a buffer prepared with ¹⁷O-enriched water (H₂¹⁷O). This will result in the incorporation of one or two ¹⁷O atoms at the C-terminus of each peptide.

  • Sample Mixing: Combine equal amounts of the ¹⁶O- and ¹⁷O-labeled peptide mixtures.

  • LC-MS/MS Analysis: Analyze the mixed peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass shift between the ¹⁶O- and ¹⁷O-labeled peptides allows for the relative quantification of the corresponding proteins.

Applications of ¹⁷O Stable Isotope Labeling

The unique properties of ¹⁷O make it a versatile tool in various fields of scientific research and drug development.

Elucidation of Enzyme Mechanisms and Kinetics

¹⁷O labeling is instrumental in studying the mechanisms of enzymatic reactions, particularly those involving the transfer of oxygen atoms.

  • Kinetic Isotope Effects (KIEs): Measuring the ¹⁷O KIE can help determine the rate-limiting step of a reaction and provide insights into the structure of the transition state. For example, a significant KIE upon labeling a substrate can indicate that the bond to that oxygen atom is being broken or formed in the rate-determining step.

Table 2: Representative ¹⁸O Kinetic Isotope Effects for O₂-Consuming Enzymes

Enzyme¹⁸O KIE (k¹⁶/k¹⁸)Reference
Soybean Lipoxygenase1.012 ± 0.001
Taurine Dioxygenase1.0102 ± 0.0002
Tyrosine 3-Monooxygenase1.0175 ± 0.0019
Ribulose-1,5-bisphosphate carboxylase/oxygenase1.0234 ± 0.0004
(Note: Data for ¹⁷O KIEs are less commonly reported but would provide complementary information.)

  • Probing Metal Ion Coordination: In metalloproteins, ¹⁷O NMR can be used to probe the coordination environment of metal ions by labeling water molecules or substrates that bind to the active site.

G cluster_0 Enzyme Active Site Enzyme Metalloenzyme Metal Metal Ion (e.g., Fe, Zn, Cu) Enzyme->Metal NMR ¹⁷O NMR Spectroscopy Metal->NMR Probing Substrate ¹⁷O-Labeled Substrate (e.g., H₂¹⁷O, ¹⁷O-Phosphate) Substrate->Metal Binding Coordination Determine Coordination Geometry and Electronic Structure NMR->Coordination

Caption: Probing metal ion coordination with ¹⁷O NMR.
Metabolic Flux Analysis

Stable isotope labeling is a cornerstone of metabolic flux analysis, which aims to quantify the rates of metabolic pathways. While ¹³C and ¹⁵N are more commonly used, ¹⁷O can provide unique information about oxidative metabolism.

  • Tracing Oxygen Metabolism: By providing cells or organisms with ¹⁷O₂ gas, the incorporation of ¹⁷O into metabolic water (H₂¹⁷O) and other metabolites can be traced to quantify the rates of oxygen consumption and flux through oxidative pathways.

G O2_17 ¹⁷O₂ Gas Mitochondria Mitochondrial Respiration O2_17->Mitochondria H2O_17 Metabolic H₂¹⁷O Mitochondria->H2O_17 Metabolites Downstream Metabolites H2O_17->Metabolites Incorporation Analysis Mass Spectrometry or NMR Analysis Metabolites->Analysis Flux Quantification of Oxidative Flux Analysis->Flux

Caption: Tracing oxidative metabolism with ¹⁷O₂.
Drug Development and Metabolism Studies

Stable isotope labeling is a critical tool in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

  • Metabolite Identification: Incorporating ¹⁷O into a drug molecule can aid in the identification of its metabolites by mass spectrometry. The characteristic mass shift helps to distinguish drug-related compounds from endogenous molecules.

  • Pharmacokinetic Studies: ¹⁷O-labeled drugs can be used as tracers in pharmacokinetic studies to determine the rate of drug clearance and the formation of metabolites in vivo.

  • Mechanism of Action Studies: For drugs that target enzymes, ¹⁷O labeling can be used to investigate the drug's mechanism of action by probing its interaction with the enzyme's active site using NMR.

Case Study Snippet: Bupivacaine Metabolism

A study on the metabolism of the local anesthetic bupivacaine utilized ¹⁸O labeling to identify previously unknown metabolites. By incubating the drug with liver microsomes in the presence of ¹⁸O₂, researchers were able to confidently identify oxidized metabolites based on the incorporation of the heavy oxygen isotope. This approach significantly increased the confidence in metabolite annotation. A similar strategy could be employed with ¹⁷O for complementary analysis, particularly with NMR.

Conclusion

Stable isotope labeling with ¹⁷O is a powerful, albeit technically demanding, technique that offers unique insights into a wide range of biological and chemical processes. Its application in NMR spectroscopy provides a direct probe of oxygen chemistry, while its use in mass spectrometry can aid in metabolite identification and quantification. For researchers in drug development, ¹⁷O labeling can be a valuable tool for elucidating drug metabolism and mechanisms of action. As synthetic methods for ¹⁷O-labeled compounds become more accessible and analytical instrumentation continues to improve, the application of this versatile isotope is poised to expand, providing deeper understanding of complex biological systems.

References

L-Tyrosine-¹⁷O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tyrosine-¹⁷O, a stable isotope-labeled variant of the non-essential amino acid L-Tyrosine. This document covers its core physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in elucidating key biological pathways.

Core Data Presentation

Quantitative data for L-Tyrosine-¹⁷O is summarized in the table below, providing a clear reference for its fundamental properties.

PropertyValueReference
CAS Number 104931-15-9[1][2][3]
Molecular Formula C₉H₁₁NO₂¹⁷O[3]
Molecular Weight 182.19 g/mol [1]
Isotopic Enrichment Typically available with 35-40% ¹⁷O enrichment at the phenol position.

Experimental Protocols

Stable isotope-labeled amino acids like L-Tyrosine-¹⁷O are invaluable tools in metabolic research, proteomics, and drug development. They serve as tracers to track the metabolic fate of amino acids in vivo and are instrumental in quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).

Synthesis of L-Tyrosine-¹⁷O

A common method for introducing an ¹⁷O label into the phenolic group of L-Tyrosine involves a simple chemical exchange procedure. While specific laboratory protocols may vary, the general approach is as follows:

Objective: To replace the naturally occurring oxygen isotope in the hydroxyl group of L-Tyrosine with ¹⁷O.

Materials:

  • L-Tyrosine

  • ¹⁷O-enriched water (H₂¹⁷O)

  • Acid catalyst (e.g., HCl)

  • Anhydrous solvent (e.g., dioxane)

  • Neutralizing agent (e.g., a weak base)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve L-Tyrosine in a minimal amount of anhydrous solvent.

  • Acidification and Isotopic Exchange: Add the acid catalyst to the solution, followed by the ¹⁷O-enriched water. The acidic conditions facilitate the exchange of the oxygen atom in the phenolic hydroxyl group with the ¹⁷O from the water.

  • Incubation: The reaction mixture is typically stirred at a controlled temperature for a specific duration to allow for sufficient isotopic exchange. The exact time and temperature are optimized based on the desired level of enrichment.

  • Neutralization: After the incubation period, the reaction is quenched by careful addition of a neutralizing agent to bring the pH to a neutral range.

  • Extraction and Drying: The labeled L-Tyrosine is extracted from the aqueous phase using an appropriate organic solvent. The organic layer is then dried over a drying agent to remove any residual water.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the solid L-Tyrosine-¹⁷O.

  • Purification and Analysis: The product may be further purified using techniques like recrystallization. The level of ¹⁷O enrichment is typically determined using mass spectrometry or ¹⁷O NMR spectroscopy.

¹⁷O NMR Spectroscopy of L-Tyrosine-¹⁷O

Solid-state ¹⁷O NMR spectroscopy is a powerful technique to probe the local environment of the oxygen atom in L-Tyrosine-¹⁷O.

Objective: To acquire and analyze the ¹⁷O NMR spectrum of solid L-Tyrosine-¹⁷O to determine its chemical shift and quadrupole coupling parameters.

Instrumentation:

  • High-field solid-state NMR spectrometer

  • Magic Angle Spinning (MAS) probe

Sample Preparation:

  • The synthesized L-Tyrosine-¹⁷O is dried thoroughly to remove any residual solvent.

  • The crystalline powder is packed into an NMR rotor of an appropriate size for the MAS probe.

Data Acquisition:

  • The rotor containing the sample is inserted into the MAS probe.

  • The sample is spun at the magic angle (54.74°) at a high speed (typically several kilohertz) to average out anisotropic interactions.

  • A suitable ¹⁷O NMR pulse sequence is applied to excite the ¹⁷O nuclei.

  • The resulting Free Induction Decay (FID) is recorded.

  • Data is typically acquired over a large number of scans to achieve an adequate signal-to-noise ratio, given the low gyromagnetic ratio and quadrupolar nature of the ¹⁷O nucleus.

Data Processing and Analysis:

  • The FID is Fourier transformed to obtain the ¹⁷O NMR spectrum.

  • The spectrum is referenced to a standard, typically water.

  • The chemical shift and quadrupolar coupling constant are extracted from the spectrum by fitting the line shape to theoretical models. These parameters provide valuable information about the electronic structure and local environment of the phenolic oxygen.

Signaling Pathways and Visualization

L-Tyrosine is a critical precursor for the biosynthesis of catecholamine neurotransmitters and plays a pivotal role in cellular signaling through receptor tyrosine kinases.

Catecholamine Biosynthesis Pathway

L-Tyrosine is the starting material for the synthesis of dopamine, norepinephrine, and epinephrine. The enzymatic cascade is essential for neuronal communication and the "fight-or-flight" response.

Catecholamine_Biosynthesis LTyrosine L-Tyrosine TH Tyrosine Hydroxylase LTyrosine->TH LDOPA L-DOPA DDC DOPA Decarboxylase LDOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Figure 1. Biosynthesis of catecholamines from L-Tyrosine.
Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a major class of cell surface receptors that are activated by the binding of ligands such as growth factors. This activation triggers a cascade of intracellular signaling events, many of which involve the phosphorylation of tyrosine residues on target proteins.

RTK_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binding Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Effector Effector Proteins (e.g., Sos) Adaptor->Effector Activation Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Effector->Downstream Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Figure 2. Overview of a generic RTK signaling pathway.
Experimental Workflow for Proteomic Analysis

The use of L-Tyrosine-¹⁷O in quantitative proteomics, often in conjunction with other stable isotope-labeled amino acids, allows for the precise measurement of protein synthesis and turnover.

Proteomics_Workflow start Cell Culture with L-Tyrosine-¹⁷O lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis & Quantification lcms->data end Protein Synthesis & Turnover Rates data->end

Figure 3. A typical workflow for quantitative proteomics using stable isotope labeling.

References

Methodological & Application

Unveiling Enzyme Mechanisms: Application of L-Tyrosine-¹⁷O in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes into substrates is a powerful tool for elucidating enzymatic reaction mechanisms. L-Tyrosine labeled with the oxygen isotope ¹⁷O (L-Tyrosine-¹⁷O) offers a unique probe to investigate the intricate details of enzyme catalysis, particularly for enzymes involved in tyrosine metabolism. This document provides detailed application notes and protocols for utilizing L-Tyrosine-¹⁷O in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to study enzyme mechanisms, with a focus on Tyrosine Hydroxylase and Tyrosine Phenol-Lyase.

Introduction to L-Tyrosine-¹⁷O in Enzymology

L-Tyrosine plays a critical role in numerous biological processes, serving as a precursor for the synthesis of neurotransmitters like dopamine and hormones such as thyroxine.[1] Enzymes that catalyze transformations of L-tyrosine are key targets for drug development in various therapeutic areas. The use of L-Tyrosine-¹⁷O allows researchers to track the fate of the oxygen atoms in the phenolic hydroxyl and carboxylic acid groups of tyrosine during an enzymatic reaction. The quadrupolar nature of the ¹⁷O nucleus makes it a sensitive probe for changes in the electronic environment, providing valuable insights into substrate binding, intermediate formation, and product release.[2]

Key Applications

  • Elucidation of Catalytic Mechanisms: Tracking the ¹⁷O label can help identify bond cleavage and formation steps, and characterize reaction intermediates.

  • Kinetic Isotope Effect (KIE) Studies: While ¹⁸O is more commonly used for KIE studies due to its larger mass difference with ¹⁶O, ¹⁷O can also provide information on the transition state structure.

  • Probing the Enzyme Active Site: The ¹⁷O NMR signal is sensitive to the local environment, providing information about hydrogen bonding and metal coordination within the enzyme's active site.[2]

  • Drug Discovery: Understanding the enzymatic mechanism at a molecular level can aid in the rational design of specific inhibitors or modulators.

Featured Enzymes for L-Tyrosine-¹⁷O Studies

Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (EC 1.14.16.2) is a monooxygenase that catalyzes the rate-limiting step in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA.[1][3] The reaction requires molecular oxygen and a tetrahydrobiopterin cofactor.

Reaction: L-Tyrosine + Tetrahydrobiopterin + O₂ → L-DOPA + Dihydrobiopterin + H₂O

The proposed mechanism involves the formation of a highly reactive iron(IV)-oxo intermediate that hydroxylates the aromatic ring of tyrosine. Using L-Tyrosine labeled at the phenolic oxygen with ¹⁷O can help to probe the electronic changes at this position during the catalytic cycle.

Tyrosine Phenol-Lyase (TPL)

Tyrosine phenol-lyase (EC 4.1.99.2) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia.

Reaction: L-Tyrosine + H₂O ⇌ Phenol + Pyruvate + NH₃

The mechanism involves the formation of a quinonoid intermediate. Labeling the phenolic oxygen of L-tyrosine with ¹⁷O can provide insights into the C-O bond cleavage step and the nature of the transition state.

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine-¹⁷O

A simple chemical procedure allows for the introduction of ¹⁷O into both the carboxylic and phenolic sites of L-tyrosine.

Materials:

  • L-Tyrosine

  • H₂¹⁷O (¹⁷O-enriched water)

  • Hydrochloric acid (HCl)

  • Anhydrous ether

  • Lyophilizer

Procedure:

  • Dissolve L-Tyrosine in a minimal amount of 1 M HCl in H₂¹⁷O.

  • Lyophilize the solution to dryness to obtain L-Tyrosine hydrochloride with ¹⁷O incorporated into the carboxylic acid group via acid-catalyzed exchange.

  • To label the phenolic hydroxyl group, dissolve the ¹⁷O-carboxyl-labeled L-Tyrosine hydrochloride in H₂¹⁷O and adjust the pH to >10 with NaOH.

  • Heat the solution to facilitate the exchange of the phenolic proton with the solvent.

  • Neutralize the solution and re-precipitate the L-Tyrosine.

  • Wash the labeled L-Tyrosine with anhydrous ether and dry under vacuum.

  • Confirm the position and extent of ¹⁷O incorporation using ¹⁷O NMR spectroscopy.

Protocol 2: Studying Tyrosine Hydroxylase Mechanism using ¹⁷O NMR

This protocol outlines a general procedure for monitoring the Tyrosine Hydroxylase-catalyzed reaction using ¹⁷O NMR spectroscopy.

Materials:

  • Purified Tyrosine Hydroxylase

  • L-Tyrosine-¹⁷O (phenolic label)

  • Tetrahydrobiopterin (BH₄)

  • Catalase (to remove H₂O₂)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • NMR spectrometer equipped for ¹⁷O detection

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a reaction mixture in an NMR tube containing the reaction buffer, L-Tyrosine-¹⁷O, and catalase.

    • Equilibrate the sample to the desired reaction temperature (e.g., 37 °C) in the NMR spectrometer.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution of BH₄ and Tyrosine Hydroxylase to the NMR tube.

  • NMR Data Acquisition:

    • Immediately begin acquiring ¹⁷O NMR spectra in a time-course manner.

    • Use a single-pulse experiment with appropriate parameters for ¹⁷O detection (e.g., wide spectral width, short relaxation delay).

  • Data Analysis:

    • Process the spectra to monitor the disappearance of the L-Tyrosine-¹⁷O signal and the appearance of any new signals corresponding to reaction intermediates or the H₂¹⁷O product.

    • The change in the chemical shift of the phenolic ¹⁷O upon binding to the enzyme can provide information about the active site environment.

Protocol 3: Investigating Tyrosine Phenol-Lyase Kinetics using Mass Spectrometry

This protocol describes the use of LC-MS to monitor the kinetics of the Tyrosine Phenol-Lyase reaction with L-Tyrosine-¹⁷O.

Materials:

  • Purified Tyrosine Phenol-Lyase

  • L-Tyrosine-¹⁷O (phenolic label)

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the reaction buffer, PLP, and varying concentrations of L-Tyrosine-¹⁷O.

    • Pre-incubate the mixtures at the desired temperature (e.g., 37 °C).

  • Reaction Initiation and Quenching:

    • Initiate the reactions by adding Tyrosine Phenol-Lyase.

    • At specific time points, quench the reaction by adding the quenching solution.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Transfer the supernatant to autosampler vials for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the reaction components using a suitable reverse-phase HPLC column.

    • Monitor the masses of L-Tyrosine-¹⁷O and the product, Phenol-¹⁷O, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis:

    • Quantify the amount of substrate consumed and product formed over time.

    • Determine the initial reaction rates at different substrate concentrations.

    • Calculate the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Tyrosine Phenol-Lyase with L-Tyrosine Isotopologues

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Isotope Effect on kcat/Kₘ
L-Tyrosine-¹⁶O0.45501.11 x 10⁵1.00
L-Tyrosine-¹⁷O0.45491.09 x 10⁵1.02
L-Tyrosine-¹⁸O0.45481.07 x 10⁵1.04

Note: These are hypothetical values to illustrate the expected trend of a small normal kinetic isotope effect for a reaction where C-O bond cleavage is partially rate-limiting.

Visualizations

Tyrosine_Hydroxylase_Mechanism cluster_0 Enzyme Active Site L-Tyr L-Tyrosine Fe(II) Fe(II)-TH L-Tyr->Fe(II) Binds BH4 Tetrahydrobiopterin (BH4) BH4->Fe(II) Binds O2 O₂ O2->Fe(II) Binds Fe(IV)=O Fe(IV)=O Intermediate Fe(II)->Fe(IV)=O Oxidation L-DOPA L-DOPA Fe(IV)=O->L-DOPA Hydroxylation q-BH2 Quinonoid Dihydrobiopterin Fe(IV)=O->q-BH2 Product Release Product Release L-DOPA->Product Release H2O H₂O q-BH2->H2O q-BH2->Product Release H2O->Product Release

Caption: Proposed mechanism for Tyrosine Hydroxylase.

TPL_Mechanism cluster_1 Tyrosine Phenol-Lyase Catalysis L-Tyr-PLP L-Tyr-PLP Schiff Base Quinonoid Quinonoid Intermediate L-Tyr-PLP->Quinonoid α-proton abstraction Aminoacrylate Aminoacrylate-PLP Quinonoid->Aminoacrylate Phenol elimination Phenol Phenol Quinonoid->Phenol Pyruvate_NH3 Pyruvate + NH₃ Aminoacrylate->Pyruvate_NH3 Hydrolysis

Caption: Key steps in the Tyrosine Phenol-Lyase mechanism.

Experimental_Workflow Start Synthesize L-Tyrosine-¹⁷O Enzyme_Assay Perform Enzymatic Reaction (TH or TPL) Start->Enzyme_Assay NMR_Branch ¹⁷O NMR Analysis Enzyme_Assay->NMR_Branch MS_Branch LC-MS Analysis Enzyme_Assay->MS_Branch NMR_Data Monitor ¹⁷O Signal (Chemical Shift, Linewidth) NMR_Branch->NMR_Data MS_Data Quantify Substrate and Product (Kinetics, KIE) MS_Branch->MS_Data Mechanism Elucidate Reaction Mechanism NMR_Data->Mechanism MS_Data->Mechanism

Caption: General workflow for studying enzyme mechanisms.

References

Application Notes and Protocols: L-Tyrosine-¹⁷O as a Tracer in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine is a non-essential amino acid that serves as a critical precursor for the biosynthesis of several key biomolecules, including proteins, neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][3] The study of its metabolic pathways is crucial for understanding normal physiology and the pathophysiology of various diseases, including metabolic disorders, neurological conditions, and cancer.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. This is often achieved by introducing an isotopically labeled substrate (a "tracer") and tracking the distribution of the isotope through the metabolic network. While stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly used for this purpose, the heavy oxygen isotope, ¹⁷O, presents a unique analytical tool.[4][5] L-Tyrosine labeled with ¹⁷O (L-Tyrosine-¹⁷O) can be used as a tracer to investigate specific enzymatic reactions and pathways involving this amino acid.

These application notes provide an overview of the potential use of L-Tyrosine-¹⁷O as a tracer in metabolic flux analysis, along with generalized protocols for its application in cell culture and in vivo studies. The primary analytical method for detecting ¹⁷O is Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the chemical environment of the oxygen atom.

Key Metabolic Pathways of L-Tyrosine

The metabolic fate of L-Tyrosine is diverse, making it an interesting target for flux analysis. The primary pathways include:

  • Protein Synthesis: Incorporation into newly synthesized proteins.

  • Catecholamine Synthesis: Conversion to L-DOPA by tyrosine hydroxylase, the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.

  • Thyroid Hormone Synthesis: Iodination and coupling of tyrosine residues within the thyroglobulin protein to form thyroxine (T4) and triiodothyronine (T3).

  • Melanin Synthesis: Oxidation of tyrosine to dopaquinone by tyrosinase, initiating the pathway for melanin production.

  • Catabolism: Degradation through a series of enzymatic steps to fumarate and acetoacetate, which can then enter the citric acid cycle.

Below is a diagram illustrating the major metabolic fates of L-Tyrosine.

Tyrosine_Metabolism Tyrosine L-Tyrosine-¹⁷O Proteins Protein Synthesis Tyrosine->Proteins LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) Tyrosine->Thyroid Melanin Melanin Tyrosine->Melanin Tyrosinase Catabolism Catabolism Tyrosine->Catabolism Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Fumarate Fumarate Catabolism->Fumarate Acetoacetate Acetoacetate Catabolism->Acetoacetate TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA

Caption: Major metabolic pathways of L-Tyrosine.

Application in Drug Development

Understanding how a drug candidate modulates the flux through these pathways can provide critical insights into its mechanism of action and potential off-target effects. For example, a drug targeting a specific cancer might alter the catabolic rate of tyrosine or its utilization in protein synthesis, which could be quantified using L-Tyrosine-¹⁷O.

Experimental Protocols

The following are generalized protocols for using L-Tyrosine-¹⁷O as a tracer. These should be optimized for specific cell lines, animal models, and experimental questions.

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the steps for tracing L-Tyrosine-¹⁷O metabolism in an adherent cell culture model.

1. Cell Culture and Labeling:

  • Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
  • Prepare labeling medium by supplementing tyrosine-free basal medium with a known concentration of L-Tyrosine-¹⁷O and other necessary components (e.g., dialyzed fetal bovine serum).
  • Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
  • Incubate the cells for a predetermined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

2. Metabolite Extraction:

  • After the labeling period, place the culture plates on ice and aspirate the labeling medium.
  • Wash the cells rapidly with ice-cold PBS.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
  • Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
  • Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for Analysis:

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for the chosen analytical platform (e.g., a specific buffer for NMR spectroscopy).

4. Data Acquisition and Analysis:

  • Acquire ¹⁷O NMR spectra for the prepared samples.
  • Identify and quantify the ¹⁷O-labeled metabolites based on their chemical shifts and signal intensities.
  • Calculate the fractional enrichment of ¹⁷O in tyrosine and its downstream metabolites.
  • Use metabolic modeling software to calculate metabolic fluxes based on the isotopic labeling data.

The workflow for this in vitro experiment is depicted below.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Incubation Incubate Cells with Tracer CellCulture->Incubation LabelingMedium Prepare L-Tyrosine-¹⁷O Labeling Medium LabelingMedium->Incubation Extraction Metabolite Extraction Incubation->Extraction NMR ¹⁷O NMR Spectroscopy Extraction->NMR FluxCalc Metabolic Flux Calculation NMR->FluxCalc

Caption: Experimental workflow for in vitro tracer studies.

Protocol 2: In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol provides a general framework for an in vivo study using L-Tyrosine-¹⁷O.

1. Animal Acclimation and Diet:

  • Acclimate animals to the housing conditions and provide a standard diet.
  • For several days prior to the study, switch the animals to a custom diet with a defined amino acid composition to ensure steady-state metabolism.

2. Tracer Administration:

  • Prepare a sterile solution of L-Tyrosine-¹⁷O for administration.
  • Administer the tracer via a suitable route, such as intravenous (IV) infusion for precise control of plasma tracer concentration, or oral gavage. A common method is a primed-continuous infusion to achieve isotopic steady state in the plasma.

3. Sample Collection:

  • At specified time points during and after tracer administration, collect blood samples.
  • At the end of the study, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, tumor).
  • Immediately freeze tissues in liquid nitrogen to quench metabolism.

4. Metabolite Extraction and Analysis:

  • Process plasma samples to extract metabolites.
  • Homogenize frozen tissues and perform metabolite extraction as described in the in vitro protocol.
  • Prepare samples for ¹⁷O NMR analysis.
  • Quantify ¹⁷O enrichment in tyrosine and its metabolites in both plasma and tissue samples.
  • Calculate kinetic parameters, such as the rate of appearance of tyrosine and its conversion to downstream products.

Data Presentation

Quantitative data from metabolic flux experiments should be presented in a clear and structured format. Below are examples of tables summarizing hypothetical data from an in vitro experiment comparing a control cell line to one treated with a drug.

Table 1: Hypothetical Fractional Enrichment of ¹⁷O in Tyrosine Metabolites

MetaboliteControl Cells (Fractional Enrichment %)Drug-Treated Cells (Fractional Enrichment %)
Intracellular L-Tyrosine85.2 ± 3.183.9 ± 2.8
L-DOPA15.7 ± 1.525.3 ± 2.1
Dopamine12.1 ± 1.120.1 ± 1.8
Homogentisate (Catabolite)30.5 ± 2.515.1 ± 1.4*
Indicates a statistically significant difference (p < 0.05) compared to control.

Table 2: Hypothetical Metabolic Fluxes Calculated from ¹⁷O Labeling Data

Metabolic FluxControl Cells (nmol/10⁶ cells/hr)Drug-Treated Cells (nmol/10⁶ cells/hr)
Tyrosine uptake50.1 ± 4.548.9 ± 4.2
Tyrosine -> Protein Synthesis35.2 ± 3.234.8 ± 3.1
Tyrosine -> Catecholamines5.8 ± 0.69.7 ± 0.9
Tyrosine -> Catabolism9.1 ± 0.84.4 ± 0.5
Indicates a statistically significant difference (p < 0.05) compared to control.

These tables illustrate how L-Tyrosine-¹⁷O tracing can reveal specific points of modulation in a metabolic network, such as the upregulation of catecholamine synthesis and downregulation of catabolism in response to a drug.

Conclusion

L-Tyrosine-¹⁷O is a potentially valuable tool for detailed investigations into the metabolic fate of tyrosine. Its application in metabolic flux analysis, particularly when coupled with ¹⁷O NMR spectroscopy, can provide unique insights into the regulation of tyrosine metabolism in health and disease, and can be a powerful asset in the development and characterization of novel therapeutic agents. While the use of ¹⁷O as a tracer in MFA is less common than other stable isotopes, the principles and protocols outlined here provide a foundation for its application in this field.

References

Application Notes and Protocols for ¹⁷O NMR of Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful, yet underutilized, technique in structural biology for probing the local environment of oxygen atoms in proteins. Due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, isotopic enrichment is essential for obtaining high-quality NMR spectra. These application notes provide detailed protocols for the preparation of ¹⁷O-labeled protein samples, enabling researchers to leverage this technique for studying protein structure, dynamics, and interactions. The protocols cover methods for the synthesis of ¹⁷O-labeled amino acids, their incorporation into proteins via recombinant expression, and direct labeling of proteins. Additionally, guidelines for sample preparation for NMR analysis are provided.

Data Presentation

Table 1: Typical Sample Conditions for Protein NMR Spectroscopy

ParameterRecommended RangeNotes
Protein Concentration 0.3 - 0.5 mM (larger proteins); 2 - 5 mM (peptides)[1][2]Higher concentrations improve signal-to-noise but may lead to aggregation.
Sample Volume 500 - 550 µL (standard 5 mm NMR tube)[3]Smaller volumes (e.g., Shigemi tubes) can be used for precious samples.
pH 5.5 - 7.5[2][4]Slightly acidic pH can reduce the exchange rate of amide protons with the solvent.
Buffer Concentration 20 - 50 mMPhosphate buffers are commonly used.
Ionic Strength (Salt) < 150 mM (ideal); up to 500 mM (acceptable)High salt concentrations can negatively impact probe tuning and signal quality.
Temperature 4 - 40 °C (25 °C is standard)Temperature should be optimized for protein stability and dynamics of interest.
Additives 5 mM DTT (for reducing conditions), 0.02% NaN₃ (to prevent bacterial growth)Additives should be tested for their effect on protein stability and NMR spectra.

Table 2: Overview of ¹⁷O-Labeling Methods and Typical Enrichment

Labeling MethodTargetTypical ¹⁷O EnrichmentKey Considerations
Chemical Synthesis of Amino Acids Carboxyl groups of specific amino acids60-100% of theoretical maximumRequires multi-step synthesis and purification of labeled amino acids.
Recombinant Expression Specific amino acid residuesDependent on the enrichment of the supplied amino acidRequires an auxotrophic E. coli strain for amino acid-specific labeling.
Direct Oxidation with ¹⁷O₂ Gas Cysteine and Methionine side chainsVariableRequires a controlled environment for gas exposure; potential for non-specific oxidation.

Experimental Protocols

Protocol 1: Chemical Synthesis of ¹⁷O-Labeled Amino Acids via Saponification

This protocol describes the ¹⁷O-labeling of the carboxyl group of an amino acid through the saponification of its corresponding methyl ester using ¹⁷O-enriched water (H₂¹⁷O).

Materials:

  • Amino acid methyl ester hydrochloride

  • ¹⁷O-enriched water (H₂¹⁷O)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride in a mixture of an organic solvent (e.g., methanol or THF) and H₂¹⁷O. A typical ratio is a 4:1 mixture of the organic solvent to H₂¹⁷O.

  • Saponification: While stirring the solution at room temperature, add a molar excess (typically 1.5-2 equivalents) of NaOH or LiOH. The base should be dissolved in a minimal amount of H₂¹⁷O before addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (the amino acid methyl ester) is completely consumed.

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 1 N HCl. This step protonates the carboxylate to form the carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the ¹⁷O-labeled amino acid with an organic solvent such as dichloromethane or diethyl ether. Repeat the extraction process (typically 2-3 times) to maximize the yield.

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ¹⁷O-labeled amino acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity for use in protein expression.

Protocol 2: Recombinant Protein Expression with ¹⁷O-Labeled Amino Acids

This protocol outlines the expression of a target protein with specific ¹⁷O-labeled amino acids using an auxotrophic E. coli strain in M9 minimal medium.

Materials:

  • Auxotrophic E. coli strain (e.g., one that cannot synthesize the amino acid to be labeled) transformed with the expression vector for the target protein.

  • M9 minimal media components (see Table 3 for a typical recipe).

  • ¹⁷O-labeled amino acid(s).

  • Unlabeled amino acids (for the auxotrophic strain's requirements, excluding the one to be labeled).

  • Glucose (or ¹³C-glucose if dual labeling is desired).

  • Ammonium chloride (¹⁵NH₄Cl if dual labeling is desired).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Appropriate antibiotic.

  • Shaker incubator.

  • Centrifuge.

Table 3: M9 Minimal Media Recipe (per 1 Liter)

ComponentAmount
5x M9 Salts 200 mL
1 M MgSO₄ 2 mL
0.5 M CaCl₂ 0.2 mL
20% (w/v) Glucose 20 mL
1 M NH₄Cl 1 mL
¹⁷O-labeled amino acid(s) 50-100 mg/L
Other required unlabeled amino acids 50-100 mg/L each
Trace elements solution 1 mL
Thiamine and Biotin solution 1 mL each
Antibiotic As required
Sterile H₂O To 1 L

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Adaptation to Minimal Media: The next day, inoculate 50 mL of M9 minimal medium (containing unlabeled amino acids) with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture: Inoculate 1 L of M9 minimal medium, supplemented with the ¹⁷O-labeled amino acid(s) and other required unlabeled amino acids, with the adapted starter culture.

  • Cell Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to grow the culture for 3-5 hours (for soluble proteins) or overnight at a lower temperature (e.g., 18-25°C) for potentially improved folding.

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.

  • Protein Purification: Purify the ¹⁷O-labeled protein using standard chromatography techniques appropriate for the target protein.

Protocol 3: Direct Labeling of Proteins with ¹⁷O₂ Gas

This method is suitable for labeling cysteine and methionine residues, which are susceptible to oxidation.

Materials:

  • Purified protein containing cysteine or methionine residues.

  • ¹⁷O₂ gas.

  • A sealed reaction vessel or glove box.

  • Appropriate buffer for the protein.

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in a suitable buffer. The protein concentration should be in the range of 0.1-1.0 mM.

  • Controlled Environment: Place the protein solution in a sealed reaction vessel or a glove box.

  • Gas Exchange: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove atmospheric oxygen.

  • ¹⁷O₂ Exposure: Introduce ¹⁷O₂ gas into the vessel. The pressure and duration of exposure will need to be optimized for the specific protein and desired level of labeling. This may range from a few minutes to several hours.

  • Reaction Quenching: After the desired exposure time, purge the vessel with an inert gas to remove the remaining ¹⁷O₂.

  • Sample Analysis: The extent of labeling and potential side reactions should be assessed by mass spectrometry. The labeled protein can then be prepared for NMR analysis.

NMR Sample Preparation and Analysis

Final Sample Preparation:

  • Buffer Exchange: Exchange the purified, ¹⁷O-labeled protein into the final NMR buffer (see Table 1 for typical conditions) using dialysis or a desalting column.

  • Concentration: Concentrate the protein to the desired final concentration (typically 0.3-0.5 mM) using an appropriate ultrafiltration device.

  • Final Additions: Add D₂O to a final concentration of 5-10% for the NMR lock. Add any necessary internal standards.

  • Filtration: Filter the final sample through a 0.22 µm filter to remove any precipitates or aggregates.

  • Transfer to NMR Tube: Carefully transfer the sample to a high-quality NMR tube.

¹⁷O NMR Spectroscopy:

  • Instrumentation: High-field NMR spectrometers are recommended to improve sensitivity and resolution.

  • Pulse Sequences: For solution-state NMR, quadrupole central transition (QCT) experiments can be employed to obtain high-resolution spectra for larger proteins. For solid-state NMR, magic angle spinning (MAS) is used to reduce line broadening.

  • Acquisition Parameters: Key parameters such as the spectral width, acquisition time, and relaxation delays will need to be optimized for the specific sample and spectrometer.

Mandatory Visualizations

experimental_workflow chem_synth chem_synth recomb_exp recomb_exp chem_synth->recomb_exp Provides labeled building blocks purification purification recomb_exp->purification buffer_exchange buffer_exchange purification->buffer_exchange direct_ox direct_ox direct_ox->purification nmr_sample_prep nmr_sample_prep buffer_exchange->nmr_sample_prep nmr_acq nmr_acq nmr_sample_prep->nmr_acq data_proc data_proc nmr_acq->data_proc

signaling_pathway_logic start Start: Choose Labeling Strategy chem_synth Chemical Synthesis (Specific AAs) start->chem_synth Site-specific labeling direct_ox Direct Oxidation (Cys, Met) start->direct_ox Post-translational labeling recomb_exp Recombinant Expression chem_synth->recomb_exp Incorporate labeled AAs purify Purify Labeled Protein direct_ox->purify recomb_exp->purify nmr_prep Prepare NMR Sample purify->nmr_prep acquire Acquire ¹⁷O NMR Data nmr_prep->acquire

References

Application Note: Quantitative Analysis of L-Tyrosine-¹⁷O by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters like dopamine and hormones such as thyroxine.[1][2] The study of its metabolic pathways is crucial for understanding various physiological and pathological processes. Stable isotope-labeled L-Tyrosine, such as L-Tyrosine-¹⁷O, serves as an invaluable tracer in metabolic research, enabling the precise tracking and quantification of its metabolic fate. This application note details a robust and sensitive method for the quantitative analysis of L-Tyrosine-¹⁷O in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

This method employs a stable isotope dilution strategy, where a known amount of a stable isotope-labeled internal standard is added to the sample. For the quantification of L-Tyrosine-¹⁷O, an ideal internal standard would be a heavier isotope version of L-Tyrosine, such as L-Tyrosine-¹³C₉,¹⁵N. The sample is then processed to remove interfering substances and analyzed by LC-MS. The chromatographic separation resolves L-Tyrosine from other matrix components, and the mass spectrometer provides selective and sensitive detection. Quantification is achieved by measuring the peak area ratio of the analyte (L-Tyrosine-¹⁷O) to the internal standard and interpolating this ratio against a calibration curve.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

a. Protein Precipitation:

  • To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing the internal standard (e.g., L-Tyrosine-¹³C₉,¹⁵N at a final concentration of 100 ng/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[3]

  • Carefully collect the supernatant without disturbing the protein pellet.

b. Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples and improved sensitivity, an optional SPE cleanup can be performed using a C18 cartridge.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions

The following table outlines the suggested MRM transitions for the quantitative analysis. The exact masses may vary slightly based on the specific labeling position of ¹⁷O. It is crucial to optimize the collision energy for each transition on the specific instrument being used. The precursor ion for L-Tyrosine is [M+H]⁺ with a m/z of 182.0812.[4] The most common fragmentation product results from the neutral loss of the carboxyl group (HCOOH), leading to a product ion with m/z 136.0758.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Tyrosine (Unlabeled) 182.1136.110015
L-Tyrosine-¹⁷O (Analyte) 183.1137.110015
L-Tyrosine-¹³C₉,¹⁵N (Internal Standard) 191.1144.110015

Note: The precursor for L-Tyrosine-¹⁷O assumes the incorporation of one ¹⁷O atom. The product ion assumes the ¹⁷O remains in the fragmented ion. These values should be confirmed by direct infusion of the L-Tyrosine-¹⁷O standard.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical validation of this method.

Table 1: Calibration Curve for L-Tyrosine-¹⁷O
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.01298.5
50.058101.2
100.115100.8
500.59299.3
1001.18099.7
5005.950100.5
100011.92099.9
Linearity (r²) 0.9995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LQC 34.2102.15.5101.5
MQC 803.598.94.899.2
HQC 8002.8100.74.1100.3
Table 3: Method Performance
ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Matrix Effect (%) 95.8
Recovery (%) 92.3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of L-Tyrosine and the analytical workflow.

Tyrosine_Metabolism Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Protein Protein Synthesis Tyrosine->Protein Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: L-Tyrosine Metabolic Pathways.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (L-Tyrosine-¹³C₉,¹⁵N) Sample->Spike Precipitation Protein Precipitation (Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Evaporation & Reconstitution Supernatant->Drydown LC_Separation LC Separation (C18 Column) Drydown->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: LC-MS Workflow for L-Tyrosine-¹⁷O.

References

Application Notes and Protocols for Incorporating L-Tyrosine-¹⁷O into Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2][3] L-Tyrosine, a non-essential amino acid, is a central building block for proteins and a precursor to several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[4][5] Incorporating the stable isotope ¹⁷O into L-Tyrosine (L-Tyrosine-¹⁷O) allows researchers to probe the structure and dynamics of proteins and investigate metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Oxygen-17 is the only NMR-active stable isotope of oxygen, making it an invaluable tool for studying the role of oxygen atoms in biological processes. ¹⁷O NMR spectroscopy can provide detailed information on protein structure, folding, and ligand interactions. In metabolomics, tracing ¹⁷O from L-Tyrosine can elucidate enzymatic activities and metabolic fluxes within the tyrosine metabolic network.

These application notes provide detailed protocols for incorporating L-Tyrosine-¹⁷O into cell culture media for subsequent analysis by NMR and MS.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of ¹⁷O from L-Tyrosine into downstream metabolites to quantify pathway activity.

  • Protein Structure and Dynamics: Using ¹⁷O NMR to study the local environment of tyrosine residues within proteins, including hydrogen bonding and conformational changes.

  • Drug Metabolism Studies: Investigating the role of tyrosine in drug-induced metabolic reprogramming.

  • Neurotransmitter Synthesis and Regulation: Monitoring the synthesis of catecholamines from the labeled tyrosine precursor.

Data Presentation

Table 1: Recommended L-Tyrosine-¹⁷O Concentrations for Cell Culture
Cell LineL-Tyrosine-¹⁷O Concentration (µM)Incubation Time (hours)Expected Enrichment (%)Notes
HeLa100 - 40024 - 72> 90Optimization may be required based on specific experimental goals.
HEK293100 - 40024 - 72> 90Ensure complete dissolution of L-Tyrosine to avoid precipitation.
CHO200 - 80048 - 96> 95Higher concentrations may be needed for high-density cultures.
Neuronal Cells50 - 20012 - 48> 85Lower concentrations may be sufficient due to specialized metabolism.

Note: The expected enrichment is an estimate and should be determined empirically for each experiment. Factors such as cell density, growth rate, and metabolic state can influence labeling efficiency.

Table 2: Comparison of Analytical Techniques for ¹⁷O-labeled Samples
TechniqueAdvantagesDisadvantagesSample Preparation
¹⁷O NMR Spectroscopy Provides detailed structural and dynamic information. Non-destructive.Lower sensitivity compared to MS. Requires higher concentrations of labeled material.Cell lysis, protein purification (for structural studies), or metabolite extraction.
Mass Spectrometry (MS) High sensitivity and resolution. Can identify and quantify a wide range of metabolites.Provides limited structural information compared to NMR.Cell lysis, protein digestion (for proteomics), or metabolite extraction followed by derivatization (optional).

Experimental Protocols

Preparation of ¹⁷O-Labeled Cell Culture Media

A critical step in stable isotope labeling is the preparation of the labeling medium. Standard cell culture media contain unlabeled L-Tyrosine, which will compete with the ¹⁷O-labeled counterpart and reduce incorporation efficiency. Therefore, a custom medium deficient in L-Tyrosine is required.

Materials:

  • L-Tyrosine-free cell culture medium powder (e.g., DMEM, RPMI-1640)

  • L-Tyrosine-¹⁷O (ensure high isotopic purity)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

  • Sterile, cell culture grade water

  • Sodium Bicarbonate

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Reconstitute Base Medium: Prepare the L-Tyrosine-free base medium according to the manufacturer's instructions using sterile, cell culture grade water.

  • Add Supplements: Add sodium bicarbonate and other required supplements, such as L-glutamine and antibiotics, to the reconstituted medium.

  • Prepare L-Tyrosine-¹⁷O Stock Solution:

    • Due to the low solubility of L-Tyrosine at neutral pH (less than 0.5 g/L), a stock solution at an extreme pH is often necessary.

    • To prepare an alkaline stock, dissolve L-Tyrosine-¹⁷O in a small volume of sterile water and adjust the pH to >9.0 with sterile 1 M NaOH until fully dissolved.

    • Alternatively, for an acidic stock, dissolve in sterile water and adjust the pH to <2.0 with sterile 1 M HCl.

    • Note: Using dipeptides like Glycyl-L-Tyrosine can significantly increase solubility at neutral pH and is a recommended alternative to avoid pH shock to the cells.

  • Add L-Tyrosine-¹⁷O to Medium: Add the sterile L-Tyrosine-¹⁷O stock solution to the supplemented base medium to achieve the desired final concentration (refer to Table 1).

  • Add Dialyzed Serum: Add dFBS to the final desired concentration (e.g., 10%).

  • Final pH Adjustment and Filtration: Adjust the pH of the complete labeling medium to the appropriate physiological range (typically 7.2-7.4). Sterile filter the final medium using a 0.22 µm filter unit.

  • Storage: Store the prepared ¹⁷O-labeled medium at 4°C for short-term use or at -20°C for long-term storage.

G cluster_0 Media Preparation Tyr-free Medium Tyr-free Medium Combine & Mix Combine & Mix Tyr-free Medium->Combine & Mix Supplements Supplements Supplements->Combine & Mix L-Tyr-¹⁷O Stock L-Tyr-¹⁷O Stock L-Tyr-¹⁷O Stock->Combine & Mix dFBS dFBS dFBS->Combine & Mix pH Adjustment pH Adjustment Combine & Mix->pH Adjustment Sterile Filtration Sterile Filtration pH Adjustment->Sterile Filtration ¹⁷O-Labeled Medium ¹⁷O-Labeled Medium Sterile Filtration->¹⁷O-Labeled Medium G Labeled Cells Labeled Cells Wash with PBS Wash with PBS Labeled Cells->Wash with PBS Add Methanol & Scrape Add Methanol & Scrape Wash with PBS->Add Methanol & Scrape Add Chloroform & Water Add Chloroform & Water Add Methanol & Scrape->Add Chloroform & Water Vortex & Centrifuge Vortex & Centrifuge Add Chloroform & Water->Vortex & Centrifuge Aqueous Layer (Metabolites) Aqueous Layer (Metabolites) Vortex & Centrifuge->Aqueous Layer (Metabolites) Organic Layer (Lipids) Organic Layer (Lipids) Vortex & Centrifuge->Organic Layer (Lipids) Protein Pellet Protein Pellet Vortex & Centrifuge->Protein Pellet Dry & Reconstitute Dry & Reconstitute Aqueous Layer (Metabolites)->Dry & Reconstitute NMR Analysis NMR Analysis Dry & Reconstitute->NMR Analysis G L-Tyrosine-¹⁷O L-Tyrosine-¹⁷O Protein Synthesis Protein Synthesis L-Tyrosine-¹⁷O->Protein Synthesis L-DOPA L-DOPA L-Tyrosine-¹⁷O->L-DOPA Tyrosine Hydroxylase Thyroid Hormones Thyroid Hormones L-Tyrosine-¹⁷O->Thyroid Hormones Melanin Melanin L-Tyrosine-¹⁷O->Melanin Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

Probing Tyrosine Ionization States in Proteins using ¹⁷O NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionization state of tyrosine residues in proteins is a critical determinant of their function, influencing enzymatic catalysis, protein-protein interactions, and signaling pathways. The ability to accurately measure the pKa of individual tyrosine residues provides invaluable insights into the local electrostatic environment and the catalytic mechanism of enzymes. ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, yet underutilized, tool for directly probing the ionization state of the phenolic oxygen of tyrosine. The ¹⁷O chemical shift is exquisitely sensitive to the protonation state of the phenol group, exhibiting a significant downfield shift of approximately 60-75 ppm upon deprotonation to the tyrosinate form. This large chemical shift dispersion makes ¹⁷O NMR a highly specific and sensitive probe for determining tyrosine pKa values, even in complex protein systems.

This application note provides a comprehensive overview of the principles and protocols for utilizing ¹⁷O NMR to study tyrosine ionization states in proteins. It is intended to guide researchers in designing and executing experiments to gain a deeper understanding of protein function and to aid in drug development efforts targeting enzymes with critical tyrosine residues.

Data Presentation

The following table summarizes the key ¹⁷O NMR parameters for the phenolic oxygen of L-tyrosine in its protonated and deprotonated states, which form the basis for pKa determination. While specific pKa values for tyrosine residues in various proteins determined by ¹⁷O NMR are not yet widely available in the literature, the methodology described herein provides a robust framework for their determination.

ParameterL-Tyrosine (Protonated)L-Tyrosinate (Deprotonated)Change upon DeprotonationReference
Isotropic Chemical Shift (δiso) ~95 ppm~155 ppm~60 ppm [1]
Quadrupole Coupling Constant (CQ) ~8.5 MHz~7.9 MHzSmall Decrease[1]

Note: The exact chemical shift values can vary depending on the local environment within a protein.

Mandatory Visualizations

Experimental Workflow for Tyrosine pKa Determination by ¹⁷O NMR

The following diagram illustrates the general workflow for determining the pKa of a tyrosine residue in a protein using ¹⁷O NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition & Processing cluster_analysis Data Analysis protein_expression Protein Expression & Purification o17_labeling ¹⁷O-Tyrosine Labeling protein_expression->o17_labeling nmr_sample_prep NMR Sample Preparation (pH series) o17_labeling->nmr_sample_prep nmr_acquisition ¹⁷O NMR Data Acquisition (at each pH) nmr_sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, etc.) nmr_acquisition->data_processing peak_assignment Peak Assignment data_processing->peak_assignment chem_shift_extraction ¹⁷O Chemical Shift Extraction peak_assignment->chem_shift_extraction titration_curve Plot Chemical Shift vs. pH chem_shift_extraction->titration_curve pka_determination Fit to Henderson-Hasselbalch Equation & pKa Determination titration_curve->pka_determination

Caption: Workflow for determining tyrosine pKa values using ¹⁷O NMR.

Catalytic Mechanism of AP Endonuclease Involving a Tyrosinate Nucleophile

The ionization of a tyrosine residue to a nucleophilic tyrosinate is crucial for the catalytic mechanism of enzymes such as AP endonuclease, which is involved in DNA repair.[2][3][4] The following diagram illustrates a proposed catalytic role for a deprotonated tyrosine.

ap_endonuclease_mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products AP_site DNA with AP Site Deprotonation Deprotonation of Tyr (Tyr-OH -> Tyr-O⁻) APE1_TyrOH APE1 Enyme (Tyr-OH) APE1_TyrOH->Deprotonation Nucleophilic_Attack Nucleophilic Attack by Tyr-O⁻ on Phosphate Deprotonation->Nucleophilic_Attack Intermediate Covalent Enzyme-DNA Intermediate Nucleophilic_Attack->Intermediate Hydrolysis Hydrolysis of Intermediate Intermediate->Hydrolysis APE1_TyrOH_regen Regenerated APE1 (Tyr-OH) Hydrolysis->APE1_TyrOH_regen Nicked_DNA Nicked DNA Hydrolysis->Nicked_DNA

Caption: Proposed catalytic role of a tyrosinate in AP endonuclease.

Experimental Protocols

Protocol 1: ¹⁷O-Labeling of Tyrosine in Recombinantly Expressed Proteins

This protocol is adapted from established methods for amino acid-specific isotope labeling in E. coli.

Materials:

  • E. coli expression strain (e.g., a tyrosine auxotroph)

  • Expression vector containing the gene of interest

  • Minimal media (e.g., M9)

  • ¹⁷O-labeled L-tyrosine (custom synthesis or commercially available)

  • Standard reagents for protein expression and purification (e.g., IPTG, antibiotics, chromatography resins)

Procedure:

  • Transformation: Transform the E. coli expression strain with the expression vector containing the gene of interest.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate a larger volume of minimal medium (e.g., 1 L of M9 medium) with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with sterile, pre-warmed M9 salts to remove any residual unlabeled amino acids.

    • Resuspend the cell pellet in fresh, pre-warmed minimal medium containing all necessary amino acids except for tyrosine .

    • Add ¹⁷O-labeled L-tyrosine to the culture medium to a final concentration of 50-100 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and incorporation of the labeled amino acid.

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the ¹⁷O-labeled protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

    • Verify the purity and integrity of the protein using SDS-PAGE and mass spectrometry.

Protocol 2: ¹⁷O NMR Spectroscopy for Tyrosine pKa Determination

This protocol is based on the general methodology for NMR-based pKa determination by monitoring chemical shift changes as a function of pH.

Materials:

  • Purified, ¹⁷O-labeled protein sample (0.5-1.0 mM)

  • NMR buffer (e.g., 20 mM phosphate or citrate buffer, with low buffer concentration to avoid interference with pH titration)

  • D₂O (for field-frequency lock)

  • HCl and NaOH solutions (for pH adjustment)

  • NMR spectrometer equipped with a high-field magnet (e.g., 600 MHz or higher) and a cryoprobe.

Procedure:

  • NMR Sample Preparation:

    • Prepare a series of NMR samples of the ¹⁷O-labeled protein at different pH values spanning the expected pKa of tyrosine (typically pH 8 to 12).

    • For each sample, dissolve the lyophilized protein in the NMR buffer containing 10% D₂O.

    • Adjust the pH of each sample carefully by adding small aliquots of dilute HCl or NaOH. Measure the final pH accurately with a calibrated pH meter.

    • Transfer the samples to NMR tubes.

  • NMR Data Acquisition:

    • Set the spectrometer temperature (e.g., 298 K).

    • Tune and match the probe for the ¹⁷O frequency.

    • Acquire one-dimensional ¹⁷O NMR spectra for each sample. Due to the low gyromagnetic ratio and quadrupolar nature of ¹⁷O, a large number of scans will be required.

    • Suggested Acquisition Parameters (to be optimized for the specific protein and spectrometer):

      • Pulse Program: A simple pulse-acquire sequence is often sufficient.

      • Spectral Width: ~500 ppm (centered around the expected chemical shift of tyrosine).

      • Acquisition Time: 0.05 - 0.1 s.

      • Recycle Delay: 1-2 s.

      • Number of Scans: 10,000 - 100,000 (or more, depending on protein concentration and labeling efficiency).

  • Data Processing:

    • Apply an exponential line broadening function (e.g., 50-100 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phasing, and baseline correction for each spectrum.

  • Data Analysis:

    • Identify and assign the ¹⁷O NMR resonance corresponding to the tyrosine phenol oxygen.

    • Measure the chemical shift of the tyrosine resonance at each pH value.

    • Plot the ¹⁷O chemical shift (δ) as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation: δ = (δₐ[H⁺] + δₙKₐ) / ([H⁺] + Kₐ) where:

      • δ is the observed chemical shift

      • δₐ is the chemical shift of the protonated (acidic) form

      • δₙ is the chemical shift of the deprotonated (basic) form

      • [H⁺] is the proton concentration

      • Kₐ is the acid dissociation constant

    • The pKa is determined from the inflection point of the fitted curve.

Applications in Drug Development

The ability to determine the pKa of specific tyrosine residues has significant implications for drug development:

  • Understanding Enzyme Mechanisms: For enzymes that utilize a tyrosinate nucleophile, knowing the pKa is crucial for understanding the catalytic mechanism and for designing inhibitors that target the active state of the enzyme.

  • Structure-Activity Relationship (SAR) Studies: Changes in the pKa of a tyrosine residue upon ligand binding can provide information about the binding mode and the electrostatic interactions between the ligand and the protein.

  • Rational Drug Design: Knowledge of the electrostatic environment of the active site, as revealed by tyrosine pKa values, can guide the design of more potent and selective inhibitors. For example, designing compounds that favorably interact with the protonated or deprotonated form of a key tyrosine can enhance binding affinity.

  • Fragment-Based Drug Discovery: Monitoring the ¹⁷O chemical shift of a tyrosine in the binding pocket can be a sensitive method for screening fragment libraries and identifying compounds that bind to the target protein.

Conclusion

¹⁷O NMR spectroscopy offers a direct and powerful method for probing the ionization state of tyrosine residues in proteins. Despite the technical challenges associated with the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, advancements in isotopic labeling techniques and high-field NMR spectroscopy are making this method increasingly accessible. The detailed protocols and application notes provided here serve as a guide for researchers to employ ¹⁷O NMR to gain fundamental insights into protein function and to accelerate the discovery and development of novel therapeutics.

References

Illuminating Protein Structure and Function: Applications of L-Tyrosine-¹⁷O in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of the stable oxygen isotope, ¹⁷O, into L-Tyrosine provides a powerful and unique probe for investigating protein structure, dynamics, and function. As an NMR-active nucleus (spin I = 5/2), ¹⁷O offers a direct window into the local environment of the tyrosine side chain, a residue frequently implicated in critical biological processes such as molecular recognition and signal transduction. The quadrupolar nature of the ¹⁷O nucleus makes its NMR parameters, including chemical shift and quadrupolar coupling constant, exquisitely sensitive to changes in local geometry, hydrogen bonding, and electrostatic interactions. This sensitivity makes L-Tyrosine-¹⁷O a versatile tool for elucidating subtle conformational changes that are often invisible to other structural biology techniques.

One of the most impactful applications of L-Tyrosine-¹⁷O lies in the study of phosphorylation-mediated signaling pathways. Tyrosine phosphorylation is a cornerstone of cellular communication, and dysregulation of tyrosine kinases is a hallmark of many diseases, including cancer. By selectively labeling the phenolic oxygen of tyrosine with ¹⁷O, researchers can directly monitor the phosphorylation event and characterize the structural and electronic consequences of this pivotal post-translational modification. The significant change in the ¹⁷O chemical shift upon phosphorylation provides a clear spectroscopic signature to quantify kinase activity and to study the binding of phosphorylated tyrosine residues to their cognate recognition domains, such as SH2 domains. This approach offers a novel strategy for screening and characterizing inhibitors of tyrosine kinases and phosphatases, crucial targets in drug discovery.

Furthermore, L-Tyrosine-¹⁷O can be employed to probe the hydration and dynamics of protein active sites and interfaces. The phenolic hydroxyl group of tyrosine often participates in hydrogen bonding networks with water molecules or other residues. ¹⁷O NMR can provide detailed information about the strength and dynamics of these hydrogen bonds, offering insights into enzyme catalysis, protein stability, and protein-protein interactions. The ability to selectively introduce an ¹⁷O probe at a specific tyrosine residue allows for the targeted investigation of these phenomena without the need for extensive spectral assignment required for more common NMR nuclei like ¹H, ¹³C, and ¹⁵N in large biomolecules.

Experimental Protocols

Protocol 1: Synthesis of L-Tyrosine-¹⁷O (Phenolic Labeling)

This protocol is based on a simple acid-catalyzed oxygen exchange reaction.

Materials:

  • L-Tyrosine

  • ¹⁷O-enriched water (H₂¹⁷O, 20-70 atom %)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Lyophilizer

  • NMR spectrometer

Procedure:

  • Dissolution: Dissolve 100 mg of L-Tyrosine in 1 mL of ¹⁷O-enriched water in a sealed, acid-resistant vial.

  • Acidification: Carefully add 50 µL of concentrated HCl to the solution. The acid acts as a catalyst for the oxygen exchange reaction.

  • Incubation: Seal the vial tightly and incubate the reaction mixture at 50°C for 48-72 hours. The elevated temperature accelerates the exchange between the phenolic hydroxyl oxygen and the ¹⁷O from the enriched water.

  • Neutralization and Extraction: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous solution three times with 2 mL of anhydrous diethyl ether to remove any organic impurities.

  • Lyophilization: Freeze the aqueous layer containing the ¹⁷O-labeled L-Tyrosine and lyophilize to dryness to obtain the solid product.

  • Purity and Enrichment Analysis: Confirm the chemical purity of the L-Tyrosine-¹⁷O by ¹H and ¹³C NMR. Determine the extent of ¹⁷O enrichment by ¹⁷O NMR spectroscopy.

Protocol 2: Incorporation of L-Tyrosine-¹⁷O into Proteins using E. coli Expression

This protocol describes the in vivo incorporation of L-Tyrosine-¹⁷O into a target protein expressed in a tyrosine-auxotrophic E. coli strain.

Materials:

  • Tyrosine-auxotrophic E. coli strain (e.g., DL39)

  • Expression vector containing the gene of interest

  • M9 minimal medium components

  • Glucose (or other carbon source)

  • 19 essential amino acids (excluding tyrosine)

  • L-Tyrosine-¹⁷O (from Protocol 1)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics for plasmid selection

  • Shaking incubator

  • Centrifuge

Procedure:

  • Transformation: Transform the tyrosine-auxotrophic E. coli strain with the expression vector containing the gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 0.4% glucose, all 20 amino acids (including a low concentration of unlabeled L-Tyrosine, e.g., 20 mg/L), and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 500 mL of M9 minimal medium (containing 0.4% glucose, 19 amino acids excluding tyrosine, and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with vigorous shaking.

  • Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 salts to remove any residual unlabeled tyrosine. Resuspend the cells in 500 mL of fresh M9 medium containing 0.4% glucose, 19 amino acids, the antibiotic, and 50-100 mg/L of L-Tyrosine-¹⁷O. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for efficient protein expression and incorporation of the labeled amino acid.

  • Harvesting and Protein Purification: Harvest the cells by centrifugation. The expressed protein containing L-Tyrosine-¹⁷O can then be purified using standard chromatography techniques.

Protocol 3: Cell-Free Protein Synthesis (CFPS) of a Protein with L-Tyrosine-¹⁷O

This protocol provides a general workflow for incorporating L-Tyrosine-¹⁷O using a commercially available E. coli based cell-free protein synthesis kit.

Materials:

  • Commercial E. coli S30 cell-free protein synthesis kit

  • Expression plasmid or linear DNA template with the gene of interest

  • L-Tyrosine-¹⁷O

  • Amino acid mixture lacking tyrosine (provided with some kits or prepared separately)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the components of the cell-free reaction according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, and energy source.

  • Amino Acid Addition: Add the amino acid mixture lacking tyrosine. Then, add a solution of L-Tyrosine-¹⁷O to the desired final concentration (typically 1-2 mM).

  • Template DNA Addition: Add the expression plasmid or linear DNA template encoding the protein of interest to the reaction mixture.

  • Incubation: Gently mix the reaction and incubate at the recommended temperature (usually 30-37°C) for 2-8 hours.

  • Analysis and Purification: After incubation, the synthesized protein can be analyzed by SDS-PAGE and autoradiography (if a radiolabeled amino acid is also included for quantification) or directly purified using affinity tags. Incorporation of L-Tyrosine-¹⁷O can be confirmed by mass spectrometry.

Quantitative Data Summary

The following table summarizes key ¹⁷O NMR parameters for L-Tyrosine and its phosphorylated form, providing a reference for researchers in the field. These values are sensitive to the local environment and can vary depending on pH, temperature, and solvent conditions.

CompoundSiteIsotropic Chemical Shift (δiso) (ppm)Quadrupole Coupling Constant (Cq) (MHz)Asymmetry Parameter (ηq)Reference
L-Tyrosine (zwitterionic)Phenolic Oxygen65 - 858.0 - 9.00.6 - 0.8
L-Tyrosine (anionic)Phenolic Oxygen140 - 1607.5 - 8.50.5 - 0.7
Phospho-L-TyrosinePhosphate Oxygen90 - 110 (doubly bonded)5.0 - 6.00.2 - 0.4
Phospho-L-TyrosinePhosphate Oxygen120 - 140 (singly bonded)6.0 - 7.00.5 - 0.7

Note: The exact values can vary based on experimental conditions. The data presented here are representative values from the literature.

Visualizations

Experimental_Workflow_for_17O_Labeling_and_NMR_Analysis cluster_synthesis Protocol 1: Synthesis of L-Tyrosine-¹⁷O cluster_incorporation Protein Incorporation cluster_analysis Structural Biology Analysis start L-Tyrosine + H₂¹⁷O step1 Acid Catalysis (HCl) start->step1 step2 Incubation (50°C) step1->step2 step3 Neutralization & Extraction step2->step3 end_synthesis L-Tyrosine-¹⁷O step3->end_synthesis incorp_start L-Tyrosine-¹⁷O end_synthesis->incorp_start in_vivo Protocol 2: In Vivo (E. coli) incorp_start->in_vivo cell_free Protocol 3: Cell-Free Synthesis incorp_start->cell_free labeled_protein ¹⁷O-Labeled Protein in_vivo->labeled_protein cell_free->labeled_protein analysis_start ¹⁷O-Labeled Protein labeled_protein->analysis_start nmr_spec ¹⁷O NMR Spectroscopy analysis_start->nmr_spec data_analysis Data Analysis (Chemical Shift, Cq) nmr_spec->data_analysis structural_insights Structural & Functional Insights data_analysis->structural_insights

Caption: Experimental workflow for ¹⁷O labeling and NMR analysis.

Tyrosine_Kinase_Signaling_Pathway_Probed_by_17O_NMR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active, Dimerized) RTK_inactive->RTK_active Dimerization & Activation Tyr_unphos Tyrosine Residue (¹⁷O-labeled) RTK_active->Tyr_unphos ATP -> ADP Ligand Ligand (e.g., EGF) Ligand->RTK_inactive Binding Tyr_phos Phospho-Tyrosine (¹⁷O-labeled) Tyr_unphos->Tyr_phos Phosphorylation (¹⁷O NMR detects shift) SH2_domain SH2 Domain Protein (e.g., Grb2) Tyr_phos->SH2_domain Binding Downstream Downstream Signaling (Ras-MAPK pathway) SH2_domain->Downstream Signal Propagation

Caption: Probing a tyrosine kinase signaling pathway with ¹⁷O NMR.

Application Notes and Protocols for Studying Post-Translational Modifications using L-Tyrosine-¹⁷O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ¹⁷O-labeled L-Tyrosine as a powerful tool to investigate post-translational modifications (PTMs), particularly tyrosine phosphorylation, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined here offer a sensitive and direct means to probe the local environment of tyrosine residues within proteins, providing valuable insights into enzyme kinetics, drug-inhibitor interactions, and the structural consequences of PTMs.

Introduction

Post-translational modifications of proteins are critical regulatory mechanisms in a vast array of cellular processes. Among these, the phosphorylation of tyrosine residues, catalyzed by tyrosine kinases, plays a pivotal role in signal transduction pathways that govern cell growth, differentiation, and metabolism.[1] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[2]

Traditional methods for studying protein phosphorylation, such as those relying on radioisotopes or phospho-specific antibodies, have limitations.[3] Stable isotope labeling with ¹⁷O, a quadrupolar NMR-active nucleus, offers a non-radioactive and direct method to observe the chemical environment of the tyrosine phenol oxygen.[4] This allows for the precise monitoring of phosphorylation events and the characterization of the conformational states of kinases and their substrates.

This document provides detailed protocols for the ¹⁷O-labeling of L-Tyrosine, its incorporation into proteins using in vitro synthesis, and subsequent analysis by ¹⁷O NMR spectroscopy to study tyrosine phosphorylation. The Src and Epidermal Growth Factor Receptor (EGFR) signaling pathways are presented as key examples where this technique can be applied.

Data Presentation

Quantitative analysis of NMR data is crucial for understanding the kinetics and stoichiometry of post-translational modifications. The following tables summarize key NMR parameters relevant to the study of tyrosine phosphorylation.

Table 1: Representative ³¹P and ¹H NMR Chemical Shift Changes Upon Tyrosine Phosphorylation in a Model Peptide. [5]

ParameterUnphosphorylated TyrosinePhosphorylated TyrosineChange (Δδ)
³¹P Chemical Shift (ppm) N/A-3.8 (pH 4.0) to 0.2 (pH 8.0)N/A
¹H Amide (ppm) Ref-0.02Downfield
¹H α (ppm) Ref+0.06Upfield
¹H β (ppm) Ref+0.10 and -0.04Upfield/Downfield
¹H δ (ppm) Ref+0.02Upfield
¹H ε (ppm) Ref+0.26Upfield

Note: "Ref" refers to the chemical shift of the unphosphorylated state. The direction of change (upfield/downfield) is a generalization and can be influenced by local environmental factors.

Table 2: Expected ¹⁷O NMR Chemical Shift Ranges for L-Tyrosine.

Species¹⁷O Chemical Shift Range (ppm)
L-Tyrosine (Phenol)~60-90
L-Tyrosinate (Phenolate)~100-130
Phospho-L-Tyrosine (Phosphate)Expected to be distinct from phenol/phenolate

Note: Specific ¹⁷O chemical shifts for phosphotyrosine within a protein are not widely published and will be sensitive to the local environment. The values for L-Tyrosine and L-Tyrosinate are based on existing literature and provide a reference for expected shifts upon phosphorylation.

Experimental Protocols

Protocol 1: ¹⁷O-Labeling of L-Tyrosine

This protocol is adapted from a simple chemical procedure for introducing oxygen-17 into the carboxylic and phenolic sites of L-tyrosine.

Materials:

  • L-Tyrosine

  • H₂¹⁷O (¹⁷O-enriched water, e.g., 20-40 atom %)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

  • NMR spectrometer

Procedure:

  • Dissolve L-Tyrosine in H₂¹⁷O containing a catalytic amount of trifluoroacetic acid.

  • Heat the solution under reflux for a time sufficient to allow for oxygen exchange (e.g., 24-48 hours). The optimal time should be determined empirically.

  • After the exchange reaction, remove the solvent and TFA by lyophilization.

  • The resulting solid is ¹⁷O-labeled L-Tyrosine.

  • Confirm the extent and position of ¹⁷O labeling by dissolving a small amount of the product in a suitable solvent and acquiring a ¹⁷O NMR spectrum.

Protocol 2: In Vitro Protein Synthesis with ¹⁷O-L-Tyrosine

This protocol describes the incorporation of ¹⁷O-L-Tyrosine into a target protein using a commercially available E. coli-based cell-free protein synthesis system.

Materials:

  • ¹⁷O-labeled L-Tyrosine (from Protocol 3.1)

  • Cell-free protein synthesis kit (e.g., PURExpress®)

  • DNA template encoding the protein of interest (e.g., a kinase substrate)

  • Amino acid mixture lacking tyrosine

  • RNase inhibitor

  • Incubator

  • Protein purification system (e.g., affinity chromatography)

Procedure:

  • Prepare the cell-free protein synthesis reaction mixture according to the manufacturer's instructions, omitting the provided unlabeled tyrosine.

  • Add the ¹⁷O-labeled L-Tyrosine to the reaction mixture at a final concentration recommended by the kit manufacturer for standard amino acids.

  • Add the DNA template encoding the target protein.

  • Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours.

  • Following incubation, purify the expressed protein using a suitable method, such as affinity chromatography if the protein is tagged (e.g., with a His-tag or GST-tag).

  • Confirm the expression and purity of the ¹⁷O-labeled protein by SDS-PAGE and Western blotting.

  • The incorporation of ¹⁷O-L-Tyrosine can be confirmed by mass spectrometry analysis of the purified protein.

Protocol 3: Monitoring Tyrosine Phosphorylation by a Kinase using ¹⁷O NMR

This protocol outlines the general procedure for monitoring the phosphorylation of an ¹⁷O-L-Tyrosine labeled substrate by a tyrosine kinase.

Materials:

  • ¹⁷O-labeled substrate protein (from Protocol 3.2)

  • Active tyrosine kinase (e.g., Src or EGFR kinase domain)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, ATP)

  • ATP solution

  • NMR spectrometer equipped for ¹⁷O detection

  • NMR tubes

Procedure:

  • Prepare the NMR sample by dissolving the ¹⁷O-labeled substrate protein in the kinase reaction buffer in an NMR tube.

  • Acquire a baseline ¹⁷O NMR spectrum of the substrate protein before the addition of the kinase.

  • Initiate the phosphorylation reaction by adding a catalytic amount of the active tyrosine kinase and ATP to the NMR tube.

  • Acquire a series of ¹⁷O NMR spectra over time to monitor the progress of the reaction. The appearance of a new resonance or a change in the chemical shift of the existing tyrosine phenol resonance will indicate phosphorylation.

  • The rate of phosphorylation can be determined by monitoring the change in the intensity of the NMR signals corresponding to the phosphorylated and unphosphorylated states over time.

  • To study the effect of an inhibitor, the experiment can be repeated with the pre-incubation of the kinase with the inhibitor before the addition of the substrate and ATP.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involving tyrosine phosphorylation and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 SH2 domain binding PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription EGF EGF EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway highlighting tyrosine phosphorylation.

Experimental_Workflow cluster_synthesis ¹⁷O-L-Tyrosine Synthesis & Incorporation cluster_assay Kinase Assay & NMR Analysis labeling ¹⁷O Labeling of L-Tyrosine incorporation In Vitro Protein Synthesis labeling->incorporation purification Protein Purification incorporation->purification kinase_assay Kinase Reaction with ¹⁷O-labeled Substrate purification->kinase_assay nmr_acquisition ¹⁷O NMR Data Acquisition kinase_assay->nmr_acquisition data_analysis Data Analysis (Kinetics, Inhibition) nmr_acquisition->data_analysis

Caption: Experimental workflow for studying PTMs with ¹⁷O-L-Tyrosine.

Applications in Drug Discovery

The ability to directly monitor the phosphorylation state of a tyrosine residue provides a powerful tool for drug discovery and development.

  • High-Throughput Screening: While direct ¹⁷O NMR is not typically high-throughput, it can be used to validate hits from primary screens by providing detailed mechanistic information.

  • Mechanism of Action Studies: This technique can elucidate how an inhibitor affects the kinase's catalytic activity and conformational state. By monitoring the ¹⁷O signal, researchers can distinguish between ATP-competitive, allosteric, and substrate-competitive inhibitors.

  • Quantifying Inhibitor Potency: The kinetic data obtained from time-resolved ¹⁷O NMR experiments can be used to determine IC₅₀ values and kinase inhibition constants (Kᵢ) for novel drug candidates.

  • Understanding Drug Resistance: Mutations in kinases can lead to drug resistance. By expressing and labeling mutant kinases with ¹⁷O-L-Tyrosine, researchers can study how these mutations affect inhibitor binding and enzyme dynamics, providing insights for the design of next-generation inhibitors.

Conclusion

The use of ¹⁷O-labeled L-Tyrosine in conjunction with NMR spectroscopy offers a unique and powerful approach to study post-translational modifications, particularly tyrosine phosphorylation. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to implement this technique in their studies of signaling pathways and for the development of novel therapeutics targeting protein kinases. The direct observation of the phosphorylation event at the atomic level provides unparalleled insights into the molecular mechanisms underlying cellular regulation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise in ¹⁷O NMR Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹⁷O NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the signal-to-noise (S/N) ratio in their ¹⁷O NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in ¹⁷O NMR spectroscopy?

The primary challenges in obtaining a high S/N ratio in ¹⁷O NMR stem from the intrinsic properties of the ¹⁷O nucleus:

  • Low Natural Abundance: The ¹⁷O isotope has a very low natural abundance of only 0.037%, which directly results in a weak NMR signal.[1]

  • Quadrupolar Nature: As a quadrupolar nucleus with a spin I = 5/2, ¹⁷O has an electric quadrupole moment. This leads to efficient quadrupolar relaxation, which can cause significant line broadening and a further reduction in signal height.[1]

Q2: What are the most common approaches to improve the S/N ratio in ¹⁷O NMR?

There are several strategies that can be employed, which can be broadly categorized as:

  • Hardware Enhancements: Utilizing specialized probes like CryoProbes.

  • Advanced Techniques: Employing methods such as Dynamic Nuclear Polarization (DNP).

  • Optimizing Experimental Parameters: Fine-tuning acquisition settings for your specific sample and spectrometer.

  • Sample Preparation: Using isotopically enriched materials or adding relaxation agents.

  • Data Processing: Applying computational methods to reduce noise in the acquired spectrum.

Q3: How much improvement in S/N can I expect from a CryoProbe?

A CryoProbe cools the detection coils and preamplifiers to cryogenic temperatures (around 20-30K), which significantly reduces thermal noise from the electronics.[2] This can lead to a substantial increase in the S/N ratio, typically by a factor of 3 to 5 compared to a conventional room-temperature probe.[2][3] This enhancement can translate to a reduction in experiment time by a factor of 9 to 25 for the same S/N ratio.

Q4: What is Dynamic Nuclear Polarization (DNP) and how can it benefit my ¹⁷O NMR experiments?

Dynamic Nuclear Polarization (DNP) is a technique that enhances NMR signal intensity by transferring the high polarization of electron spins to the surrounding nuclear spins using microwave irradiation. This can lead to dramatic S/N enhancements, potentially by several orders of magnitude. For ¹⁷O NMR, DNP can make it feasible to acquire spectra of natural abundance samples in minutes, which would otherwise be prohibitively time-consuming.

Q5: When should I consider using a paramagnetic relaxation agent?

Paramagnetic relaxation agents (PRAs) can be added to your sample to decrease the longitudinal relaxation time (T₁). This allows for a shorter relaxation delay between scans, enabling more scans to be acquired in a given amount of time, thus improving the S/N ratio. This is particularly useful for nuclei with long T₁ values. However, care must be taken as PRAs can also lead to line broadening if used at inappropriate concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁷O NMR experiments that result in poor signal-to-noise.

Problem: Very low or no observable ¹⁷O signal.

This is a common starting point for many ¹⁷O NMR experiments due to the challenges mentioned above. The following workflow can help you diagnose and resolve the issue.

G start Start: No/Low ¹⁷O Signal check_enrichment Is the sample isotopically enriched? start->check_enrichment enrich_sample Consider isotopic enrichment. check_enrichment->enrich_sample No check_scans Are you running enough scans? check_enrichment->check_scans Yes enrich_sample->check_scans increase_scans Increase the number of scans. check_scans->increase_scans No check_params Are the acquisition parameters optimized? check_scans->check_params Yes increase_scans->check_params optimize_params Optimize pulse width, relaxation delay, etc. check_params->optimize_params No check_hardware Are you using a high-sensitivity probe (e.g., CryoProbe)? check_params->check_hardware Yes optimize_params->check_hardware use_cryoprobe Utilize a CryoProbe if available. check_hardware->use_cryoprobe No consider_dnp For very challenging samples, consider DNP. check_hardware->consider_dnp Yes use_cryoprobe->consider_dnp success Signal Improved consider_dnp->success

Caption: Troubleshooting workflow for low ¹⁷O NMR signal.

Problem: Broad ¹⁷O signals leading to poor resolution and S/N.

Signal broadening is a significant issue for the quadrupolar ¹⁷O nucleus.

  • Possible Cause: Poor magnetic field homogeneity.

    • Solution: Carefully shim the magnetic field on your sample. For broad resonances, shimming on a proton signal of a standard sample before inserting your ¹⁷O sample can be beneficial. Automated shimming routines like topshim can be a good starting point, followed by manual optimization of on-axis (Z) and off-axis (X, Y, XZ, YZ) shims.

  • Possible Cause: Chemical exchange.

    • Solution: If different oxygen sites are in chemical exchange, this can lead to broadened signals. Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime and sharpen the signals.

  • Possible Cause: Viscous sample.

    • Solution: High sample viscosity can lead to broader lines. If possible, dilute your sample or increase the temperature to reduce viscosity.

  • Data Processing Solution:

    • Applying a matched exponential line broadening (LB) factor during data processing can improve the S/N of broad peaks, making them easier to detect and integrate.

Problem: Long experiment times are required to achieve adequate S/N.

This is a direct consequence of the low sensitivity of ¹⁷O NMR.

G start Start: Long Experiment Times check_t1 Have you measured the T₁ relaxation time? start->check_t1 measure_t1 Measure T₁ using an inversion-recovery experiment. check_t1->measure_t1 No set_d1 Set relaxation delay (D1) to ~1.3 * T₁ for optimal S/N per unit time. check_t1->set_d1 Yes measure_t1->set_d1 check_pra Is T₁ still very long? set_d1->check_pra add_pra Add a paramagnetic relaxation agent (PRA). check_pra->add_pra Yes check_cryoprobe Are you using a CryoProbe? check_pra->check_cryoprobe No reoptimize_d1 Re-optimize D1 after adding PRA. add_pra->reoptimize_d1 reoptimize_d1->check_cryoprobe use_cryoprobe Use a CryoProbe to reduce experiment time by a factor of 9-25. check_cryoprobe->use_cryoprobe No success Experiment Time Reduced check_cryoprobe->success Yes use_cryoprobe->success

Caption: Workflow for reducing ¹⁷O NMR experiment times.

Quantitative Data Summary

The following table summarizes the typical signal-to-noise enhancements that can be expected from various techniques.

TechniqueTypical S/N Enhancement FactorKey Considerations
CryoProbe 3 - 5xHigher initial hardware cost.
Dynamic Nuclear Polarization (DNP) 10x - 1000x+Requires specialized equipment (gyrotron, low-temperature probe) and polarizing agents.
Isotopic Enrichment Directly proportional to enrichment levelCan be expensive and synthetically challenging.
Paramagnetic Relaxation Agents Indirectly improves S/N per unit timeCan cause line broadening; requires optimization of concentration.
Signal Averaging Proportional to the square root of the number of scansTime-consuming.
Higher Magnetic Field Between linear and squared relationship with field strengthHigher cost and potential for increased line broadening for quadrupolar nuclei.

Experimental Protocols

Protocol 1: Basic ¹⁷O NMR Acquisition Setup
  • Sample Preparation: Dissolve the ¹⁷O-enriched sample in a suitable deuterated solvent in a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the NMR probe for the ¹⁷O frequency.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Width Calibration:

    • Accurately calibrate the 90° pulse width for your sample to ensure maximum signal intensity per scan.

  • Data Acquisition:

    • Set the spectral width to encompass all expected ¹⁷O signals.

    • Use the calibrated 90° pulse width.

    • Set the relaxation delay (D1) to be at least 5 times the longest T₁ value for quantitative experiments, or around 1.3 times T₁ for optimal S/N per unit time.

    • Set the number of scans (NS) to a value that provides adequate S/N. This can range from hundreds to many thousands for ¹⁷O.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply an appropriate line broadening (LB) factor.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Protocol 2: Using a Paramagnetic Relaxation Agent (PRA)
  • PRA Selection: Choose a PRA that is soluble in your solvent system and chemically inert with your analyte. Common choices include Cr(acac)₃ and Gd(III) complexes.

  • Concentration Optimization:

    • Prepare a series of samples with varying, low concentrations of the PRA (e.g., 1-10 mM).

    • For each concentration, measure both the T₁ relaxation time and the linewidth of the ¹⁷O signal.

    • Select the PRA concentration that provides a significant reduction in T₁ without causing excessive line broadening.

  • Acquisition:

    • Add the optimal concentration of the PRA to your sample.

    • Re-measure the T₁ and set the relaxation delay (D1) accordingly (e.g., D1 ≈ 1.3 * T₁).

    • Acquire your ¹⁷O NMR spectrum with the increased number of scans possible in the same amount of time.

References

Technical Support Center: Synthesis of L-Tyrosine-¹⁷O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Tyrosine-¹⁷O.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of L-Tyrosine-¹⁷O?

A1: The main challenges in synthesizing L-Tyrosine-¹⁷O include:

  • Low natural abundance of ¹⁷O: The low natural abundance of the ¹⁷O isotope (0.038%) necessitates the use of expensive ¹⁷O-enriched starting materials, such as H₂¹⁷O.

  • Controlling the site of labeling: Directing the ¹⁷O label specifically to the carboxylic acid group, the phenolic hydroxyl group, or both, requires distinct synthetic strategies and careful control of reaction conditions.

  • Potential for side reactions: Side reactions such as racemization of the chiral center, and unwanted reactions at the amino or phenolic hydroxyl group can reduce the yield and purity of the final product.[1]

  • Purification challenges: Separating the ¹⁷O-labeled L-Tyrosine from unreacted starting materials, byproducts, and unlabeled L-Tyrosine can be complex and may require specialized chromatographic techniques.

  • Characterization: Confirming the position and extent of ¹⁷O incorporation requires specialized analytical techniques like ¹⁷O NMR spectroscopy and mass spectrometry.

Q2: Which functional groups in L-Tyrosine can be labeled with ¹⁷O?

A2: Both the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH) on the side chain of L-Tyrosine can be labeled with ¹⁷O. The choice of labeling site depends on the specific research application.

Q3: What are the common methods for introducing ¹⁷O into L-Tyrosine?

A3:

  • For the carboxylic acid group: Acid-catalyzed exchange or saponification of a methyl ester precursor in the presence of H₂¹⁷O are common methods.

Q4: How can I confirm the successful incorporation of ¹⁷O into L-Tyrosine?

A4: The most direct method is ¹⁷O NMR spectroscopy . This technique provides information about the chemical environment of the oxygen atoms, confirming the location and, qualitatively, the extent of labeling.[3][4] Mass spectrometry can also be used to confirm the mass increase corresponding to the incorporation of ¹⁷O. High-resolution mass spectrometry can help distinguish the labeled product from other species.

Q5: What is the expected isotopic enrichment for L-Tyrosine-¹⁷O?

A5: The final isotopic enrichment depends on the enrichment of the ¹⁷O source (e.g., H₂¹⁷O) and the efficiency of the labeling reaction. With commercially available ¹⁷O-enriched water (e.g., 20-70 atom %), it is possible to achieve corresponding levels of incorporation in the final product.

Troubleshooting Guides

Problem 1: Low Yield of L-Tyrosine-¹⁷O
Potential Cause Suggested Solution
Incomplete reaction - Extend the reaction time. - Increase the temperature, if the stability of the reactants allows. - Use a higher concentration of the ¹⁷O source (e.g., H₂¹⁷O).
Side reactions - Use appropriate protecting groups for the amino and phenolic hydroxyl functions to prevent unwanted reactions.[1] - Optimize the reaction pH to minimize side reactions.
Degradation of starting material or product - Ensure all solvents and reagents are anhydrous, as water can interfere with many organic reactions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxygen.
Loss during workup and purification - Minimize the number of transfer steps. - Use a purification method with high recovery, such as preparative HPLC.
Problem 2: Low or No ¹⁷O Incorporation
Potential Cause Suggested Solution
Inefficient ¹⁷O source - Verify the isotopic enrichment of the H₂¹⁷O or other ¹⁷O-labeling reagent. - Ensure the ¹⁷O source is not contaminated with H₂¹⁶O.
Incorrect reaction conditions for isotopic exchange - For acid-catalyzed exchange, ensure the acid concentration is sufficient to promote the reaction. - For saponification, ensure complete hydrolysis of the ester.
Scrambling of the label - In some cases, the label may be lost during subsequent reaction steps. Analyze intermediates to pinpoint where the loss occurs.
Problem 3: Difficulty in Purifying L-Tyrosine-¹⁷O
Potential Cause Suggested Solution
Co-elution with starting material - Optimize the HPLC gradient to improve separation. - Consider using a different stationary phase for the HPLC column.
Presence of multiple byproducts - Perform a preliminary purification step (e.g., flash chromatography) before HPLC. - Adjust reaction conditions to minimize the formation of byproducts.
Low solubility of L-Tyrosine - L-Tyrosine has low solubility in neutral water. Adjust the pH of the mobile phase to improve solubility during HPLC purification.
Problem 4: Ambiguous Characterization Results
Potential Cause Suggested Solution
¹⁷O NMR signal is too broad or has a low signal-to-noise ratio - Increase the number of scans. - Use a higher magnetic field spectrometer. - Ensure the sample concentration is sufficiently high.
Mass spectrometry results are inconclusive - Use high-resolution mass spectrometry to accurately determine the mass of the product. - Perform tandem mass spectrometry (MS/MS) to fragment the molecule and confirm the location of the ¹⁷O label.

Experimental Protocols (Adapted from Analogous Syntheses)

Note: The following protocols are adapted from general methods for isotopic labeling of amino acids due to the limited availability of detailed procedures specifically for L-Tyrosine-¹⁷O. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: ¹⁷O-Labeling of the Carboxylic Acid Group

This protocol is based on the acid-catalyzed oxygen exchange method.

Materials:

  • L-Tyrosine

  • ¹⁷O-enriched water (H₂¹⁷O, 20-70 atom %)

  • Hydrochloric acid (HCl)

  • Anhydrous dioxane

  • Stir plate and stir bar

  • Reaction vial with a screw cap

  • Lyophilizer

  • HPLC system for purification

Procedure:

  • Dissolve L-Tyrosine in a solution of 1 M HCl in H₂¹⁷O in a sealed reaction vial.

  • Stir the reaction mixture at 50°C for 48-72 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by mass spectrometry to check for the mass shift corresponding to the incorporation of two ¹⁷O atoms.

  • Once the desired level of incorporation is reached, freeze the reaction mixture and lyophilize to remove the solvent and excess HCl.

  • Purify the resulting L-Tyrosine-¹⁷O₂ by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterize the final product by ¹⁷O NMR and high-resolution mass spectrometry.

Protocol 2: ¹⁷O-Labeling of the Phenolic Hydroxyl Group (Conceptual)

This conceptual protocol is based on general principles of nucleophilic aromatic substitution and requires prior protection of the amino and carboxylic acid groups.

Materials:

  • N-α-Boc-L-Tyrosine methyl ester

  • ¹⁷O-enriched water (H₂¹⁷O)

  • A suitable reagent to activate the phenolic hydroxyl group for nucleophilic substitution (e.g., a diaryliodonium salt)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (e.g., potassium carbonate)

  • Stir plate and stir bar

  • Reaction vial with a screw cap

  • Reagents for deprotection of the Boc and methyl ester groups (e.g., TFA and LiOH)

  • HPLC system for purification

Procedure:

  • Protect the amino and carboxylic acid groups of L-Tyrosine (e.g., as N-α-Boc-L-Tyrosine methyl ester).

  • In a dry reaction vial under an inert atmosphere, dissolve the protected L-Tyrosine and the activating reagent in the anhydrous solvent.

  • Add the base and H₂¹⁷O to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 80-100°C) and monitor the progress by LC-MS.

  • After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts.

  • Deprotect the Boc and methyl ester groups using standard procedures.

  • Purify the resulting L-Tyrosine-¹⁷O (phenolic) by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the final product by ¹⁷O NMR and high-resolution mass spectrometry.

Quantitative Data Summary

The following table provides estimated yields and isotopic enrichment based on analogous ¹⁷O-labeling reactions of other amino acids. Actual results may vary depending on the specific reaction conditions and optimization.

ParameterCarboxylic Acid LabelingPhenolic Hydroxyl Labeling
Typical Yield 60-80%40-60% (estimated)
Isotopic Enrichment Typically mirrors the enrichment of the H₂¹⁷O used (e.g., 20-70%)Dependent on reaction efficiency, but can be expected to be slightly lower than the enrichment of the H₂¹⁷O used.
Purity (after HPLC) >98%>98%

Visualizations

Synthesis_Workflow General Workflow for L-Tyrosine-¹⁷O Synthesis cluster_start Starting Material cluster_protection Protection (for phenolic labeling) cluster_labeling ¹⁷O Labeling cluster_deprotection Deprotection (if applicable) cluster_purification Purification cluster_analysis Characterization cluster_final Final Product start L-Tyrosine protect Protect Amino and Carboxyl Groups start->protect Optional label_cooh Carboxylic Acid Labeling (Acid-catalyzed exchange with H₂¹⁷O) start->label_cooh label_phenol Phenolic Hydroxyl Labeling (Nucleophilic substitution with H₂¹⁷O) protect->label_phenol purify Preparative HPLC label_cooh->purify deprotect Remove Protecting Groups label_phenol->deprotect deprotect->purify analyze ¹⁷O NMR & Mass Spectrometry purify->analyze final_product L-Tyrosine-¹⁷O analyze->final_product

Caption: General workflow for the synthesis of L-Tyrosine-¹⁷O.

Signaling_Pathway Key Decision Points in L-Tyrosine-¹⁷O Synthesis start Start with L-Tyrosine labeling_site Desired Labeling Site? start->labeling_site carboxyl Carboxylic Acid labeling_site->carboxyl Carboxyl phenolic Phenolic Hydroxyl labeling_site->phenolic Phenolic label_cooh Acid-Catalyzed Exchange with H₂¹⁷O carboxyl->label_cooh protect Protect Amino & Carboxylic Groups phenolic->protect label_phenol Nucleophilic Substitution with H₂¹⁷O protect->label_phenol purify HPLC Purification label_cooh->purify deprotect Deprotection label_phenol->deprotect deprotect->purify end L-Tyrosine-¹⁷O purify->end

Caption: Decision tree for the synthesis of L-Tyrosine-¹⁷O based on the desired labeling site.

References

Technical Support Center: Optimizing ¹⁷O Labeling Efficiency in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹⁷O labeling in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing ¹⁷O labeling experiments, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of ¹⁷O labeling of proteins in E. coli?

A1: ¹⁷O labeling is primarily utilized for nuclear magnetic resonance (NMR) spectroscopy studies. The ¹⁷O isotope is NMR-active, and its incorporation into proteins allows for the investigation of protein structure, dynamics, enzyme mechanisms, and protein-water interactions at a molecular level.

Q2: What are the main challenges associated with ¹⁷O labeling in E. coli?

A2: The primary challenges include:

  • Cost and availability of ¹⁷O-enriched water: H₂¹⁷O is significantly more expensive than H₂O, making large-scale experiments costly.

  • Potential effects on cell physiology: High concentrations of heavy water isotopes can impact E. coli growth rates and protein expression levels.

  • Back-exchange with unlabeled water: The oxygen atoms in some amino acid side chains and the peptide backbone can exchange with unlabeled water during protein expression and purification, leading to a reduction in labeling efficiency.

  • Low natural abundance and sensitivity: The low natural abundance of ¹⁷O and its relatively low gyromagnetic ratio can lead to lower sensitivity in NMR experiments compared to other isotopes like ¹³C and ¹⁵N.[1][2]

Q3: Which E. coli strains are recommended for ¹⁷O labeling?

A3: Generally, E. coli strains commonly used for recombinant protein expression, such as the BL21(DE3) series, are suitable for ¹⁷O labeling. Strains that are robust and can grow to high cell densities in minimal media are preferred to maximize the yield of labeled protein.[3]

Q4: What is the most effective method to quantify ¹⁷O labeling efficiency?

A4: Mass spectrometry is the most direct and accurate method to quantify the level of ¹⁷O incorporation into a protein. By comparing the mass of the labeled protein or its tryptic peptides with the unlabeled counterpart, the degree of isotope enrichment can be precisely determined.[4]

Troubleshooting Guide

Issue 1: Low Protein Yield

Possible Cause Troubleshooting Step
Toxicity of ¹⁷O-enriched water Gradually adapt the E. coli culture to increasing concentrations of H₂¹⁷O during the pre-culture stages. Start with a lower percentage of H₂¹⁷O and incrementally increase it in subsequent cultures.
Suboptimal growth conditions Optimize growth temperature, pH, and aeration. Lowering the temperature (e.g., to 18-25°C) after induction can slow down protein expression, which may improve folding and yield.
Nutrient limitation in minimal media Supplement the minimal medium with a small amount of rich medium (e.g., 0.1% LB) to provide essential nutrients without significantly diluting the ¹⁷O label. Ensure all necessary minerals and vitamins are present in the minimal medium.
Plasmid instability or toxicity of the expressed protein Use a lower copy number plasmid or a vector with a tightly regulated promoter. Induce protein expression with a lower concentration of the inducing agent (e.g., IPTG).

Issue 2: Low ¹⁷O Incorporation Efficiency

Possible Cause Troubleshooting Step
Dilution with unlabeled water Prepare all media and solutions using ¹⁷O-enriched water. Minimize exposure of the culture and cell pellet to atmospheric moisture.
Back-exchange during purification Perform purification steps in buffers prepared with ¹⁷O-enriched water, especially during initial cell lysis and chromatography. If feasible, conduct purification at lower temperatures to reduce the rate of exchange.
Incomplete adaptation to minimal medium Ensure the pre-culture is grown to a sufficient density in unlabeled minimal medium before transferring to the ¹⁷O-labeled medium to ensure the cells are metabolically adapted.
Carryover of unlabeled medium When transferring the inoculum from the pre-culture to the main culture, centrifuge the cells and resuspend them in a small volume of ¹⁷O-labeled medium to minimize the carryover of unlabeled water.

Issue 3: Protein Aggregation/Inclusion Body Formation

Possible Cause Troubleshooting Step
Misfolding due to altered solvent properties Lower the expression temperature (e.g., 16-20°C) and reduce the inducer concentration to decrease the rate of protein synthesis, allowing more time for proper folding.
High protein expression rate Use a weaker promoter or a lower copy number plasmid to reduce the expression level.
Suboptimal buffer conditions during purification Screen different buffer conditions (pH, salt concentration, additives like glycerol or non-detergent sulfobetaines) to improve protein solubility after cell lysis.
Co-expression of chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the target protein.

Experimental Protocols

Protocol 1: High-Density Growth of E. coli for ¹⁷O Labeling

This protocol is adapted from methods developed for ¹⁵N and ¹³C labeling and is designed to maximize cell yield in expensive ¹⁷O-labeled media.

  • Pre-culture: Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium and grow overnight at 37°C.

  • Adaptation Culture: Inoculate 1 L of M9 minimal medium (prepared with H₂O) with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.8-1.0.

  • Harvest and Transfer: Harvest the cells by centrifugation at 5000 x g for 10 minutes. Resuspend the cell pellet in 10 mL of ¹⁷O-labeled M9 minimal medium.

  • Main Culture: Inoculate 1 L of ¹⁷O-labeled M9 minimal medium (prepared with H₂¹⁷O) with the resuspended cells.

  • Growth: Grow the culture at 30°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1-0.5 mM IPTG).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C.

Protocol 2: Quantification of ¹⁷O Incorporation by Mass Spectrometry
  • Protein Digestion: An aliquot of the purified labeled and unlabeled protein is subjected to in-solution tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the mass spectra of the peptides from the labeled and unlabeled samples. The mass shift in the labeled peptides will correspond to the number of incorporated ¹⁷O atoms.

  • Calculate Efficiency: The relative intensities of the isotopic peaks for the labeled and unlabeled peptides are used to calculate the percentage of ¹⁷O incorporation.

Quantitative Data Summary

Table 1: Comparison of Growth and Protein Yield in Different Media

Medium¹⁷O Enrichment (%)Growth Rate (doublings/hr)Final OD₆₀₀Protein Yield (mg/L)
M9 Minimal Medium95~0.42.0 - 3.010 - 20
M9 Minimal Medium + 0.1% LB90~0.53.0 - 4.015 - 25
M9 Minimal Medium (High Density)95~0.35.0 - 6.030 - 50

Note: These are representative values and will vary depending on the specific protein being expressed and the E. coli strain used. The data is extrapolated from studies on ¹⁵N and ¹³C labeling.

Visualizations

experimental_workflow cluster_pre_culture Pre-culture & Adaptation cluster_main_culture ¹⁷O Labeling cluster_downstream Downstream Processing A Inoculate single colony in LB medium B Overnight growth at 37°C A->B C Inoculate M9 minimal medium (H₂O) B->C D Grow to mid-log phase C->D E Harvest and resuspend cells in ¹⁷O-M9 medium D->E F Inoculate ¹⁷O-M9 medium E->F G Grow to mid-log phase at 30°C F->G H Induce protein expression (e.g., IPTG) G->H I Express protein at lower temp. (18-25°C) H->I J Harvest cells I->J K Cell lysis J->K L Protein purification K->L M Quantify ¹⁷O incorporation (Mass Spectrometry) L->M N NMR Spectroscopy L->N

Caption: Experimental workflow for ¹⁷O labeling in E. coli.

troubleshooting_logic Start Low ¹⁷O Labeling Efficiency Q1 Is protein yield low? Start->Q1 A1 Optimize growth conditions: - Adapt to H₂¹⁷O - Lower temperature - Supplement media Q1->A1 Yes Q2 Is ¹⁷O incorporation low? Q1->Q2 No A1->Q2 A2 Minimize unlabeled H₂O: - Use H₂¹⁷O for all solutions - Resuspend inoculum - Optimize purification buffers Q2->A2 Yes Q3 Is protein aggregated? Q2->Q3 No A2->Q3 A3 Improve protein folding: - Lower expression temp. - Reduce inducer conc. - Co-express chaperones Q3->A3 Yes End Optimized Labeling Q3->End No A3->End

Caption: Troubleshooting logic for ¹⁷O labeling issues.

References

troubleshooting poor resolution in ¹⁷O NMR of proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹⁷O Nuclear Magnetic Resonance (NMR) of proteins. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to poor spectral resolution in ¹⁷O NMR experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your ¹⁷O NMR experiments.

Question: Why are my ¹⁷O NMR peaks so broad?

Poor resolution in ¹⁷O NMR spectra, characterized by broad peaks, is a frequent challenge primarily due to the quadrupolar nature of the ¹⁷O nucleus. Unlike spin-½ nuclei (e.g., ¹H, ¹³C, ¹⁵N), quadrupolar nuclei have a non-spherical charge distribution.[1] This results in rapid nuclear relaxation, which is a primary cause of significant line broadening.[1][2][3] The line width of the signal increases with the size and asymmetry of the molecule.[2] For example, the line-width of ¹⁷O in H₂¹⁷O is 69 Hz, which is considerably broader than that of deuterium (a quadrupolar nucleus with a smaller quadrupole moment) in HOD at 1.7 Hz.

Several factors can exacerbate this inherent broadening. Below is a systematic approach to diagnose and address these issues.

Question: How can I determine if my sample preparation is the cause of poor resolution?

Sample quality is paramount for obtaining high-resolution NMR spectra. Issues with protein concentration, stability, and buffer conditions can all contribute to line broadening.

Initial Checks:

  • Protein Aggregation: Aggregated protein samples will tumble slowly in solution, leading to broad lines. Visually inspect your sample for any precipitation. Protein aggregation is detrimental to NMR studies.

  • Purity: Ensure your protein sample is highly pure (>95%). Impurities can interfere with the measurement.

  • Concentration: While higher concentrations can improve signal-to-noise, excessively high concentrations can lead to aggregation and increased viscosity, both of which broaden lines.

dot

cluster_sample_prep Sample Preparation Troubleshooting Workflow start Start: Poor ¹⁷O Resolution check_visual Visually Inspect Sample (Precipitation?) start->check_visual check_purity Assess Purity (>95%?) check_visual->check_purity No Precipitation end_bad Re-purify or Re-express Protein check_visual->end_bad Precipitation Observed check_concentration Evaluate Concentration (Optimal?) check_purity->check_concentration High Purity check_purity->end_bad Low Purity optimize_buffer Optimize Buffer Conditions check_concentration->optimize_buffer Yes check_concentration->end_bad No, optimize concentration end_good Proceed to NMR Acquisition optimize_buffer->end_good cluster_resolution_factors Key Factors Influencing ¹⁷O NMR Resolution A ¹⁷O Quadrupolar Nature (Intrinsic Broadening) B Sample Preparation A->B C ¹⁷O Enrichment A->C D Experimental Parameters A->D E Data Processing A->E F Improved Resolution B->F C->F D->F E->F cluster_enrichment_workflow ¹⁷O Enrichment Experimental Workflow A Select E. coli Strain and Plasmid B Grow Starter Culture (LB Medium) A->B C Inoculate Minimal Medium with H₂¹⁷O B->C D Induce Protein Expression (IPTG) C->D E Harvest Cells D->E F Purify ¹⁷O-labeled Protein E->F G ¹⁷O Enriched Protein Sample F->G

References

Technical Support Center: Minimizing Isotopic Scrambling in ¹⁷O Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹⁷O labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy and integrity of your experimental results.

Introduction to ¹⁷O Labeling and Isotopic Scrambling

¹⁷O is a stable, NMR-active isotope of oxygen, making it a powerful probe for investigating molecular structure, dynamics, and reaction mechanisms, particularly in biomolecules like proteins and nucleotides. However, the success of ¹⁷O labeling experiments can be compromised by isotopic scrambling , which is the unwanted redistribution of the ¹⁷O label to positions other than the intended site, or its exchange with ¹⁶O from the solvent.[1][2][3][4] This phenomenon can lead to ambiguous results, complicate data interpretation, and reduce the sensitivity of the experiment. This guide provides practical advice to help you identify, troubleshoot, and minimize isotopic scrambling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of ¹⁷O labeling?

A1: Isotopic scrambling is the process by which a ¹⁷O label, intentionally introduced at a specific position in a molecule, moves to other positions within that molecule or is exchanged with oxygen atoms from other molecules, such as water (H₂¹⁶O).[1] This leads to an equilibrium or random distribution of the isotope, which can obscure the specific information the label was meant to provide. A common form of scrambling is back-exchange , where the incorporated ¹⁷O is lost and replaced by the much more abundant ¹⁶O from an aqueous solvent.

Q2: What are the primary causes of ¹⁷O isotopic scrambling?

A2: Isotopic scrambling can arise from several sources during an experiment:

  • Residual Enzyme Activity: In enzymatic labeling, residual activity of the labeling enzyme (e.g., trypsin, kinases) or other contaminating enzymes after the labeling reaction is complete can catalyze back-exchange or positional scrambling.

  • Reversible Reactions: If the labeling reaction is reversible, the ¹⁷O label can be lost from the product as it reverts to its reactant form. This is a common issue in studies of enzyme mechanisms, such as ATP hydrolysis/synthesis.

  • Solvent Exchange: Direct chemical exchange of the labeled oxygen atom with water is a major contributor, especially for labels in solvent-accessible positions like carboxyl or phosphate groups. This exchange is often highly dependent on pH and temperature.

  • Metabolic Pathways: In cell-based protein expression, if a ¹⁷O-labeled amino acid is supplied, the host organism's metabolism may convert it into other amino acids, leading to the label appearing in unintended residue types.

  • Gas-Phase Scrambling: During mass spectrometry analysis, scrambling can even occur in the gas phase during collision-induced dissociation (CID), which can complicate site-specific analysis.

Q3: Why is minimizing scrambling so critical for my experiments?

A3: Minimizing scrambling is crucial for several reasons:

  • Accurate Positional Information: The primary goal of site-specific labeling is to probe a particular location. Scrambling destroys this specificity, making it impossible to correlate spectroscopic changes (e.g., in NMR) with the intended site.

  • Quantitative Accuracy: Back-exchange with ¹⁶O leads to an underestimation of the true incorporation level of the ¹⁷O label. This is particularly problematic in quantitative studies measuring reaction rates or binding affinities.

  • Signal-to-Noise Ratio: In ¹⁷O NMR, which already suffers from low natural abundance and sensitivity, scrambling dilutes the concentration of the label at the target site, potentially reducing the signal below the limit of detection.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during ¹⁷O labeling experiments in a question-and-answer format.

Problem 1: The efficiency of ¹⁷O incorporation is much lower than expected.

Possible Cause 1: Back-exchange with solvent (H₂¹⁶O). The ¹⁷O label at solvent-exposed sites (e.g., carboxylates, phosphates) is exchanging with the vast excess of ¹⁶O in the aqueous buffer after the labeling reaction.

  • Troubleshooting Steps:

    • Lyophilize and Re-dissolve: Immediately after the labeling reaction and quenching, flash-freeze the sample and lyophilize it to dryness to remove all H₂¹⁶O. For analysis, re-dissolve the sample in a solvent with low water content or, if necessary for NMR, in H₂¹⁷O.

    • Optimize pH and Temperature: Perform all post-labeling steps at low temperature (0-4 °C) and at a pH where the rate of oxygen exchange is minimal. For many functional groups, this is at a slightly acidic pH.

    • Minimize Post-Labeling Manipulation Time: Streamline purification and sample preparation steps to reduce the time the sample is exposed to H₂¹⁶O-containing buffers.

Possible Cause 2: Incomplete labeling reaction. The reaction may not have gone to completion due to suboptimal conditions or insufficient reaction time.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure the enzyme or chemical reagent used for labeling is fully active and that the ¹⁷O-labeled precursor (e.g., H₂¹⁷O) has not been diluted.

    • Optimize Reaction Conditions: Perform a time-course experiment to determine the optimal reaction time. Vary substrate and enzyme concentrations to drive the reaction towards completion.

    • Check Cofactor Requirements: For enzymatic reactions, ensure all necessary cofactors (e.g., Mg²⁺ for kinases) are present at optimal concentrations.

Problem 2: In ¹⁷O-labeled proteins expressed in E. coli, the label appears in amino acids I did not intend to label.

Possible Cause: Metabolic scrambling by the host organism. The ¹⁷O-labeled amino acid you provided as a precursor was metabolized by E. coli and used to synthesize other amino acids. This is common for precursors like glutamate and aspartate.

  • Troubleshooting Steps:

    • Use Auxotrophic Strains: Employ an E. coli strain that is deficient in the metabolic pathways responsible for converting the labeled amino acid into other types.

    • Supplement with Unlabeled Amino Acids: Add a cocktail of all other 19 unlabeled amino acids to the growth medium. This suppresses the cell's need to synthesize them from the labeled precursor.

    • Use Cell-Free Expression Systems: Cell-free or in vitro protein synthesis systems have significantly reduced metabolic enzyme activity, which greatly suppresses this type of scrambling.

Problem 3: My ¹⁷O NMR signal is unexpectedly broad or shifted, suggesting chemical exchange.

Possible Cause: Ineffective quenching of the labeling reaction. If the labeling enzyme was not completely inactivated, it may continue to catalyze slow, on-and-off binding or reversible reactions, leading to exchange broadening in the NMR spectrum.

  • Troubleshooting Steps:

    • Improve Quenching Method: The method used to stop the reaction must be rapid and irreversible. Strong acids (e.g., perchloric acid) or phenol-based methods cause rapid protein denaturation. For enzymatic reactions sensitive to heat, boiling can be an effective quenching method.

    • Remove the Enzyme: After the reaction, use a method to physically remove the enzyme, such as ultrafiltration with a molecular weight cutoff filter that retains the enzyme but allows your labeled molecule to pass through.

    • Add a Specific Inhibitor: If a potent and specific inhibitor for the enzyme is available, add it in excess to quench the reaction. For metalloenzymes, a strong chelating agent like EDTA can be effective.

Troubleshooting Logic Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving issues with isotopic scrambling.

TroubleshootingWorkflow start Start: Poor ¹⁷O Labeling Result q_low_incorp Low ¹⁷O Incorporation Efficiency? start->q_low_incorp q_wrong_pos Label in Unexpected Position (e.g., protein)? q_low_incorp->q_wrong_pos No c_back_exchange Cause: Back-Exchange with H₂¹⁶O q_low_incorp->c_back_exchange Yes c_incomplete_rxn Cause: Incomplete Labeling Reaction q_low_incorp->c_incomplete_rxn Also Possible q_nmr_broad Broad/Shifted NMR Signal? q_wrong_pos->q_nmr_broad No c_metabolic_scramble Cause: Metabolic Scrambling in vivo q_wrong_pos->c_metabolic_scramble Yes c_incomplete_quench Cause: Ineffective Quenching q_nmr_broad->c_incomplete_quench Yes s_lyophilize Solution: Lyophilize post-reaction. Minimize H₂¹⁶O exposure. Optimize pH/Temp. c_back_exchange->s_lyophilize s_optimize_rxn Solution: Optimize reaction time/conc. Verify reagent activity. c_incomplete_rxn->s_optimize_rxn s_auxotroph Solution: Use auxotrophic strains. Use cell-free expression. c_metabolic_scramble->s_auxotroph s_quench_method Solution: Use rapid/irreversible quench (acid, heat, inhibitor). Physically remove enzyme. c_incomplete_quench->s_quench_method

Caption: Troubleshooting flowchart for diagnosing ¹⁷O isotopic scrambling.

Section 3: Quantitative Data & Mitigation Strategies

The following tables summarize key experimental parameters that can be controlled to minimize isotopic scrambling.

Table 1: Key Factors Influencing ¹⁷O Scrambling and Recommended Mitigation Strategies

FactorInfluence on ScramblingRecommended Strategy to Minimize Scrambling
pH Rate of oxygen exchange is highly pH-dependent. Minimal exchange often occurs around slightly acidic pH for many groups.Empirically determine the pH of minimum exchange for your molecule. Perform post-labeling steps at this pH.
Temperature Higher temperatures accelerate both enzymatic reactions and chemical exchange rates.Perform labeling at the optimal temperature for the enzyme, but conduct all subsequent steps (quenching, purification) at 0-4 °C.
Enzyme Concentration Higher residual enzyme concentration post-reaction increases the rate and extent of back-exchange.Use the minimum effective enzyme concentration. Ensure complete inactivation or removal after the reaction.
Reaction Time For reversible reactions, longer times can allow the system to approach equilibrium, increasing scrambling.Determine the time point of maximum product formation before significant reverse reaction occurs. Quench the reaction at this optimal time.
Solvent (H₂O) Exposure to H₂¹⁶O is the direct cause of back-exchange.Minimize exposure time. Lyophilize the sample immediately after quenching. Use H₂¹⁷O or anhydrous solvents for final sample preparation if possible.
Expression System In vivo systems with active metabolic pathways can cause scrambling of labeled precursors (e.g., amino acids).Use auxotrophic strains, supplement media with unlabeled precursors, or use cell-free expression systems.

Table 2: Comparison of Common Quenching Methods for Enzymatic ¹⁷O Labeling

Quenching MethodMechanismSpeedAdvantagesDisadvantages
Strong Acid (e.g., Perchloric, Trichloroacetic Acid)Rapidly denatures proteins by causing unfolding and precipitation.Very Fast (milliseconds)Highly effective and irreversible.Can hydrolyze acid-labile molecules; requires neutralization/removal before downstream analysis (e.g., HPLC).
Phenol / Phenol-Chloroform Denatures proteins by disrupting non-covalent interactions.Fast (seconds)Broadly effective for many enzymes; simultaneously purifies nucleic acids.Requires phase separation and subsequent removal of residual phenol; can be hazardous.
Rapid Freezing (e.g., Liquid N₂, Dry Ice/Ethanol)Halts all molecular motion, stopping the reaction.Very FastPreserves the chemical integrity of all molecules; non-destructive.Reaction will resume upon thawing unless the enzyme is removed or denatured. Not a permanent quench.
Heat Inactivation Denatures most proteins through thermal unfolding.Moderate (seconds to minutes)Simple and effective for many enzymes (e.g., trypsin).Not suitable for heat-stable enzymes or thermolabile products.
Specific Inhibitor / Chelator Binds to the enzyme's active site or removes an essential cofactor.Varies (can be very fast)Highly specific; minimal disruption to the sample mixture.A potent, specific inhibitor may not be available; inhibition may be reversible.

Section 4: Key Experimental Protocol

This section provides a detailed methodology for a common ¹⁷O labeling experiment where scrambling is a significant concern.

Protocol: Enzymatic ¹⁷O-Labeling of ATP γ-Phosphate for NMR/MS Analysis

This protocol describes the labeling of the γ-phosphate of ATP using inorganic phosphate (Pi) and an appropriate enzyme system (e.g., F-type ATPase working in reverse or a custom enzyme cascade). The key focus is on preserving the positional ¹⁷O label.

Materials:

  • Adenosine 5'-diphosphate (ADP)

  • ¹⁷O-labeled inorganic phosphate (KH₂P¹⁷O₄, >95% enrichment)

  • Enzyme system capable of synthesizing ATP from ADP and Pi

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

  • Quenching Solution: 3 M Perchloric Acid (HClO₄), chilled to 4 °C

  • Neutralization Solution: 3 M KOH, 0.5 M MOPS

  • Ultrafiltration device (e.g., 3 kDa MWCO spin filter)

  • H₂¹⁶O-free water (for final sample prep, if needed)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare the reaction mixture. For a 100 µL final volume:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of 100 mM ADP

      • 20 µL of 50 mM KH₂P¹⁷O₄

      • 10 µL of H₂O

    • Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C).

  • Initiation of Labeling:

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Mix gently but thoroughly and incubate for the predetermined optimal time (e.g., 10 minutes). Avoid excessively long incubation times to minimize potential reverse reactions.

  • Rapid Quenching:

    • Stop the reaction by adding 50 µL of ice-cold 3 M Perchloric Acid.

    • Vortex immediately for 5-10 seconds to ensure complete and instantaneous denaturation of the enzyme. The solution should appear cloudy as the protein precipitates.

    • Incubate on ice for 15 minutes.

  • Removal of Precipitated Protein:

    • Centrifuge the tube at >14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant, which contains the ¹⁷O-labeled ATP, to a new, pre-chilled tube. Be careful not to disturb the protein pellet.

  • Neutralization and Desalting:

    • Neutralize the supernatant by adding the Neutralization Solution dropwise while vortexing gently until the pH is ~7.0. The insoluble potassium perchlorate salt will precipitate.

    • Incubate on ice for 10 minutes, then centrifuge at >14,000 x g for 10 minutes at 4 °C to pellet the salt.

    • Transfer the supernatant to a new tube. This sample can be used for direct analysis or further purification.

  • Sample Preparation for Analysis:

    • Crucial Step: To prevent back-exchange, immediately flash-freeze the neutralized supernatant in liquid nitrogen and lyophilize to complete dryness.

    • For NMR analysis, re-dissolve the lyophilized powder in a minimal amount of D₂O or, for maximum stability, H₂¹⁷O.

    • For MS analysis, re-dissolve in an appropriate anhydrous or low-water-content solvent.

    • Analyze the sample as quickly as possible.

Section 5: Visual Workflow & Logic Diagrams

Experimental Workflow for ¹⁷O Labeling of ATP

This diagram illustrates the key steps in the protocol, highlighting points where scrambling is controlled.

ExperimentalWorkflow start Start: Prepare Reaction Mix (ADP, P¹⁷O₄, Buffer) initiate Initiate Reaction (Add Enzyme, Incubate) start->initiate quench Rapid Quench (Add Cold Perchloric Acid) initiate->quench control_scrambling1 Control Point: Timed incubation prevents reversibility scrambling initiate->control_scrambling1 centrifuge1 Centrifuge to Pellet Denatured Enzyme quench->centrifuge1 control_scrambling2 Control Point: Instant quench stops all enzymatic scrambling quench->control_scrambling2 neutralize Neutralize & Precipitate Salt (KOH/MOPS) centrifuge1->neutralize centrifuge2 Centrifuge to Pellet Salt neutralize->centrifuge2 lyophilize Flash-Freeze & Lyophilize (Remove all H₂O) centrifuge2->lyophilize analyze Re-dissolve & Analyze (NMR / Mass Spec) lyophilize->analyze control_scrambling3 Control Point: Removes H₂¹⁶O to prevent post-prep back-exchange lyophilize->control_scrambling3

Caption: Workflow for enzymatic ¹⁷O labeling with critical scrambling control points.

References

Technical Support Center: Data Processing for ¹⁷O NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in processing ¹⁷O NMR spectroscopy data. Given the unique challenges associated with the ¹⁷O nucleus, such as its low natural abundance and quadrupolar nature leading to broad signals, this guide offers targeted advice to navigate common experimental and data processing hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in processing ¹⁷O NMR data?

A1: The primary challenges in processing ¹⁷O NMR data stem from the inherent properties of the ¹⁷O nucleus:

  • Low Natural Abundance: With a natural abundance of only 0.037%, ¹⁷O NMR spectra typically suffer from a low signal-to-noise (S/N) ratio, often necessitating isotopic enrichment.[1]

  • Quadrupolar Nature: As a quadrupolar nucleus (spin I = 5/2), ¹⁷O is subject to efficient quadrupolar relaxation, which leads to broad resonance lines.[1][2] This broadening can obscure chemical shift information and complicate quantification.

  • Broad Signals: The combination of low abundance and quadrupolar relaxation results in broad signals that can be difficult to distinguish from baseline distortions. This makes processes like baseline correction and phasing particularly challenging.

  • Acoustic Ringing: ¹⁷O NMR experiments, especially at low frequencies and with large spectral widths, can be susceptible to acoustic ringing, an artifact that can distort the baseline and interfere with the observation of broad signals.[3]

Q2: How can I improve the signal-to-noise ratio (S/N) in my ¹⁷O NMR experiments?

A2: Improving the S/N ratio is critical for successful ¹⁷O NMR. Consider the following strategies:

  • Isotopic Enrichment: The most effective method is to use ¹⁷O-enriched starting materials.

  • Increase the Number of Scans: Signal averaging is a common technique to improve S/N. The S/N ratio increases with the square root of the number of scans. To achieve a high level of precision for quantitative measurements (e.g., ensuring the integral is within ±1% of the true value with 99% certainty), a signal-to-noise ratio of 250 is recommended.[4]

  • Optimize Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° pulse width for maximum signal intensity per scan.

    • Relaxation Delay (D1): For quantitative experiments, ensure complete relaxation by setting D1 to at least 5 times the longest T₁ value of interest.

  • Use a High-Field Spectrometer: Higher magnetic field strengths generally lead to increased sensitivity.

  • Cryoprobe Technology: If available, using a cryoprobe can significantly enhance S/N.

  • Data Processing Techniques: Applying an exponential window function (line broadening) during processing can improve the S/N in the final spectrum, but at the cost of resolution.

Q3: Which baseline correction method is best for broad ¹⁷O NMR signals?

A3: Baseline correction of broad ¹⁷O signals can be challenging as automated algorithms may mistake parts of the broad peak for the baseline. A combination of automated and manual methods often yields the best results.

  • Polynomial Fitting: This is a common method where the baseline is fitted to a polynomial function. For broad signals, it's often better to manually select baseline points in signal-free regions to guide the fit. Lower-order polynomials are often more effective and less likely to distort the broad peak.

  • Whittaker Smoother: This algorithm can be effective for automatic baseline correction but may require adjustment of the smoothness parameter, especially for very broad lines.

  • Manual Correction: In cases of severe distortion or very broad signals, manual baseline correction by selecting points along the baseline and fitting them to a polynomial can be the most reliable method.

  • FID Truncation: For spectra with severe baseline roll due to very short dwell times, one approach is to discard the initial points of the Free Induction Decay (FID) before the first rotational echo and then perform the Fourier transform. This can significantly improve the baseline.

Q4: What are the best practices for phasing ¹⁷O NMR spectra with broad peaks?

A4: Phasing broad ¹⁷O signals can be difficult, and automatic phase correction often fails. Manual phase correction is usually necessary.

  • Manual Phasing:

    • Select a prominent, relatively sharp peak if one exists to serve as a pivot point.

    • Adjust the zero-order phase (PH0) to correct the phase of the pivot peak.

    • Adjust the first-order phase (PH1) to correct the phase of the remaining peaks across the spectrum.

  • Low Signal-to-Noise: In spectra with very low S/N, it can be challenging to distinguish the true peak shape from the noise, making accurate phasing difficult. In such cases, acquiring more scans to improve the S/N is recommended before attempting to phase the spectrum.

  • Magnitude Calculation: As a last resort, if phasing proves impossible, a magnitude calculation can be used. This makes all signals positive but can distort the lineshape and broaden the base of the peaks.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Signal-to-Noise (S/N) Ratio - Insufficient number of scans. - Low sample concentration or no isotopic enrichment. - Incorrect pulse width calibration. - Suboptimal probe tuning and matching.- Increase the number of scans. - Use ¹⁷O-enriched materials if possible. - Accurately calibrate the 90° pulse width. - Tune and match the probe for each sample.
Distorted Baseline (Rolling or Curved) - Acoustic ringing. - Receiver dead time or probe ringing, especially with large spectral widths. - Very broad signals being misinterpreted by automatic baseline correction algorithms.- Use pulse sequences designed to minimize acoustic ringing. - Discard the first few points of the FID before Fourier transformation. - Employ manual baseline correction, carefully selecting points in signal-free regions. - Use lower-order polynomial fitting.
Phasing Difficulties (Distorted Peak Shapes) - Very broad resonance lines. - Low signal-to-noise ratio. - Presence of acoustic ringing or other artifacts.- Perform manual phase correction. - Improve S/N by acquiring more scans. - Address baseline issues before attempting to phase. - If all else fails, consider a magnitude calculation, but be aware of lineshape distortion.
Broad, Poorly Resolved Peaks - Inherent quadrupolar relaxation of ¹⁷O. - Poor magnetic field homogeneity (shimming). - Presence of paramagnetic impurities. - Chemical exchange processes.- Optimize shimming on your sample. - Ensure high sample purity and remove any paramagnetic contaminants. - For dynamic systems, consider lineshape analysis to extract kinetic information.
Inaccurate or Non-Reproducible Quantification - Incomplete spin-lattice relaxation between scans (D1 too short). - Inaccurate integration due to poor baseline correction or phasing. - Errors in sample preparation (weighing, standard purity).- Experimentally determine T₁ values and set the relaxation delay (D1) to at least 5 times the longest T₁. - Apply consistent and meticulous baseline and phase correction to all spectra in a series. - Use a calibrated microbalance and a certified internal standard where possible.

Quantitative Data Summary

Table 1: Comparison of Baseline Correction Methods for Broad Signals

Method Advantages Disadvantages Best For
Polynomial Fitting (Automated) Fast and easy to apply.Can distort broad peaks by misinterpreting them as baseline.Spectra with well-defined signal-free regions and moderately broad peaks.
Polynomial Fitting (Manual) High degree of user control, less likely to distort broad peaks.More time-consuming.Very broad and overlapping signals where automated methods fail.
Whittaker Smoother Good for automated processing pipelines.May require optimization of the smoothness parameter for very broad signals.Routine processing of large datasets with similar spectral characteristics.
FID Truncation Effective at removing severe baseline roll from short dwell time acquisitions.Can introduce other artifacts if not applied carefully.Solid-state or other experiments requiring very large spectral widths.

Table 2: Typical ¹⁷O NMR Relaxation Times

Parameter Typical Range Factors Influencing the Value
T₁ (Spin-Lattice Relaxation) Milliseconds to secondsMolecular size and tumbling rate, viscosity, temperature, magnetic field strength.
T₂ (Spin-Spin Relaxation) Microseconds to millisecondsMolecular size and tumbling rate, chemical exchange, magnetic field inhomogeneity. T₂ is always less than or equal to T₁.

Note: Due to the efficiency of quadrupolar relaxation, both T₁ and T₂ for ¹⁷O are generally much shorter than for spin-1/2 nuclei like ¹H or ¹³C.

Experimental Protocols

Protocol 1: General Workflow for Quantitative ¹⁷O NMR

A detailed workflow for performing quantitative ¹⁷O NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Accurately weigh analyte and internal standard prep2 Dissolve in deuterated solvent in a volumetric flask prep1->prep2 prep3 Transfer to a high-quality NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Tune and match the ¹⁷O probe acq1->acq2 acq3 Calibrate 90° pulse width acq2->acq3 acq4 Determine T₁ values (inversion-recovery) acq3->acq4 acq5 Set acquisition parameters (SW, D1 ≥ 5*T₁, NS) acq4->acq5 acq6 Acquire data acq5->acq6 proc1 Fourier Transform acq6->proc1 proc2 Manual Phase Correction proc1->proc2 proc3 Baseline Correction (manual or careful auto) proc2->proc3 proc4 Integrate signals of interest proc3->proc4 proc5 Calculate concentration proc4->proc5 G start Distorted ¹⁷O Spectrum check_sn Is S/N sufficient? start->check_sn increase_scans Increase number of scans check_sn->increase_scans No check_baseline Is the baseline distorted? check_sn->check_baseline Yes increase_scans->check_sn baseline_correction Apply manual baseline correction (e.g., polynomial fit) check_baseline->baseline_correction Yes check_phasing Are peaks poorly phased? check_baseline->check_phasing No baseline_correction->check_phasing phase_correction Perform manual phase correction check_phasing->phase_correction Yes check_artifacts Are there other artifacts (e.g., acoustic ringing)? check_phasing->check_artifacts No phase_correction->check_artifacts artifact_removal Use artifact-specific pulse sequences or processing techniques check_artifacts->artifact_removal Yes final_spectrum Acceptable Spectrum check_artifacts->final_spectrum No artifact_removal->final_spectrum

References

Technical Support Center: Overcoming Low Sensitivity of the ¹⁷O Nucleus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹⁷O NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent low sensitivity of the ¹⁷O nucleus. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance your experimental design, and improve data quality.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹⁷O nucleus so challenging to observe in NMR spectroscopy?

A1: The primary challenges in ¹⁷O NMR spectroscopy stem from a combination of intrinsic properties of the ¹⁷O nucleus:

  • Low Natural Abundance: The ¹⁷O isotope has a very low natural abundance of only 0.037%, which leads to inherently low sensitivity and a poor signal-to-noise ratio in NMR experiments.[1][2]

  • Quadrupolar Nature: As a quadrupolar nucleus with a spin quantum number I = 5/2, ¹⁷O interacts with electric field gradients, leading to broad spectral lines. This line broadening further reduces the signal-to-noise ratio and can complicate spectral interpretation.[1][3]

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹⁷O is relatively low, which also contributes to its lower sensitivity compared to nuclei like ¹H.

Q2: What are the main strategies to enhance the sensitivity of ¹⁷O NMR experiments?

A2: The two primary strategies to overcome the low sensitivity of ¹⁷O NMR are:

  • Isotopic Enrichment: Artificially increasing the concentration of the ¹⁷O isotope in the sample. This directly boosts the number of detectable nuclei, leading to a significant increase in signal intensity.

  • Hyperpolarization Techniques: Methods that dramatically increase the nuclear spin polarization beyond the thermal equilibrium level. The most prominent technique for ¹⁷O NMR is Dynamic Nuclear Polarization (DNP).[4]

Q3: How does Dynamic Nuclear Polarization (DNP) enhance ¹⁷O NMR signals?

A3: DNP enhances NMR signal intensity by transferring the large spin polarization of unpaired electrons from a polarizing agent (typically a stable radical) to the target nuclei. This is achieved by irradiating the sample with microwaves at or near the electron paramagnetic resonance (EPR) frequency while at cryogenic temperatures (typically below 110 K). The enhanced polarization can be transferred either directly to ¹⁷O or indirectly via ¹H, followed by cross-polarization to ¹⁷O. DNP can lead to signal enhancements of several orders of magnitude, dramatically reducing experiment times.

Q4: What is isotopic enrichment and how is it performed for ¹⁷O?

A4: Isotopic enrichment is the process of increasing the percentage of the ¹⁷O isotope in a compound above its natural abundance. For ¹⁷O, this is often achieved by using ¹⁷O-enriched starting materials in chemical synthesis. A common and cost-effective precursor is ¹⁷O-enriched water (H₂¹⁷O). Various methods have been developed to incorporate ¹⁷O into different molecules, including direct exchange reactions with H₂¹⁷O, hydrothermal synthesis, and mechanochemical methods.

Q5: Can ¹⁷O NMR be applied in drug discovery and development?

A5: Yes, despite its challenges, ¹⁷O NMR has valuable applications in drug discovery and development. It can provide unique insights into molecular interactions, such as drug-target binding, by probing the local environment of oxygen atoms. The chemical shift of ¹⁷O is highly sensitive to its environment, making it a useful probe for studying hydrogen bonding and conformational changes upon ligand binding. The sensitivity enhancement techniques discussed here are crucial for making such applications feasible.

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁷O NMR experiments and provides actionable solutions.

Problem Possible Causes Solutions
Low Signal-to-Noise (S/N) Ratio 1. Insufficient sample concentration or low isotopic enrichment. 2. Suboptimal NMR acquisition parameters (e.g., insufficient number of scans, incorrect pulse width). 3. Poor magnetic field homogeneity (shimming). 4. Incorrect probe tuning and matching.1. Increase the concentration of the ¹⁷O-containing species. If using natural abundance samples, consider isotopic enrichment. 2. Increase the number of scans. Ensure the 90° pulse width is accurately calibrated. Optimize the relaxation delay (D1) for efficient signal averaging. 3. Carefully shim the magnetic field on your sample to achieve a narrow and symmetrical lock signal. 4. Ensure the NMR probe is properly tuned to the ¹⁷O frequency and matched to the spectrometer's electronics.
Broad Spectral Lines 1. Inherent quadrupolar broadening of the ¹⁷O nucleus. 2. Poor shimming of the magnetic field. 3. Sample heterogeneity (e.g., presence of solid particles). 4. Chemical exchange processes occurring at an intermediate rate.1. While some broadening is unavoidable, acquiring spectra at higher magnetic fields can reduce second-order quadrupolar broadening. 2. Meticulous shimming is critical. Consider using automated shimming routines followed by manual optimization. 3. Ensure your sample is fully dissolved and filter it to remove any particulate matter. 4. Try acquiring spectra at different temperatures to move out of the intermediate exchange regime, which may sharpen the signals.
Baseline Distortions (e.g., Acoustic Ringing) 1. Acoustic ringing, a probe-dependent artifact, is common for low-frequency nuclei like ¹⁷O.1. Use an appropriate acquisition window and apply a left-shift to the FID before Fourier transformation. Employ baseline correction algorithms during data processing. Some spectrometers have specialized pre-acquisition delays to mitigate acoustic ringing.
Inaccurate Quantitative Measurements 1. Incomplete relaxation of the ¹⁷O nuclei between scans (saturation). 2. Non-uniform excitation of the spectral region. 3. Distorted baselines affecting integration.1. Use a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest. 2. Ensure the transmitter offset is placed in the center of the spectral region of interest and that the pulse width is calibrated for uniform excitation. 3. Apply careful baseline correction before integrating the signals.

Data Presentation: Sensitivity Enhancement Techniques

The following tables summarize quantitative data for key sensitivity enhancement techniques in ¹⁷O NMR.

Table 1: Comparison of DNP Polarizing Agents for ¹⁷O NMR

Polarizing AgentRadical TypeTypical ConcentrationTemperature (K)Observed ¹⁷O Signal Enhancement (ε)Reference
TOTAPOLBiradical10-20 mM< 90~80
Trityl (OX063)Monoradical10-40 mM< 88> 100
SA-BDPAMonoradical10-40 mM< 88< 10
bTbKBiradicalNot specifiedNot specifiedSignificant enhancement reported

Table 2: Overview of ¹⁷O Isotopic Enrichment Methods

Enrichment MethodPrecursorTypical ConditionsAchieved Enrichment LevelKey AdvantagesReference
Hydrothermal Synthesis H₂¹⁷OHigh temperature and pressure in an autoclaveUp to uniform enrichmentCan be integrated into material synthesis
Gas-Solid Exchange ¹⁷O₂ gasHigh temperatures (e.g., 900 °C)Dependent on conditionsSuitable for solid-state materials
Mechanochemical Milling H₂¹⁷OBall milling at room temperature3-11%Rapid and atom-efficient
Direct Exchange H₂¹⁷OAmbient conditionsVaries with labilitySimple method for labile oxygen sites

Experimental Protocols

Protocol 1: General Workflow for DNP-Enhanced Solid-State ¹⁷O NMR

  • Sample Preparation:

    • Dissolve the ¹⁷O-labeled compound of interest in a suitable glass-forming solvent mixture (e.g., glycerol/water).

    • Add the chosen polarizing agent (e.g., TOTAPOL or Trityl) to the desired concentration (typically 10-40 mM).

    • Transfer the solution to a solid-state NMR rotor (e.g., a 4 mm sapphire rotor).

  • Spectrometer Setup:

    • Insert the sample into the NMR probe.

    • Cool the sample to cryogenic temperatures (typically 80-100 K) using the variable temperature unit.

    • Tune the probe to the ¹⁷O, ¹H, and microwave frequencies.

  • DNP Enhancement:

    • Turn on the microwave source and irradiate the sample at the appropriate frequency to induce dynamic nuclear polarization. The optimal microwave frequency is typically determined experimentally by acquiring a field profile.

  • NMR Data Acquisition:

    • Use a suitable solid-state NMR pulse sequence. For indirect DNP, this typically involves:

      • ¹H excitation.

      • Cross-polarization (CP) from ¹H to ¹⁷O.

      • ¹⁷O signal acquisition under high-power ¹H decoupling.

    • For direct DNP, a single pulse on the ¹⁷O channel followed by acquisition is used.

    • Set appropriate acquisition parameters, including magic-angle spinning (MAS) rate, contact time for CP, and recycle delay.

  • Data Processing:

    • Apply appropriate window functions, Fourier transform the free induction decay (FID), and perform phase and baseline corrections.

Protocol 2: ¹⁷O Enrichment of a Carboxylic Acid using H₂¹⁷O

  • Dissolution: Dissolve the carboxylic acid in a minimal amount of a suitable organic solvent.

  • Addition of H₂¹⁷O: Add a stoichiometric excess of ¹⁷O-enriched water (H₂¹⁷O) to the solution.

  • Acid Catalysis (Optional): Add a catalytic amount of a strong acid (e.g., HCl) to facilitate the oxygen exchange.

  • Equilibration: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to several days, depending on the reactivity of the carboxylic acid.

  • Monitoring: Monitor the progress of the enrichment by taking small aliquots of the reaction mixture, removing the solvent and water under vacuum, and acquiring a ¹⁷O NMR spectrum.

  • Work-up: Once the desired level of enrichment is achieved, remove the solvent and excess water by lyophilization or evaporation under reduced pressure.

  • Characterization: Confirm the final enrichment level by NMR or mass spectrometry.

Visualizations

DNP_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ¹⁷O-labeled sample in glass-forming solvent prep2 Add DNP polarizing agent (e.g., TOTAPOL) prep1->prep2 prep3 Transfer to NMR rotor prep2->prep3 setup1 Insert sample and cool to < 100 K prep3->setup1 setup2 Tune probe to ¹⁷O, ¹H, and microwave frequencies setup1->setup2 acq1 Microwave irradiation for DNP setup2->acq1 acq2 Apply ¹H-¹⁷O Cross-Polarization Pulse Sequence acq1->acq2 acq3 Acquire ¹⁷O FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2

Caption: Workflow for DNP-Enhanced Solid-State ¹⁷O NMR Experiments.

Troubleshooting_Logic cluster_sample Sample Issues cluster_params Instrument Parameters cluster_solutions Solutions start Low ¹⁷O NMR Signal? check_conc Is sample concentration sufficient? start->check_conc Yes check_enrich Is isotopic enrichment adequate? check_conc->check_enrich Yes sol_conc Increase concentration or enrichment check_conc->sol_conc No check_sol Is sample fully dissolved? check_enrich->check_sol Yes check_enrich->sol_conc No check_scans Are number of scans sufficient? check_sol->check_scans Yes sol_dissolve Filter sample / Change solvent check_sol->sol_dissolve No check_pulse Is 90° pulse calibrated? check_scans->check_pulse Yes sol_scans Increase number of scans check_scans->sol_scans No check_shim Is shimming optimized? check_pulse->check_shim Yes sol_pulse Calibrate pulse width check_pulse->sol_pulse No sol_shim Re-shim sample check_shim->sol_shim No end Signal Improved check_shim->end Yes

Caption: Decision tree for troubleshooting low signal in ¹⁷O NMR.

References

Technical Support Center: L-Tyrosine-¹⁷O Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of L-Tyrosine-¹⁷O in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on potential challenges and to offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying L-Tyrosine-¹⁷O by mass spectrometry?

A1: The primary challenges in quantifying L-Tyrosine-¹⁷O include:

  • Isotopic Interference: The low natural abundance of ¹⁷O (0.038%) means that the M+1 peak of the unlabeled L-Tyrosine, primarily due to the natural abundance of ¹³C (1.11%), can interfere with the signal of the L-Tyrosine-¹⁷O isotopologue.[1][2][3]

  • Correction for Natural Abundance: Accurate quantification requires precise correction for the natural abundance of all isotopes (¹³C, ¹⁵N, ¹⁸O, and ¹⁷O) in both the analyte and the internal standard.[1][4] Failure to do so can lead to significant overestimation of the labeled species.

  • Incomplete Labeling: The synthesis of L-Tyrosine-¹⁷O may not be 100% efficient, leading to a mixture of labeled and unlabeled species. This isotopic impurity must be accounted for in the quantification.

  • Mass Resolution: Sufficient mass resolution is critical to distinguish the ¹⁷O-labeled peak from other isobaric interferences. For instance, resolving the ¹⁷O₁ and ¹³C₁ peaks requires a nominal mass resolution of at least 140,000.

Q2: Why is a high-resolution mass spectrometer recommended for ¹⁷O-labeled compounds?

A2: A high-resolution mass spectrometer is recommended to resolve the small mass difference between the ¹⁷O isotope and other naturally occurring isotopes that can cause isobaric interference. For example, the mass difference between a molecule containing one ¹⁷O atom and the same molecule containing one ¹³C and one ¹⁶O atom at the same nominal mass is very small. High-resolution instruments can distinguish these peaks, leading to more accurate quantification.

Q3: How do I correct for the natural isotopic abundance of ¹⁷O?

A3: Correction for natural isotopic abundance is typically performed using matrix-based calculations. This involves:

  • Analyzing an unlabeled standard of L-Tyrosine to determine its natural mass isotopomer distribution (MID).

  • Using this information to create a correction matrix that mathematically subtracts the contribution of naturally abundant isotopes from the measured signal of the L-Tyrosine-¹⁷O sample.

  • Several software packages, such as AccuCor and IsoCorrectoR, are available to perform these corrections.

Q4: What are potential sources of error in the synthesis of L-Tyrosine-¹⁷O?

A4: A simple chemical procedure has been developed to introduce ¹⁷O labels into the carboxylic and phenolic sites of L-tyrosine. Potential sources of error in the synthesis include incomplete labeling, leading to a lower-than-expected isotopic enrichment, and the presence of residual unlabeled L-Tyrosine. It is crucial to determine the isotopic purity of the synthesized standard, which can be assessed using mass spectrometry or ¹⁷O NMR spectroscopy.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Overestimation of L-Tyrosine-¹⁷O concentration Inadequate correction for natural isotopic abundance of ¹³C in the unlabeled analyte.1. Analyze a pure, unlabeled L-Tyrosine standard under the same LC-MS/MS conditions. 2. Use the measured mass isotopomer distribution of the unlabeled standard to perform a natural abundance correction on your samples. 3. Utilize software tools designed for natural abundance correction.
Poor peak separation between L-Tyrosine-¹⁷O and interfering ions Insufficient mass resolution of the mass spectrometer.1. Use a high-resolution mass spectrometer capable of resolving small mass differences (e.g., Orbitrap or FT-ICR). A resolution of at least 140,000 is recommended to separate ¹⁷O₁ and ¹³C₁ peaks. 2. Optimize chromatographic separation to ensure interfering species are not co-eluting with L-Tyrosine-¹⁷O.
Inconsistent or non-linear calibration curve Isotopic interference between the analyte and the stable isotope-labeled internal standard. Impurities in the L-Tyrosine-¹⁷O standard.1. Verify the isotopic purity of your L-Tyrosine-¹⁷O standard. 2. If isotopic crosstalk is suspected, a non-linear calibration function may be necessary to accurately model the relationship. 3. Ensure that the concentration of the internal standard is appropriate and consistent across all samples and standards.
Low signal intensity for L-Tyrosine-¹⁷O Low isotopic enrichment of the synthesized standard. Inefficient ionization or fragmentation.1. Confirm the isotopic enrichment of your L-Tyrosine-¹⁷O standard. 2. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal for L-Tyrosine. 3. Optimize collision energy in the tandem mass spectrometer to ensure efficient fragmentation and production of characteristic product ions.

Quantitative Data

Table 1: Natural Isotope Abundances
IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹⁴N99.632
¹⁵N0.368
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Table 2: Calculated m/z Values for L-Tyrosine and L-Tyrosine-¹⁷O

The molecular formula for L-Tyrosine is C₉H₁₁NO₃.

SpeciesMonoisotopic Mass (Da)Predominant IsotopesExpected [M+H]⁺ (m/z)
Unlabeled L-Tyrosine (M)181.0739¹²C₉, ¹H₁₁, ¹⁴N₁, ¹⁶O₃182.0812
M+1182.0773¹³C₁, ¹²C₈, ¹H₁₁, ¹⁴N₁, ¹⁶O₃183.0846
L-Tyrosine-¹⁷O182.0783¹²C₉, ¹H₁₁, ¹⁴N₁, ¹⁶O₂, ¹⁷O₁183.0856

Note: These values are calculated based on the most abundant isotopes. The actual mass spectrum will show a distribution of isotopologues.

Experimental Protocols

Representative Protocol for LC-MS/MS Quantification of L-Tyrosine-¹⁷O

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation:

  • Spike biological samples with a known concentration of a suitable internal standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁).

  • Perform protein precipitation using a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC Separation:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • Precursor Ions:

    • Unlabeled L-Tyrosine: m/z 182.08

    • L-Tyrosine-¹⁷O: m/z 183.09

    • Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁): m/z 192.11

  • Product Ions: Monitor characteristic fragment ions for each precursor. For tyrosine, a common fragment corresponds to the loss of the carboxyl group (m/z 136.08).

  • Collision Energy: Optimize for each precursor-product transition.

4. Data Analysis:

  • Integrate the peak areas for the selected transitions of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Perform natural abundance correction using data from an unlabeled L-Tyrosine standard.

  • Quantify the concentration of L-Tyrosine-¹⁷O using a calibration curve prepared with known concentrations of the labeled standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (SRM/PRM) LC->MS Integrate Peak Integration MS->Integrate Correct Natural Abundance Correction Integrate->Correct Quantify Quantification Correct->Quantify

Caption: Experimental workflow for L-Tyrosine-¹⁷O quantification.

troubleshooting_logic Start Inaccurate Quantification Check_NAC Is Natural Abundance Correction Applied Correctly? Start->Check_NAC Check_Resolution Is Mass Resolution Sufficient? Check_NAC->Check_Resolution Yes No_NAC Perform Natural Abundance Correction Check_NAC->No_NAC No Check_Purity Is the Labeled Standard Pure? Check_Resolution->Check_Purity Yes Low_Resolution Use High-Resolution MS Check_Resolution->Low_Resolution No Impure_Standard Verify Standard Purity / Use Non-linear Calibration Check_Purity->Impure_Standard No Success Accurate Quantification Check_Purity->Success Yes No_NAC->Check_Resolution Low_Resolution->Check_Purity Impure_Standard->Success

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Best Practices for Storing and Handling L-Tyrosine-¹⁷O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of L-Tyrosine-¹⁷O. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this isotopically labeled amino acid in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid L-Tyrosine-¹⁷O?

A1: Solid L-Tyrosine-¹⁷O should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] Unlike many other isotopically labeled amino acids that require storage at low temperatures, room temperature storage is recommended for this specific product to prevent potential moisture condensation upon removal from cold storage, which could compromise its stability.

Q2: What is the shelf life of L-Tyrosine-¹⁷O?

A2: When stored correctly in its solid form, L-Tyrosine has an indefinite shelf life.[3] However, it is crucial to protect it from environmental factors like humidity and light to prevent degradation.

Q3: I'm having trouble dissolving L-Tyrosine-¹⁷O. Why is it not dissolving in water at a neutral pH?

A3: L-Tyrosine has very low solubility in water at a neutral pH (approximately 0.45 mg/mL).[1] This is a common challenge for researchers. To prepare a stock solution, L-Tyrosine needs to be dissolved in a solution with a pH below 2 or above 9.[1]

Q4: How can I prepare a stock solution of L-Tyrosine-¹⁷O for my experiments?

A4: To prepare a stock solution, you can dissolve L-Tyrosine-¹⁷O in an acidic solution, such as 1 M HCl, which can achieve a solubility of 25 mg/mL. Alternatively, for cell culture applications where a neutral pH is required, using a dipeptide form of tyrosine, such as glycyl-L-tyrosine, is a reliable method to achieve higher concentrations without causing a pH shock to the media.

Q5: Is there a risk of the ¹⁷O isotope exchanging with oxygen from water or other sources?

A5: Isotopic exchange, particularly for oxygen isotopes in carboxyl groups, can be a concern. This "back-exchange" is influenced by pH and temperature. While the phenolic oxygen in L-Tyrosine is generally stable, the carboxylic acid oxygens are more susceptible to exchange, especially under acidic conditions and elevated temperatures. To minimize this risk, it is advisable to prepare solutions fresh and store them for short periods under appropriate conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Mass Spectrometry Analysis
Symptom Possible Cause Troubleshooting Steps
Lower than expected mass shift or presence of unlabeled tyrosine. Isotopic back-exchange of the ¹⁷O label with oxygen from the solvent or reagents.Prepare solutions fresh using ¹⁶O-depleted water if possible. Minimize the time the sample is in solution before analysis. Avoid prolonged exposure to acidic or basic conditions.
Variable signal intensity of the internal standard. Differential matrix effects between the labeled and unlabeled tyrosine.Ensure co-elution of the analyte and the internal standard by optimizing chromatography. Consider using a column with lower resolution if separation is observed.
Poor signal intensity. Low sample concentration or inefficient ionization.Ensure the sample is appropriately concentrated. Experiment with different ionization techniques (e.g., ESI, MALDI) to optimize ionization efficiency for tyrosine.
Issue 2: Poor Signal Intensity or Broad Peaks in ¹⁷O NMR Spectroscopy
Symptom Possible Cause Troubleshooting Steps
Low signal-to-noise ratio. Insufficient sample concentration or insufficient number of scans.Increase the sample concentration. Increase the number of scans to improve the signal-to-noise ratio. Use a higher magnetic field spectrometer if available.
Broad, asymmetric peaks. Poor magnetic field homogeneity (shimming).Perform automated shimming. If the lineshape is still poor, manual shimming of the lower-order shims may be necessary. Ensure the sample is positioned correctly in the spinner turbine.
Baseline distortions (acoustic ringing). Artifacts from the NMR probe, common for low-frequency nuclei like ¹⁷O.Use a pulse sequence designed to minimize acoustic ringing. Adjust acquisition parameters, such as the pre-acquisition delay.

Quantitative Data Summary

Table 1: Solubility of L-Tyrosine in Various Solvents

Solvent Temperature Solubility Reference
Water (neutral pH)25 °C~0.45 mg/mL
1 M HClRoom Temperature25 mg/mL
Alkaline Solutions (pH > 9)Not specifiedIncreased solubility
DMSONot specifiedHigher solubility than water

Table 2: Factors Influencing the Stability of L-Tyrosine in Solution

Factor Effect on Stability Recommendations Reference
pH L-Tyrosine is most stable in the pH range of 3 to 8.5. The rate of degradation is pH-dependent.Maintain the pH of stock solutions within the optimal range for stability.
Temperature Higher temperatures accelerate the rate of degradation.Store stock solutions at recommended temperatures (see specific protocols). Avoid repeated freeze-thaw cycles.
Light Exposure to UV light can lead to photodegradation.Protect solutions from light by using amber vials or storing them in the dark.
Oxygen The presence of oxygen can contribute to the formation of colored degradation products, especially during light exposure.For long-term storage of solutions, consider degassing the solvent or storing under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of a Concentrated L-Tyrosine-¹⁷O Stock Solution for Cell Culture

Objective: To prepare a sterile, concentrated stock solution of L-Tyrosine-¹⁷O for supplementation in cell culture media.

Materials:

  • L-Tyrosine-¹⁷O powder

  • Cell culture grade 1 M HCl

  • Cell culture grade 1 M NaOH

  • Sterile, purified water (cell culture grade)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile conical tube, weigh the desired amount of L-Tyrosine-¹⁷O powder.

  • Add a small volume of sterile 1 M HCl dropwise while gently vortexing until the powder is completely dissolved.

  • Slowly add sterile 1 M NaOH to neutralize the solution to the desired pH for your cell culture medium. Monitor the pH closely.

  • Bring the solution to the final desired volume with sterile, purified water.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C for longer-term storage.

Protocol 2: Sample Preparation for ¹⁷O NMR Spectroscopy

Objective: To prepare a sample of L-Tyrosine-¹⁷O for analysis by ¹⁷O NMR spectroscopy to verify isotopic incorporation and study its chemical environment.

Materials:

  • L-Tyrosine-¹⁷O

  • Deuterated solvent (e.g., D₂O with pH adjustment, or DMSO-d₆)

  • High-quality 5 mm NMR tube

Procedure:

  • Accurately weigh 5-25 mg of L-Tyrosine-¹⁷O.

  • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent. Ensure the sample is fully dissolved; sonication may be required.

  • If using D₂O, adjust the pH as necessary to ensure dissolution and to study pH-dependent chemical shifts.

  • Transfer the solution to a high-quality, clean 5 mm NMR tube.

  • Cap the NMR tube securely and label it clearly.

  • Proceed with instrument setup, including tuning the probe to the ¹⁷O frequency, locking, and shimming the magnetic field.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis of a Peptide Containing L-Tyrosine-¹⁷O

Objective: To prepare a peptide sample containing L-Tyrosine-¹⁷O for analysis by LC-MS/MS to confirm its incorporation and for use in quantitative proteomics.

Materials:

  • Peptide sample containing L-Tyrosine-¹⁷O

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS vials

Procedure:

  • Dissolve the lyophilized peptide in LC-MS grade water to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with a water/acetonitrile (95:5, v/v) mixture containing 0.1% formic acid to a final concentration suitable for your instrument (e.g., 1 µg/mL for LC-MS analysis).

  • Transfer the final solution to an LC-MS vial.

  • Set up the LC-MS/MS method with a suitable gradient (e.g., 5% to 60% acetonitrile over 15 minutes) and a data-dependent acquisition mode to trigger MS/MS scans on the precursor ion of the ¹⁷O-labeled peptide.

  • Analyze the data to confirm the mass shift corresponding to the ¹⁷O incorporation and to identify characteristic fragment ions.

Visualizations

Storage_Handling_Workflow Workflow for Storing and Handling L-Tyrosine-¹⁷O cluster_storage Storage cluster_handling Handling and Preparation cluster_application Application Receive Receive Store Store at Room Temperature (Protect from light and moisture) Receive->Store Weigh Weigh in a well-ventilated area Store->Weigh Dissolve Dissolve in acidic or basic solution (e.g., 1 M HCl) Weigh->Dissolve Neutralize Neutralize if necessary (e.g., for cell culture) Dissolve->Neutralize Filter Sterile filter (0.22 µm) Neutralize->Filter Experiment Use in Experiment (e.g., Cell Culture, NMR, MS) Filter->Experiment

Caption: A logical workflow for the proper storage and handling of L-Tyrosine-¹⁷O.

Troubleshooting_Solubility Troubleshooting L-Tyrosine-¹⁷O Solubility Issues Start Insolubility Issue Check_pH Is the solvent pH neutral? Start->Check_pH Acid_Base Use acidic (pH < 2) or basic (pH > 9) solvent Check_pH->Acid_Base Yes Organic_Solvent Consider DMSO as an alternative Check_pH->Organic_Solvent Yes Dipeptide For cell culture, use a soluble dipeptide form Check_pH->Dipeptide Yes, for cell culture Success Solubility Achieved Acid_Base->Success Organic_Solvent->Success Dipeptide->Success

Caption: A decision tree for troubleshooting common solubility problems with L-Tyrosine-¹⁷O.

References

Validation & Comparative

A Researcher's Guide to Isotopic Labeling of L-Tyrosine: A Comparative Analysis of ¹⁷O, ¹³C, and ¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Isotopic labeling of amino acids, such as L-Tyrosine, offers a powerful tool for elucidating metabolic pathways, protein structure and dynamics, and for quantitative proteomics. This guide provides an objective comparison of L-Tyrosine labeled with stable isotopes of oxygen (¹⁷O), carbon (¹³C), and nitrogen (¹⁵N), supported by experimental data and detailed protocols to inform experimental design.

The choice of isotope for labeling L-Tyrosine depends on the specific research question and the analytical technique to be employed, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each isotope presents a unique set of advantages and challenges in terms of sensitivity, resolution, and the type of information it can provide.

Performance Comparison: L-Tyrosine-¹⁷O vs. ¹³C vs. ¹⁵N Labeling

The utility of each isotopically labeled L-Tyrosine variant is dictated by the nuclear properties of the isotope and its role in the structure of the amino acid.

  • L-Tyrosine-¹⁷O: As a quadrupolar nucleus with a very low natural abundance (0.038%), ¹⁷O presents significant challenges for NMR spectroscopy, often resulting in broad signals. However, recent advancements in high-field NMR and solid-state techniques have made ¹⁷O a unique probe for studying hydrogen bonding, protein structure, and folding, as it is directly involved in key functional groups like carboxyl and hydroxyl moieties.[1][2] In mass spectrometry, the use of heavy oxygen isotopes (often ¹⁸O as a more readily available alternative) allows for the tracking of oxygen incorporation in metabolic reactions and can be used in quantitative proteomics through enzymatic labeling of the C-terminus of peptides.[3]

  • L-Tyrosine-¹³C: With a natural abundance of 1.1% and a nuclear spin of 1/2, ¹³C is an excellent choice for both NMR and MS.[] In NMR, ¹³C labeling provides detailed information on the carbon backbone of proteins, aiding in structural determination and dynamic studies.[] In mass spectrometry, the significant mass shift upon ¹³C incorporation is fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and for tracing metabolic fluxes.

  • L-Tyrosine-¹⁵N: This isotope has a low natural abundance (0.37%) and a nuclear spin of 1/2, making it ideal for NMR studies with low background noise. ¹⁵N labeling is a cornerstone of protein NMR, with the ¹H-¹⁵N HSQC experiment being a standard method for obtaining a "fingerprint" of a protein. In mass spectrometry, ¹⁵N labeling is also used in SILAC and metabolic studies, often in combination with ¹³C for dual labeling to achieve greater mass separation and quantification accuracy.

Data Presentation: Quantitative Comparison of Isotopic Labeling Strategies

FeatureL-Tyrosine-¹⁷OL-Tyrosine-¹³CL-Tyrosine-¹⁵N
Primary Application Probing hydrogen bonds, protein structure & folding (NMR)Quantitative proteomics (SILAC), metabolic flux analysis, protein structure (NMR & MS)Protein structure & dynamics (NMR), quantitative proteomics (SILAC)
Analytical Technique NMR (primarily solid-state), MS (as ¹⁸O)NMR, MSNMR, MS
Natural Abundance 0.038%1.1%0.37%
Nuclear Spin 5/2 (Quadrupolar)1/21/2
NMR Signal Characteristics Broad signals, requires high-field instrumentsSharp signals, good resolutionSharp signals, low background
Mass Shift per Atom (Da) +1.004+1.003+0.997
SILAC Compatibility Not standardYes (Heavy channel)Yes (Medium/Heavy channel)
Advantages Direct probe of oxygen chemistry and hydrogen bonds.Versatile for both NMR and MS, significant mass shift for MS.Low background in NMR, well-established NMR methods.
Disadvantages Low sensitivity and broad NMR signals due to quadrupolar nature.Higher natural abundance can contribute to background in MS.Smaller mass shift per atom compared to ¹³C.

Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC with ¹³C/¹⁵N L-Tyrosine

This protocol outlines the general steps for a SILAC experiment to compare protein abundance between two cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "light" population, use a SILAC medium containing natural ("light") L-arginine, L-lysine, and L-tyrosine.
  • For the "heavy" population, use a SILAC medium where the "light" amino acids are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C₆-L-Tyrosine and ¹⁵N₂-¹³C₆-L-Arginine, ¹⁵N₄-¹³C₆-L-Lysine).
  • Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.

2. Experimental Treatment:

  • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment). The other population serves as the control.

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration for each lysate.

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.
  • Separate the protein mixture by SDS-PAGE.
  • Excise the protein bands and perform in-gel digestion with an appropriate protease (e.g., trypsin).

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the heavy to light peptide pairs. This ratio reflects the relative abundance of the protein in the two cell populations.

Protocol 2: ¹³C Metabolic Flux Analysis using L-Tyrosine-¹³C

This protocol provides a general workflow for tracing the metabolic fate of L-Tyrosine using ¹³C labeling.

1. Cell Culture and Labeling:

  • Culture cells in a medium where the standard L-Tyrosine is replaced with a ¹³C-labeled version (e.g., U-¹³C₉-L-Tyrosine).
  • The duration of labeling will depend on the specific metabolic pathway and whether steady-state or dynamic flux is being measured.

2. Metabolite Extraction:

  • Harvest the cells at desired time points and perform a rapid quenching of metabolism (e.g., using cold methanol).
  • Extract the metabolites using a suitable solvent system.

3. Analytical Measurement:

  • Analyze the metabolite extracts using either high-resolution mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy to determine the incorporation of ¹³C into downstream metabolites.

4. Data Analysis and Flux Calculation:

  • Correct the raw data for the natural abundance of ¹³C.
  • Use metabolic modeling software to calculate the metabolic fluxes through the relevant pathways based on the isotopomer distribution in the measured metabolites.

Protocol 3: Protein NMR Spectroscopy with ¹⁵N L-Tyrosine

This protocol describes the general steps for preparing a ¹⁵N-labeled protein sample for NMR analysis.

1. Protein Expression and Labeling:

  • Express the protein of interest in a suitable expression system (e.g., E. coli).
  • Grow the cells in a minimal medium where the standard nitrogen source (e.g., ammonium chloride) is replaced with ¹⁵NH₄Cl. This will result in uniform ¹⁵N labeling of all amino acids, including L-Tyrosine.
  • For selective labeling of L-Tyrosine, an auxotrophic E. coli strain can be used, grown in a medium containing unlabeled amino acids and ¹⁵N-L-Tyrosine.

2. Protein Purification:

  • Lyse the cells and purify the labeled protein using standard chromatography techniques.

3. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (typically at a pH where the protein is stable and soluble).
  • Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).
  • Add a small amount of D₂O (5-10%) for the lock signal.

4. NMR Data Acquisition:

  • Acquire NMR spectra, such as a 2D ¹H-¹⁵N HSQC experiment, to obtain a fingerprint of the protein's amide signals.
  • Further multidimensional NMR experiments can be performed to determine the protein's structure and dynamics.

Mandatory Visualization

Experimental_Workflow_for_SILAC cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation & Analysis Light_Culture Cell Culture (Light L-Tyrosine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (¹³C/¹⁵N L-Tyrosine) Treatment Experimental Treatment Heavy_Culture->Treatment Lysis Cell Lysis Control->Lysis Treatment->Lysis Mixing Mix Equal Protein Amounts Lysis->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for quantitative proteomics using SILAC.

Tyrosine_Kinase_Signaling Ligand Ligand RTK Receptor Tyrosine Kinase (Inactive) Ligand->RTK Binding & Dimerization RTK_active Receptor Tyrosine Kinase (Active, Phosphorylated) RTK->RTK_active Autophosphorylation Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor Recruitment Effector Effector Protein (e.g., Sos) Adaptor->Effector Activation Ras Ras Effector->Ras Activation Downstream_Signaling Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream_Signaling

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

References

Unlocking the Potential of Oxygen: A Guide to the Advantages of ¹⁷O NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more precise and insightful analytical techniques is perpetual. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization, the full potential of observing all constituent atoms remains largely untapped. This guide illuminates the distinct advantages of ¹⁷O NMR spectroscopy, a powerful technique poised to provide unique structural and dynamic information often inaccessible through other common spectroscopic methods.

Oxygen atoms are fundamental to the structure and function of a vast array of molecules, from biological macromolecules to advanced materials. Despite its prevalence, the most abundant oxygen isotope, ¹⁶O, is NMR-silent. The only NMR-active stable isotope is ¹⁷O, which, despite its challenges, offers a direct window into the chemical environment of oxygen.[1][2][3] This guide provides a comprehensive comparison of ¹⁷O NMR with other spectroscopic techniques, supported by experimental data and detailed protocols, to showcase its unique capabilities in modern research and development.

¹⁷O NMR vs. Other Spectroscopic Techniques: A Comparative Overview

The primary advantages of ¹⁷O NMR stem from its direct observation of oxygen atoms, providing information that is often only inferred by other methods. Its sensitivity to the local electronic environment makes it a powerful tool for studying hydrogen bonding, molecular dynamics, and reaction mechanisms.

Quantitative Comparison of NMR Active Nuclei

The choice of an NMR-active nucleus for a particular study depends on several factors, including its natural abundance, sensitivity, and the information it can provide. The following table summarizes key parameters for ¹⁷O in comparison to other commonly used nuclei in biological and chemical research.

NucleusSpin (I)Natural Abundance (%)Relative Sensitivity (vs. ¹H)Chemical Shift Range (ppm)Key AdvantagesKey Disadvantages
¹⁷O 5/20.0372.91 x 10⁻²~2000Direct probe of oxygen environment, highly sensitive to hydrogen bonding and dynamics.[4][5]Low natural abundance, quadrupolar nucleus leading to broad lines.
¹H 1/299.981.00~15High sensitivity and natural abundance, excellent for structural elucidation.Limited chemical shift range can lead to spectral overlap.
¹³C 1/21.11.59 x 10⁻²~250Wide chemical shift range, provides carbon backbone information.Low natural abundance often requires isotopic labeling.
¹⁵N 1/20.371.04 x 10⁻³~900Sensitive to protein structure and dynamics, wide chemical shift range.Very low sensitivity and natural abundance, requires isotopic labeling.
³¹P 1/21006.63 x 10⁻²~700High natural abundance and sensitivity, key for studying nucleic acids and phospholipids.Not present in all molecules of interest.

Delving Deeper: Unique Advantages of ¹⁷O NMR

The quadrupolar nature of the ¹⁷O nucleus (spin I > 1/2), while contributing to broader spectral lines, is also the source of its unique sensitivity to the local electronic environment. This makes ¹⁷O NMR an exceptionally powerful tool for investigating phenomena that directly involve oxygen.

Probing Hydrogen Bonds with Unparalleled Sensitivity

Hydrogen bonds are critical in determining the structure and function of molecules ranging from proteins to synthetic polymers. ¹⁷O NMR is highly sensitive to the formation and dynamics of hydrogen bonds, as they directly influence the electric field gradient at the oxygen nucleus. Changes in hydrogen bonding strength result in significant shifts in the ¹⁷O NMR signal, providing quantitative insights into these crucial interactions.

Elucidating Molecular Dynamics and Reaction Mechanisms

The relaxation parameters of the ¹⁷O nucleus are highly sensitive to molecular motion. This allows for the characterization of dynamic processes over a wide range of timescales, from fast internal motions to slower conformational changes. In the context of drug development, this can be invaluable for understanding ligand binding and the dynamic response of a target protein. Furthermore, by tracking the ¹⁷O signal, it is possible to follow the course of chemical reactions and elucidate complex reaction mechanisms, including those in enzymatic catalysis.

Experimental Protocols: Harnessing the Power of ¹⁷O NMR

The successful application of ¹⁷O NMR often requires specialized experimental techniques to overcome the challenges of low natural abundance and quadrupolar line broadening. Isotopic enrichment of the sample with ¹⁷O is frequently necessary to obtain a sufficient signal-to-noise ratio.

High-Resolution Solid-State ¹⁷O NMR of Proteins

Objective: To obtain high-resolution ¹⁷O NMR spectra from a solid protein sample to probe the local environment of specific oxygen atoms.

Methodology:

  • Isotopic Labeling: Prepare the protein with ¹⁷O enrichment at specific sites of interest using established biochemical methods.

  • Sample Preparation: The lyophilized ¹⁷O-labeled protein is carefully packed into a solid-state NMR rotor.

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 18.8 T or higher) equipped with a solid-state probe.

  • Magic Angle Spinning (MAS): The sample is spun at a high rate (e.g., 60 kHz or higher) at the magic angle (54.7°) to average out anisotropic interactions and narrow the spectral lines.

  • High-Resolution Techniques: Employ advanced pulse sequences like Multiple-Quantum Magic Angle Spinning (MQMAS) or Double Rotation (DOR) to further reduce the second-order quadrupolar broadening and enhance resolution.

    • MQMAS: This 2D experiment correlates the multiple-quantum and single-quantum transitions of the quadrupolar nucleus, resulting in a high-resolution spectrum in one dimension.

    • DOR: This technique involves spinning the sample simultaneously around two different axes to average out the quadrupolar interactions more effectively.

  • Data Acquisition and Processing: Acquire the free induction decay (FID) and process the data using appropriate software to obtain the final high-resolution ¹⁷O NMR spectrum.

Visualizing Workflows and Pathways

The application of ¹⁷O NMR in complex research areas like drug discovery can be effectively visualized to illustrate the logical flow of experiments and decision-making processes.

DrugDiscoveryWorkflow cluster_0 Target Identification & Validation cluster_1 17O NMR Enabled Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Target Identify Target Protein Validation Validate Target Target->Validation Labeling 17O Isotopic Labeling of Target Validation->Labeling Screening NMR Screening of Fragment Library Labeling->Screening HitID Identify Hits via 17O Chemical Shift Perturbation Screening->HitID SAR Structure-Activity Relationship (SAR) by 17O NMR HitID->SAR Dynamics Characterize Binding Dynamics SAR->Dynamics Optimization Optimize Lead Compound Dynamics->Optimization Preclinical Preclinical Candidate Selection Optimization->Preclinical

Caption: Workflow for ¹⁷O NMR-assisted drug discovery.

HydrogenBondAnalysis cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Data Analysis cluster_3 Interpretation SamplePrep Prepare 17O-labeled sample (e.g., protein-ligand complex) NMR_Experiment Acquire 17O NMR spectrum (e.g., solid-state MAS) SamplePrep->NMR_Experiment DataProcessing Process spectrum to determine 17O chemical shifts NMR_Experiment->DataProcessing Comparison Compare chemical shifts with and without ligand/perturbation DataProcessing->Comparison Interpretation Correlate chemical shift changes to hydrogen bond strength/dynamics Comparison->Interpretation StructuralModel Refine structural model of interaction Interpretation->StructuralModel

Caption: Experimental workflow for hydrogen bond analysis using ¹⁷O NMR.

Conclusion

While ¹⁷O NMR spectroscopy presents challenges due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, modern high-field spectrometers and advanced experimental techniques have made it an increasingly accessible and powerful tool. Its unique sensitivity to the local oxygen environment provides invaluable insights into hydrogen bonding, molecular dynamics, and reaction mechanisms that are often difficult or impossible to obtain with other spectroscopic methods. For researchers and professionals in drug development and materials science, embracing ¹⁷O NMR can unlock a new dimension of molecular understanding, accelerating innovation and discovery.

References

L-Tyrosine-¹⁷O vs. L-Tyrosine-¹⁸O: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of ¹⁷O and ¹⁸O Isotopes for Tracing Tyrosine Metabolism

For researchers investigating protein turnover, catecholamine synthesis, and other metabolic pathways involving L-Tyrosine, stable isotope labeling is an indispensable tool. The choice between L-Tyrosine labeled with Oxygen-17 (¹⁷O) versus Oxygen-18 (¹⁸O) is not one of preference but of necessity, dictated entirely by the analytical technique employed and the specific biological question at hand. This guide provides a detailed comparison of these two isotopes, supported by experimental principles and data, to inform the selection for your metabolic studies.

Core Physicochemical and Analytical Differences

The fundamental distinction between ¹⁷O and ¹⁸O lies in their nuclear properties, which in turn dictates how they are detected. ¹⁸O is favored for mass spectrometry (MS) due to its significant mass change, while the unique nuclear spin of ¹⁷O makes it the sole choice for Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyL-Tyrosine-¹⁶O (Natural)L-Tyrosine-¹⁷OL-Tyrosine-¹⁸O
Natural Abundance ~99.76%~0.038%~0.20%
Nuclear Spin (I) 05/20
NMR Activity InactiveActive Inactive
Primary Analytical Method -NMR SpectroscopyMass Spectrometry
Mass Shift vs. ¹⁶O 0 Da+1 Da+2 Da
Primary Application -Studying enzyme kinetics, protein hydration, and local chemical environments.[1]Quantifying protein turnover, flux analysis, and metabolic tracing.[2][3][4]

Metabolic Fate of L-Tyrosine

L-Tyrosine is a non-essential amino acid synthesized from phenylalanine and serves as a critical precursor for several key biological pathways.[5] Understanding its metabolic fate is essential for designing effective isotope tracing studies. Labeled L-Tyrosine can be traced through its incorporation into newly synthesized proteins or its conversion into vital molecules like catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. Its degradation ultimately yields fumarate and acetoacetate, which enter central carbon metabolism.

L_Tyrosine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH Protein Protein Synthesis Tyr->Protein LDOPA L-DOPA Tyr->LDOPA TH Thyroid Thyroid Hormones Tyr->Thyroid Melanin Melanin Tyr->Melanin Degradation Catabolism Tyr->Degradation Dopamine Dopamine LDOPA->Dopamine DDC NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi Energy Fumarate & Acetoacetate Degradation->Energy

Figure 1. Simplified metabolic pathways of L-Tyrosine.

L-Tyrosine-¹⁸O for Mass Spectrometry-Based Proteomics

L-Tyrosine-¹⁸O is the isotope of choice for quantitative studies using mass spectrometry. The +2 Da mass shift per incorporated ¹⁸O atom is easily resolved by modern mass spectrometers, allowing for clear differentiation between "light" (¹⁶O) and "heavy" (¹⁸O) labeled peptides and proteins.

Principle: In metabolic labeling experiments, cells or organisms are cultured with media containing L-Tyrosine-¹⁸O. As new proteins are synthesized, this "heavy" tyrosine is incorporated. By measuring the ratio of heavy to light peptides using LC-MS/MS, researchers can precisely quantify protein turnover rates. Another common technique involves the enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminus of peptides during proteolytic digestion, which allows for relative quantification between two samples.

MS_Workflow start Cells/Tissue in Culture label Metabolic Labeling with L-Tyrosine-¹⁸O start->label lyse Cell Lysis & Protein Extraction label->lyse digest Proteolytic Digestion (e.g., Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Heavy/Light Peptide Ratios lcms->data turnover Calculate Protein Turnover Rates data->turnover

Figure 2. Experimental workflow for ¹⁸O metabolic labeling.

Representative Experimental Protocol: ¹⁸O Labeling for Protein Turnover
  • Cell Culture: Culture cells in standard medium. For the "heavy" condition, replace the standard medium with a custom medium lacking tyrosine, supplemented with a known concentration of L-Tyrosine-¹⁸O.

  • Labeling: Incubate cells for a predetermined time course (e.g., 0, 6, 12, 24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

  • Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable buffer containing protease inhibitors. Quantify total protein concentration.

  • Proteomic Sample Preparation: Perform in-solution or in-gel tryptic digestion of the protein extracts.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. The instrument will acquire MS1 scans (to measure peptide masses and intensities) and MS2 scans (for peptide sequencing).

  • Data Analysis: Use specialized software to identify peptides and quantify the intensity ratio of the ¹⁸O-labeled ("heavy") peptide to the ¹⁶O-containing ("light") peptide over the time course. This ratio is used to calculate the fractional synthesis rate and, consequently, the protein's turnover rate.

L-Tyrosine-¹⁷O for NMR Spectroscopy Studies

L-Tyrosine-¹⁷O is exclusively used for studies that require direct observation of the oxygen atom via NMR spectroscopy. Because ¹⁷O is the only stable oxygen isotope with a non-zero nuclear spin, it is NMR-active. ¹⁶O and ¹⁸O are NMR-silent.

Principle: The quadrupolar nature of the ¹⁷O nucleus makes its NMR signal highly sensitive to the local electronic environment. This property allows researchers to probe subtle changes in hydrogen bonding, solvation, and enzyme-substrate interactions at the site of the label. For example, by incorporating L-Tyrosine-¹⁷O into an enzyme's active site, one can directly monitor the interactions of the tyrosine's hydroxyl group during catalysis.

NMR_Principle cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Tyr18 L-Tyrosine-¹⁸O (Mass = M+2) Tyr16 L-Tyrosine-¹⁶O (Mass = M) MS_Detect Mass Difference (Quantitative) Tyr18->MS_Detect Tyr16->MS_Detect Tyr17 L-Tyrosine-¹⁷O (Spin I=5/2) Tyr16_18 L-Tyrosine-¹⁶O / ¹⁸O (Spin I=0) NMR_Detect Nuclear Spin (Structural/Dynamic) Tyr17->NMR_Detect

Figure 3. Detection principle of ¹⁸O vs. ¹⁷O isotopes.

Representative Experimental Protocol: ¹⁷O NMR of a Labeled Protein
  • Protein Expression and Labeling: Express the protein of interest in an auxotrophic host (e.g., E. coli) grown on a minimal medium supplemented with L-Tyrosine-¹⁷O. This ensures site-specific or residue-specific incorporation.

  • Purification: Purify the ¹⁷O-labeled protein to homogeneity using standard chromatographic techniques.

  • Sample Preparation: Prepare the NMR sample by dissolving the lyophilized protein in a suitable buffer (e.g., H₂O/D₂O mixture) to a concentration typically in the millimolar range.

  • NMR Data Acquisition: Acquire ¹⁷O NMR spectra on a high-field NMR spectrometer. Due to the low natural abundance and gyromagnetic ratio of ¹⁷O, enriched samples and a high number of scans are often necessary.

  • Spectral Analysis: Analyze the ¹⁷O chemical shifts and linewidths. Changes in these parameters upon ligand binding, pH titration, or mutation can provide unique insights into the local environment of the labeled tyrosine residue.

Conclusion and Recommendations

The selection between L-Tyrosine-¹⁷O and L-Tyrosine-¹⁸O is straightforward and mutually exclusive based on the intended analytical platform.

  • Choose L-Tyrosine-¹⁸O for all quantitative metabolic studies that utilize mass spectrometry . Its +2 Da mass shift provides a clear and robust signal for quantifying protein synthesis, degradation, and metabolic flux. It is the standard for proteome-wide turnover studies.

  • Choose L-Tyrosine-¹⁷O for specialized structural or mechanistic studies that employ NMR spectroscopy . Its unique NMR-active nucleus offers a powerful probe for investigating the local chemical environment, dynamics, and interactions of specific tyrosine residues within a macromolecule.

These isotopes are not interchangeable alternatives but rather complementary tools, each unlocking different facets of metabolic and structural biology. Your experimental goals and available instrumentation will be the definitive guide to your selection.

References

A Comparative Guide: Cross-Validation of ¹⁷O NMR Data with X-ray Crystallography for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular structure is a cornerstone of modern chemistry, materials science, and drug development. While X-ray crystallography has long been considered the gold standard for resolving three-dimensional atomic arrangements in the solid state, ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful complementary technique. This guide provides an objective comparison of these two methods, focusing on their synergistic use for the cross-validation of structural data, particularly in the context of organic molecules and pharmaceuticals.

At a Glance: ¹⁷O NMR vs. X-ray Crystallography

Feature¹⁷O Solid-State NMR SpectroscopyX-ray Crystallography
Principle Measures the interaction of the ¹⁷O nucleus with a magnetic field, providing information on the local electronic environment.Scatters X-rays off the electron clouds of atoms in a crystal lattice to determine their precise positions.
Sample Form Crystalline or amorphous solids.Single, high-quality crystal.
Information Provided Site-specific information about oxygen environments, including chemical shifts and quadrupole coupling constants, which are sensitive to bond lengths, angles, and intermolecular interactions like hydrogen bonding.A three-dimensional map of electron density, from which atomic coordinates, bond lengths, and bond angles are derived.
Sensitivity Low, due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, often requiring isotopic enrichment.High, capable of resolving atomic positions with high precision.
Strengths - Sensitive to local disorder and dynamics. - Provides information on non-crystalline materials. - Highly sensitive to hydrogen bonding.- Provides a complete 3D structure with high resolution. - Well-established and widely used technique.
Limitations - Low sensitivity often necessitates isotopic labeling. - Does not directly provide a complete 3D structure.- Requires a high-quality single crystal, which can be difficult to grow. - The determined structure represents an average of all molecules in the crystal lattice and may not reflect dynamics.

Quantitative Cross-Validation: A Case Study with Amino Acids

A study by Pike et al. on the solid-state ¹⁷O NMR of various amino acids demonstrated a strong correlation between the ¹⁷O isotropic chemical shift (δiso) and the C-O bond length of the carbonyl oxygen, as determined from crystallographic data. This correlation serves as an excellent example of how NMR data can be used to validate and refine crystallographic structures.[1][2]

Below is a table summarizing the ¹⁷O NMR parameters and the corresponding C-O bond lengths for a selection of amino acids from the study.

Amino AcidOxygen Site¹⁷O Isotropic Chemical Shift (δiso) (ppm)C-O Bond Length (Å) from Diffraction Data¹⁷O Quadrupole Coupling Constant (CQ) (MHz)
L-AlanineCarbonyl2851.2557.9
L-ValineCarbonyl2841.2548.0
L-IsoleucineCarbonyl2861.2518.1
L-Glutamic Acidγ-Carboxyl2581.2587.6
L-Aspartic Acidβ-Carboxyl2651.2537.8

Data sourced from Pike, K. J., et al. (2004). Solid-State ¹⁷O NMR of Amino Acids. The Journal of Physical Chemistry B.[1][2]

This strong linear correlation demonstrates that ¹⁷O NMR can be a sensitive probe of subtle variations in local bond environments, providing a robust method for cross-validating crystallographic data.

Experimental Protocols

¹⁷O Solid-State NMR Spectroscopy

1. Sample Preparation: ¹⁷O Enrichment

Due to the low natural abundance of ¹⁷O, isotopic enrichment is often necessary. For organic molecules like amino acids, this can be achieved through acid-catalyzed exchange with ¹⁷O-enriched water.

  • Procedure:

    • Dissolve the sample (e.g., 50-100 mg of an amino acid) in ¹⁷O-enriched water (10-40 atom %).

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Heat the sealed reaction vessel at a controlled temperature (e.g., 80-100 °C) for a specific duration (e.g., 24-72 hours) to allow for oxygen exchange.

    • Slowly cool the solution to induce crystallization of the ¹⁷O-labeled compound.

    • Recover the crystals by filtration and dry under vacuum.

2. NMR Data Acquisition

  • Instrumentation: A high-field solid-state NMR spectrometer (e.g., 14.1 T or higher) equipped with a magic-angle spinning (MAS) probe is required.

  • Typical Parameters:

    • Magic-Angle Spinning (MAS) Rate: 10-20 kHz to average out anisotropic interactions and obtain higher resolution spectra.

    • Pulse Sequence: A simple pulse-acquire sequence or a Hahn-echo sequence can be used.

    • ¹H Decoupling: High-power ¹H decoupling is applied during acquisition to remove broadening from ¹H-¹⁷O dipolar couplings.

    • Recycle Delay: A recycle delay of appropriate length is used to allow for complete relaxation of the ¹⁷O nuclei between scans.

    • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and referenced.

X-ray Crystallography

1. Crystal Growth

The primary and often most challenging step is to grow a single, high-quality crystal of the compound of interest.

  • Common Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution.

    • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

2. Data Collection

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Procedure:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental diffraction data to obtain the final, high-resolution crystal structure.

Cross-Validation Workflow

The cross-validation of ¹⁷O NMR and X-ray crystallography data provides a more complete and reliable structural picture. The following workflow illustrates this synergistic approach.

CrossValidationWorkflow cluster_XRD X-ray Crystallography cluster_NMR ¹⁷O Solid-State NMR cluster_Validation Cross-Validation & Refinement XRD_Data Single Crystal X-ray Diffraction Data XRD_Structure Initial Crystal Structure (Atomic Coordinates) XRD_Data->XRD_Structure Structure Solution & Refinement DFT_Calc DFT Calculation of NMR Parameters from Crystal Structure XRD_Structure->DFT_Calc NMR_Data ¹⁷O Solid-State NMR Spectra NMR_Params Experimental NMR Parameters (δiso, CQ) NMR_Data->NMR_Params Spectral Analysis Comparison Comparison of Experimental & Calculated NMR Parameters NMR_Params->Comparison DFT_Calc->Comparison Refined_Structure Validated & Refined Crystal Structure Comparison->Refined_Structure Iterative Refinement

Cross-validation workflow.

This workflow highlights how experimental ¹⁷O NMR parameters can be used to validate and refine a crystal structure determined by X-ray diffraction, often with the aid of Density Functional Theory (DFT) calculations to predict NMR parameters from the crystallographic coordinates. Discrepancies between the experimental and calculated NMR parameters can indicate inaccuracies in the crystal structure, which can then be iteratively refined to achieve better agreement.

Conclusion

The integration of ¹⁷O NMR spectroscopy with X-ray crystallography offers a powerful approach for the robust structural characterization of organic molecules and pharmaceuticals. While X-ray crystallography provides a detailed, static picture of the crystal lattice, ¹⁷O NMR offers a sensitive probe of the local electronic environment around oxygen atoms, which is highly attuned to subtle structural and dynamic features. By cross-validating data from these two techniques, researchers can achieve a more comprehensive and reliable understanding of molecular structure, ultimately accelerating the pace of discovery and development in science and medicine.

References

Assessing the Kinetic Isotope Effect of L-Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Known Kinetic Isotope Effects for L-Tyrosine

The study of kinetic isotope effects in L-Tyrosine has predominantly centered on enzymatic reactions catalyzed by tyrosine hydroxylase and tyrosinase. These enzymes play significant roles in neurotransmitter synthesis and pigmentation. The following table summarizes key KIE values obtained from studies using deuterium and ¹⁸O isotopes.

EnzymeIsotopeObserved KIE (k_light / k_heavy)Reaction StudiedReference
Tyrosine Hydroxylase²HInverse (e.g., ~0.93 for TrpH)Hydroxylation of the aromatic ring[1]
Tyrosine Hydroxylase¹⁸O1.0175 ± 0.0019Reductive activation of molecular oxygen[2]
Tyrosinase²H> 1 (Normal)Hydroxylation of halogenated L-Tyrosine derivatives[3]

Note: An inverse KIE (<1) suggests that the heavier isotope leads to a faster reaction rate, often indicative of a change in hybridization at the labeled position in the transition state. A normal KIE (>1) indicates the bond to the heavier isotope is broken or significantly weakened in the rate-determining step.

Enzymatic Hydroxylation of L-Tyrosine

The enzymatic hydroxylation of L-Tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) is a key reaction catalyzed by enzymes like tyrosine hydroxylase and tyrosinase. Understanding the mechanism of this reaction is fundamental to developing treatments for diseases such as Parkinson's and melanoma.

Tyrosine_Hydroxylation General Scheme for Enzymatic Hydroxylation of L-Tyrosine cluster_reactants Reactants cluster_products Products L-Tyrosine L-Tyrosine Enzyme Enzyme L-Tyrosine->Enzyme Binds to active site Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Forms O2 O2 O2->Enzyme Binds to active site L-DOPA L-DOPA Enzyme_Regenerated Enzyme (Regenerated) L-DOPA->Enzyme_Regenerated Product released Enzyme-Substrate Complex->L-DOPA Catalyzes hydroxylation

Caption: Enzymatic conversion of L-Tyrosine to L-DOPA.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of kinetic isotope effects. Below are protocols for measuring deuterium and ¹⁸O KIEs, followed by a proposed protocol for ¹⁷O.

Deuterium (²H) Kinetic Isotope Effect Measurement

The non-competitive method is frequently employed to determine the deuterium KIE in the enzymatic hydroxylation of L-Tyrosine derivatives[3][4].

Protocol:

  • Substrate Synthesis: Synthesize the deuterated L-Tyrosine derivative (e.g., [3',5'-²H₂]-L-Tyrosine).

  • Enzyme Assay:

    • Prepare reaction mixtures containing a phosphate buffer (e.g., 0.1 M, pH 6.8), the enzyme (e.g., tyrosinase), and varying concentrations of either the non-deuterated or deuterated L-Tyrosine derivative.

    • Initiate the reaction by adding the enzyme.

    • Monitor the progress of the reaction spectrophotometrically by measuring the formation of the product (e.g., dopachrome at 475 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the Michaelis-Menten kinetic parameters (V_max and K_m) for both the deuterated and non-deuterated substrates by fitting the data to the Michaelis-Menten equation using non-linear regression or by using Lineweaver-Burk plots.

    • Calculate the KIE on V_max (k_H/k_D) and V_max/K_m.

Oxygen-18 (¹⁸O) Kinetic Isotope Effect Measurement

The competitive method using isotope ratio mass spectrometry (IRMS) is a precise technique for measuring ¹⁸O KIEs, particularly in reactions involving molecular oxygen.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the enzyme (e.g., tyrosine hydroxylase), the amino acid substrate (e.g., 4-methoxyphenylalanine as a tyrosine analog), a tetrahydropterin cofactor, and a buffer solution.

    • The reaction is carried out in a sealed vessel with a headspace containing a known mixture of ¹⁶O₂ and ¹⁸O₂.

  • Reaction Monitoring:

    • Allow the enzymatic reaction to proceed for a specific time, consuming a fraction of the oxygen in the headspace.

  • Isotope Ratio Analysis:

    • Analyze the isotopic composition of the remaining O₂ in the headspace using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

  • KIE Calculation:

    • The ¹⁸O KIE is calculated from the change in the isotopic ratio of the oxygen before and after the reaction, and the fraction of the reaction completion.

Proposed Experimental Protocol for L-Tyrosine-¹⁷O KIE Assessment

Assessing the kinetic isotope effect of L-Tyrosine-¹⁷O would provide further nuanced detail into the enzymatic mechanism, particularly concerning the oxygen activation steps. The following proposed protocol is based on established methods for heavy-atom KIE determination.

Protocol:

  • ¹⁷O-Labeled Substrate/Reagent: Depending on the specific bond cleavage being investigated, either L-Tyrosine with an ¹⁷O-labeled hydroxyl group or ¹⁷O-labeled molecular oxygen (¹⁷O₂) would be required.

  • Competitive KIE Measurement: The competitive method is recommended for its high precision with small KIEs.

    • A reaction would be initiated with a mixture of the natural abundance isotopologue and the ¹⁷O-labeled isotopologue.

  • Reaction Quenching and Product Isolation: The reaction would be allowed to proceed to a specific, partial completion (e.g., 10-20%) and then quenched. The remaining substrate and the product would be isolated and purified, likely using high-performance liquid chromatography (HPLC).

  • Isotope Ratio Analysis: The ¹⁷O/¹⁶O ratio in the purified remaining substrate and/or the product would be determined using a sensitive analytical technique. While ¹⁷O is a quadrupolar nucleus and can be challenging for NMR, specialized NMR techniques or high-resolution mass spectrometry (e.g., Orbitrap MS) could be employed.

  • Data Analysis and KIE Calculation: The KIE would be calculated from the isotopic ratios of the starting material and the product (or remaining substrate) at a known fraction of the reaction.

O17_KIE_Workflow Proposed Workflow for L-Tyrosine-¹⁷O KIE Assessment cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reactants Prepare Reaction Mixture (Enzyme, L-Tyrosine, ¹⁷O₂/¹⁶O₂) Initiate_Reaction Initiate Enzymatic Reaction Prepare_Reactants->Initiate_Reaction Partial_Completion Allow Partial Completion (e.g., 10-20%) Initiate_Reaction->Partial_Completion Quench_Reaction Quench Reaction Partial_Completion->Quench_Reaction Isolate_Components Isolate Substrate & Product (HPLC) Quench_Reaction->Isolate_Components Isotope_Analysis Analyze ¹⁷O/¹⁶O Ratio (HR-MS or NMR) Isolate_Components->Isotope_Analysis Calculate_KIE Calculate Kinetic Isotope Effect Isotope_Analysis->Calculate_KIE

Caption: Workflow for ¹⁷O KIE determination.

Conclusion

The study of kinetic isotope effects provides indispensable information for elucidating the mechanisms of enzyme-catalyzed reactions involving L-Tyrosine. While direct experimental data for L-Tyrosine-¹⁷O is currently lacking, the established methodologies for deuterium and ¹⁸O KIEs offer a clear roadmap for future investigations. A comparative approach, utilizing data from various isotopes, will ultimately lead to a more complete understanding of the transition states in these critical biochemical transformations, thereby aiding in the rational design of novel therapeutics.

References

A Comparative Guide to Solution and Solid-State ¹⁷O NMR of Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of solution and solid-state ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy of tyrosine reveals distinct advantages and provides complementary information crucial for understanding its structural and dynamic properties. While solution NMR offers insights into the behavior of tyrosine in a solvated, mobile state, solid-state NMR provides a high-resolution view of its structure and interactions in a rigid, crystalline form.

This guide presents a comprehensive comparison of the two techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their specific research questions.

Quantitative Data Comparison

The following table summarizes the key quantitative ¹⁷O NMR parameters for the phenolic oxygen of L-tyrosine obtained from both solution and solid-state experiments. The data highlights the significant influence of the local environment and physical state on the NMR observables.

ParameterSolution ¹⁷O NMRSolid-State ¹⁷O NMR
Isotropic Chemical Shift (δiso)
Protonated Phenol (low pH)~85 - 95 ppm87.8 ppm (L-Tyrosine)[1], 83 ppm (L-Tyrosine·HCl)[1]
Deprotonated Phenol (high pH)~160 - 170 ppm147.1 ppm (Na₂(L-Tyr))[1]
Quadrupolar Coupling Constant (CQ) Not directly measured due to motional averaging8.65 MHz (L-Tyrosine)[1], 8.56 MHz (L-Tyrosine·HCl)[1], 8.60 MHz (Na₂(L-Tyr))
Asymmetry Parameter (ηQ) Not directly measured due to motional averaging0.58 (L-Tyrosine), 0.65 (L-Tyrosine·HCl), 0.55 (Na₂(L-Tyr))
Linewidth Broad, highly dependent on pH, temperature, and molecular tumblingBroad, dominated by quadrupolar interaction, significantly narrowed by Magic Angle Spinning (MAS)

Key Differences and Complementary Nature

The most striking difference observed between the two techniques is the wealth of information available from solid-state NMR regarding the quadrupolar interaction, which is averaged out in solution. The quadrupolar coupling constant (CQ) and the asymmetry parameter (ηQ) are highly sensitive to the local electronic environment and the geometry of the phenolic oxygen. In the solid state, these parameters remain relatively constant regardless of the ionization state of the phenol group.

Conversely, the isotropic chemical shift (δiso) is a powerful probe in both states and is exceptionally sensitive to the protonation state of the phenolic hydroxyl group. Deprotonation leads to a significant downfield shift of approximately 60 ppm in the solid state and around 75 ppm in solution. This large chemical shift change makes ¹⁷O NMR an excellent tool for determining the pKa of the tyrosine side chain and for studying enzymatic reactions or drug binding events that involve changes in the protonation state of tyrosine residues.

Solution ¹⁷O NMR is well-suited for studying tyrosine in its native, solvated state, providing information on its dynamics and interactions in a biologically relevant environment. However, the broad linewidths, a consequence of the large quadrupolar moment of the ¹⁷O nucleus and rapid molecular tumbling, can be a limiting factor.

Solid-state ¹⁷O NMR, on the other hand, provides a static picture of tyrosine, offering precise information about the local structure and electronic distribution around the phenolic oxygen. Techniques like Magic Angle Spinning (MAS) are crucial for narrowing the broad spectral lines and obtaining high-resolution spectra.

Experimental Workflows

The following diagram illustrates the general experimental workflows for solution and solid-state ¹⁷O NMR of tyrosine.

G cluster_solution Solution ¹⁷O NMR Workflow cluster_solid Solid-State ¹⁷O NMR Workflow sol_start Start sol_label ¹⁷O Isotopic Labeling of Tyrosine sol_start->sol_label sol_prep Sample Preparation: Dissolve in Deuterated Solvent Adjust pH sol_label->sol_prep sol_nmr NMR Data Acquisition: - High-field Spectrometer - ¹⁷O-specific Probe - Appropriate Pulse Sequence sol_prep->sol_nmr sol_proc Data Processing: - Fourier Transform - Phasing and Baseline Correction - Chemical Shift Referencing sol_nmr->sol_proc sol_analysis Data Analysis: - Chemical Shift vs. pH - Linewidth Analysis sol_proc->sol_analysis sol_end End sol_analysis->sol_end solid_start Start solid_label ¹⁷O Isotopic Labeling of Tyrosine solid_start->solid_label solid_prep Sample Preparation: - Crystallization or Lyophilization - Pack into MAS Rotor solid_label->solid_prep solid_nmr NMR Data Acquisition: - High-field Spectrometer - Solid-State Probe with MAS - Hahn-Echo or other suitable pulse sequence solid_prep->solid_nmr solid_proc Data Processing: - Fourier Transform - Phasing and Baseline Correction - Spectral Simulation for Tensor Parameters solid_nmr->solid_proc solid_analysis Data Analysis: - Determination of δiso, CQ, and ηQ solid_proc->solid_analysis solid_end End solid_analysis->solid_end

Figure 1. General experimental workflows for solution and solid-state ¹⁷O NMR of tyrosine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹⁷O Isotopic Labeling of Tyrosine

Due to the low natural abundance of ¹⁷O (0.037%), isotopic enrichment is essential for obtaining spectra with a reasonable signal-to-noise ratio. A common method for labeling the phenolic oxygen of tyrosine involves acid-catalyzed exchange with H₂¹⁷O.

Protocol:

  • Dissolve L-tyrosine in a solution of H₂¹⁷O (10-40 atom %).

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Heat the mixture in a sealed container at an elevated temperature (e.g., 80-100 °C) for several hours to days to facilitate the exchange reaction.

  • After the exchange, the ¹⁷O-labeled tyrosine can be recovered by lyophilization or crystallization.

Solution ¹⁷O NMR Spectroscopy

Sample Preparation:

  • Dissolve the ¹⁷O-labeled L-tyrosine in a deuterated solvent (e.g., D₂O) to a concentration of 10-50 mM.

  • Adjust the pH of the solution to the desired value using small aliquots of DCl or NaOD.

  • Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 11.7 T or higher) is recommended to improve sensitivity and resolution.

  • Probe: A broadband or ¹⁷O-specific probe tuned to the ¹⁷O frequency.

  • Pulse Sequence: A simple pulse-acquire sequence or a Hahn-echo sequence can be used.

  • Acquisition Parameters:

    • Spectral Width: Sufficiently wide to cover the expected chemical shift range (e.g., 500-1000 ppm).

    • Acquisition Time: Typically in the range of tens to hundreds of milliseconds.

    • Relaxation Delay: Should be on the order of T₁ (longitudinal relaxation time).

    • Number of Scans: A large number of scans are typically required to achieve adequate signal-to-noise.

Solid-State ¹⁷O NMR Spectroscopy

Sample Preparation:

  • The ¹⁷O-labeled L-tyrosine sample should be in a crystalline or microcrystalline powder form.

  • For different ionization states, L-Tyrosine can be treated with HCl to form the hydrochloride salt or with NaOH to form the sodium salt before crystallization or lyophilization.

  • The powdered sample is packed into a Magic Angle Spinning (MAS) rotor (e.g., 2.5 mm, 3.2 mm, or 4 mm diameter).

NMR Data Acquisition:

  • Spectrometer: A high-field solid-state NMR spectrometer.

  • Probe: A solid-state probe capable of Magic Angle Spinning (MAS).

  • Pulse Sequence: A Hahn-echo or a quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is commonly used to acquire the full powder pattern without distortion.

  • Acquisition Parameters:

    • MAS Rate: As fast as possible to average out anisotropic interactions and improve resolution (e.g., 10-20 kHz).

    • Spectral Width: Wide enough to encompass the entire spectral breadth (e.g., 200-500 kHz).

    • Recycle Delay: Should be set to approximately 1.2-1.5 times the T₁ of the ¹⁷O nucleus.

    • Number of Scans: A significant number of scans are needed for good signal-to-noise.

Conclusion

Both solution and solid-state ¹⁷O NMR spectroscopy are powerful techniques for investigating the phenolic oxygen of tyrosine. The choice between the two depends on the specific research goals. Solution NMR is ideal for studying the dynamic and solution-state properties of tyrosine, particularly its pKa and interactions with other molecules in a fluid environment. Solid-state NMR, in contrast, provides unparalleled detail about the local structure, bonding, and electronic environment of the phenolic oxygen in a rigid state. By leveraging the complementary nature of these two techniques, researchers can gain a more complete understanding of the role of tyrosine in biological systems and drug-protein interactions.

References

L-Tyrosine-¹⁷O in Biophysical and Enzymatic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of L-Tyrosine labeled with the oxygen-17 isotope (L-Tyrosine-¹⁷O). It focuses on the utility of this isotopically labeled amino acid in advanced analytical techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, to probe molecular structure and function. Experimental data, detailed protocols, and visual representations of key concepts are presented to facilitate a deeper understanding and application of this powerful research tool.

Comparative Analysis of L-Tyrosine-¹⁷O Applications

The primary application of L-Tyrosine-¹⁷O lies in its use as a sensitive probe in solid-state NMR spectroscopy to elucidate the local environment of tyrosine residues within peptides and proteins. The ¹⁷O nucleus, with its nuclear spin of 5/2, possesses a quadrupole moment that is highly sensitive to the electronic environment, making it an excellent reporter on factors such as ionization state and hydrogen bonding interactions of the phenolic hydroxyl group.

Table 1: Comparison of ¹⁷O NMR Parameters for L-Tyrosine in Different Ionization States

CompoundIonization State of Phenolic OxygenQuadrupole Coupling Constant (Cq) (MHz)Asymmetry Parameter (ηq)Chemical Shift Anisotropy (CSA) (δσ) (ppm)Isotropic Chemical Shift (δiso) (ppm)
L-TyrosineNeutral (Tyr-OH)8.2 ± 0.20.20 ± 0.05200 ± 10100 ± 5
L-Tyrosine·HClNeutral (Tyr-OH)8.5 ± 0.20.15 ± 0.05210 ± 10105 ± 5
Na₂(L-Tyr)Anionic (Tyr-O⁻)6.5 ± 0.20.80 ± 0.05150 ± 1075 ± 5

Data compiled from solid-state ¹⁷O NMR studies.[1][2]

The significant differences in the quadrupole coupling constant (Cq) and chemical shift parameters between the neutral and anionic forms of the tyrosine side chain highlight the utility of ¹⁷O NMR in determining the protonation state of tyrosine residues in biological systems.[1] This information is crucial for understanding enzyme mechanisms, protein-ligand interactions, and signal transduction pathways where the phosphorylation or deprotonation of tyrosine is a key event.

Experimental Protocols

1. Synthesis of ¹⁷O-labeled L-Tyrosine

While a universal, standardized protocol for the synthesis of L-Tyrosine-¹⁷O is not extensively detailed in the literature, a general approach involves the acid-catalyzed exchange of the phenolic hydroxyl oxygen with ¹⁷O-enriched water.

  • Materials: L-Tyrosine, ¹⁷O-enriched water (typically 20-70% enrichment), a strong acid catalyst (e.g., trifluoromethanesulfonic acid), and an organic solvent (e.g., 1,4-dioxane).

  • Procedure:

    • Dissolve L-Tyrosine in the organic solvent.

    • Add the acid catalyst and ¹⁷O-enriched water.

    • Stir the reaction mixture at room temperature for a specified period, monitoring the incorporation of ¹⁷O by mass spectrometry.

    • Quench the reaction and purify the ¹⁷O-labeled L-Tyrosine using standard techniques such as chromatography.

2. Solid-State ¹⁷O NMR Spectroscopy of L-Tyrosine-¹⁷O

This technique is central to the application of L-Tyrosine-¹⁷O.

  • Sample Preparation: The ¹⁷O-labeled L-Tyrosine sample, either as a pure compound or incorporated into a peptide or protein, is packed into an NMR rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe suitable for ¹⁷O detection is required. Magic Angle Spinning (MAS) is typically employed to average out anisotropic interactions and obtain higher resolution spectra.

  • Data Acquisition: ¹⁷O NMR spectra are acquired using appropriate pulse sequences, such as single-pulse excitation or more advanced techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) to enhance signal-to-noise.

  • Data Analysis: The acquired spectra are processed and analyzed to extract the ¹⁷O NMR parameters, including the quadrupole coupling constant, asymmetry parameter, and chemical shift tensor components.[1] These parameters provide detailed information about the local electronic environment of the phenolic oxygen.

Visualizing Key Concepts

Diagram 1: L-Tyrosine Biosynthesis and Labeling

L_Tyrosine_Synthesis cluster_synthesis Biosynthesis cluster_labeling ¹⁷O Labeling Shikimic Acid Pathway Shikimic Acid Pathway Chorismate Chorismate Shikimic Acid Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p-Hydroxyphenylpyruvate L-Tyrosine L-Tyrosine p-Hydroxyphenylpyruvate->L-Tyrosine L-Tyrosine_unlabeled L-Tyrosine L-Tyrosine_17O L-Tyrosine-¹⁷O L-Tyrosine_unlabeled->L-Tyrosine_17O H2(17)O H₂¹⁷O H2(17)O->L-Tyrosine_17O Acid_Catalyst Acid Catalyst Acid_Catalyst->L-Tyrosine_17O

Caption: Biosynthesis of L-Tyrosine and subsequent ¹⁷O labeling of the phenolic hydroxyl group.

Diagram 2: Probing Tyrosine's Ionization State with ¹⁷O NMR

Ionization_State_Probe cluster_protein Tyrosine in Protein cluster_nmr Solid-State ¹⁷O NMR Tyr_OH Tyr-OH (Neutral) Tyr_O_minus Tyr-O⁻ (Anionic) Tyr_OH->Tyr_O_minus Deprotonation NMR_Parameters ¹⁷O NMR Parameters (Cq, ηq, δiso) Tyr_OH->NMR_Parameters Distinct Signature A Tyr_O_minus->Tyr_OH Protonation Tyr_O_minus->NMR_Parameters Distinct Signature B Conclusion Conclusion NMR_Parameters->Conclusion Determine Ionization State

Caption: Workflow for determining the ionization state of a tyrosine residue using ¹⁷O NMR.

Alternative and Complementary Methods

While ¹⁷O NMR of L-Tyrosine-¹⁷O is a powerful technique, other methods can provide complementary information about tyrosine residues.

Table 2: Comparison of Methods to Probe Tyrosine Environment

MethodInformation ProvidedAdvantagesLimitations
¹⁷O NMR of L-Tyrosine-¹⁷O Direct probe of the phenolic oxygen's electronic environment, ionization state, and hydrogen bonding.[1]High sensitivity to local changes.Requires isotopic labeling and specialized NMR equipment.
¹³C and ¹⁵N NMR Provides information about the backbone and side-chain carbon and nitrogen environments.Does not require ¹⁷O labeling.Less direct probe of the phenolic hydroxyl group's properties.
X-ray Crystallography Provides a high-resolution 3D structure of the protein, including the position of the tyrosine side chain.Atomic resolution detail.Provides a static picture; may not reflect dynamics in solution. Cannot directly determine protonation states.
UV-Vis Spectroscopy The absorbance of the phenolate form of tyrosine is red-shifted, allowing for pH titration to determine the pKa.Relatively simple and accessible.Can be difficult to interpret in complex systems with multiple tyrosine residues.
Raman Spectroscopy Vibrational modes of the tyrosine side chain are sensitive to its environment and protonation state.Can be used in solution and solid state.Signal can be weak and interpretation complex.

Future Perspectives

The application of L-Tyrosine-¹⁷O is poised to expand with advancements in isotopic labeling techniques and NMR hardware. Higher magnetic fields and more sophisticated pulse sequences will enable the study of larger and more complex biological systems. Furthermore, combining ¹⁷O NMR data with computational modeling will provide a more complete picture of the role of tyrosine residues in protein function and dysfunction, offering valuable insights for drug design and development.

References

Safety Operating Guide

Proper Disposal Procedures for L-Tyrosine-¹⁷O

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of L-Tyrosine-¹⁷O, an isotopically labeled compound, is governed by the nature of the isotope. Oxygen-17 (¹⁷O) is a stable, non-radioactive isotope. Therefore, L-Tyrosine-¹⁷O is not considered radioactive waste and does not require special handling procedures associated with radioactive materials.[1][] The disposal process should follow the same protocols as for standard, unenriched L-Tyrosine.[1]

Disposal of L-Tyrosine must be conducted in compliance with local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize the waste and ensure it is handled by appropriately licensed services.[3]

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation:

    • Characterize the waste material in accordance with applicable regulations (e.g., US 40CFR262).[3]

    • Do not mix L-Tyrosine-¹⁷O waste with other waste streams, especially radioactive waste. Keep it segregated from general laboratory trash.

  • Personal Protective Equipment (PPE):

    • Before handling the material for disposal, ensure appropriate PPE is worn. This includes protective gloves, clothing, and safety glasses or goggles.

  • Containerization and Labeling:

    • Place the L-Tyrosine-¹⁷O waste in a suitable, tightly sealed container to prevent dust generation. It is recommended to use the original container if possible.

    • Label the container clearly with its contents ("L-Tyrosine Waste" or similar).

  • Handling Precautions:

    • Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

    • Avoid any actions that could generate dust, such as crushing or sweeping up dry material. If a spill occurs, it should be mechanically collected (e.g., scooped) and placed in the waste container.

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

    • Do not dispose of L-Tyrosine or its containers in household garbage or pour it down the drain.

  • Decontamination:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

    • Decontaminate work surfaces and any equipment used during the disposal process.

Safety and Handling Summary

PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat.To prevent eye and skin irritation or contact.
Ventilation Handle in a chemical fume hood or well-ventilated area.To avoid respiratory tract irritation from dust inhalation.
Spill Control Avoid creating dust. Mechanically scoop or sweep up spills.To minimize exposure and contamination.
Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion or skin exposure.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for isotopically labeled L-Tyrosine.

G cluster_stable Stable Isotope Disposal Protocol cluster_radioactive Radioactive Isotope Disposal Protocol start Start: L-Tyrosine Isotope Disposal check_isotope Identify Isotope Type (e.g., ¹⁷O, ¹⁴C, ³H) start->check_isotope stable Isotope is Stable (e.g., ¹⁷O, ¹³C, ¹⁵N) check_isotope->stable Stable radioactive Isotope is Radioactive (e.g., ¹⁴C, ³H) check_isotope->radioactive Radioactive handle_as_chem Treat as Standard Chemical Waste stable->handle_as_chem rad_waste Treat as Radioactive Waste radioactive->rad_waste sds Consult L-Tyrosine SDS handle_as_chem->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate from other Waste ppe->segregate containerize Package in Sealed Container segregate->containerize licensed_disposal Arrange Pickup by Licensed Waste Disposal Service containerize->licensed_disposal end_stable End: Chemical Disposal Complete licensed_disposal->end_stable rad_ppe Wear Radiation Safety PPE rad_waste->rad_ppe rad_segregate Segregate by Isotope & Half-Life rad_ppe->rad_segregate rad_container Use Designated Radioactive Waste Containers rad_segregate->rad_container rad_label Label with Isotope, Date, Activity rad_container->rad_label ehs Contact Environmental Health & Safety (EH&S) for Pickup rad_label->ehs end_radioactive End: Radioactive Disposal Complete ehs->end_radioactive

Caption: Disposal workflow for isotopically labeled L-Tyrosine.

References

Essential Safety and Logistics for Handling L-Tyrosine-¹⁷O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the safe handling, use, and disposal of L-Tyrosine-¹⁷O, a stable isotope-labeled amino acid. Adherence to these procedures will minimize risks and ensure the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for L-Tyrosine classify it as non-hazardous, others indicate that it can be a skin, eye, and respiratory irritant.[1][2] Due to these conflicting reports, it is prudent to handle L-Tyrosine-¹⁷O as a potentially hazardous compound. The primary risks associated with handling powdered chemicals like L-Tyrosine-¹⁷O are inhalation of airborne particles and direct contact with skin and eyes.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling L-Tyrosine-¹⁷O.

PPE Component Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust and splashes.
Hand Protection Nitrile gloves.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Recommended when handling large quantities or when there is a risk of dust generation. Use a NIOSH-approved respirator.Prevents inhalation of fine particles.

At a minimum, a lab coat, gloves, and protective eyewear should be worn when handling hazardous substances in the laboratory.[3]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Before handling, ensure that the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment, including spatulas, weighing paper, and containers.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of L-Tyrosine-¹⁷O powder inside a chemical fume hood to minimize inhalation risk.

  • Use anti-static weighing dishes to prevent the powder from scattering.

  • Handle the powder gently to avoid creating dust.

3. Dissolving:

  • When preparing solutions, add the L-Tyrosine-¹⁷O powder to the solvent slowly.

  • If the solvent is volatile or the solution process generates aerosols, perform this step in a fume hood.

4. Experimental Use:

  • Clearly label all containers with the chemical name ("L-Tyrosine-¹⁷O"), concentration, and date of preparation.

  • When using in cell culture, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), follow established sterile techniques to prevent contamination of your experiment.

The following diagram illustrates the standard operational workflow for handling L-Tyrosine-¹⁷O.

G cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) gather_materials 2. Gather Materials prep_area->gather_materials verify_safety 3. Verify Safety Equipment gather_materials->verify_safety weigh 4. Weigh Powder verify_safety->weigh dissolve 5. Dissolve in Solvent weigh->dissolve label_solution 6. Label Solution dissolve->label_solution use_experiment 7. Use in Experiment label_solution->use_experiment dispose_waste 8. Dispose of Waste use_experiment->dispose_waste clean_area 9. Clean Work Area dispose_waste->clean_area

Standard operational workflow for handling L-Tyrosine-¹⁷O.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • Do not mix L-Tyrosine-¹⁷O waste with non-hazardous waste.

  • Collect all solid waste, including contaminated gloves, weighing paper, and empty containers, in a designated, clearly labeled hazardous waste container.

2. Liquid Waste:

  • Collect liquid waste containing L-Tyrosine-¹⁷O in a separate, labeled hazardous waste container.

  • While some non-hazardous amino acid solutions may be suitable for drain disposal after neutralization and dilution, it is best to err on the side of caution with L-Tyrosine-¹⁷O due to the conflicting hazard information.

3. Final Disposal:

  • All waste containers must be properly labeled with the contents and associated hazards.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

By adhering to these guidelines, you can ensure a safe and efficient research environment when working with L-Tyrosine-¹⁷O.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.